1-Tert-butyl-4-fluorobenzene
Description
BenchChem offers high-quality 1-Tert-butyl-4-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl-4-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPXFQBHNIYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220372 | |
| Record name | 4-tert-Butylfluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-30-4 | |
| Record name | 1-(1,1-Dimethylethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-tert-Butylfluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-tert-Butylfluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-tert-butyl-4-fluorobenzene
Introduction
1-tert-butyl-4-fluorobenzene is a substituted aromatic hydrocarbon of significant interest to researchers and professionals in drug development and materials science. Its unique molecular architecture, featuring a bulky tert-butyl group and an electronegative fluorine atom on a benzene ring, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of the core physical characteristics of 1-tert-butyl-4-fluorobenzene, offering insights into its behavior and handling. The strategic placement of the fluorine atom, a key bioisostere, makes this compound a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials.[1][2]
Molecular Structure and Identity
The structural integrity of a molecule is fundamental to its physical properties. 1-tert-butyl-4-fluorobenzene, with the CAS number 701-30-4, possesses a well-defined arrangement of atoms that dictates its interactions and bulk characteristics.[][4][5][6]
Caption: Molecular structure of 1-tert-butyl-4-fluorobenzene.
Core Physical Properties
The physical properties of 1-tert-butyl-4-fluorobenzene are summarized in the table below. These values are critical for its application in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃F | [1][][4][5] |
| Molecular Weight | 152.21 g/mol | [1][5] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 167.5 °C at 760 mmHg | [1][][8][9] |
| Melting Point | Not Applicable (Liquid at room temperature) | [1][9] |
| Density | 0.949 g/cm³ | [][8][9] |
| Refractive Index | 1.468 | [8] |
| Flash Point | 46.2 °C | [1][8][9] |
| Solubility | Insoluble in water; miscible with organic solvents | [7] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is paramount for chemical characterization and ensuring purity. The following section details the methodologies for measuring key physical constants of liquid compounds like 1-tert-butyl-4-fluorobenzene.
Boiling Point Determination by Ebulliometry
The boiling point is a fundamental property that reflects the volatility of a substance. The choice of the ebulliometry method is predicated on its precision for pure liquid samples.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas.
Step-by-Step Methodology:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A sample of 1-tert-butyl-4-fluorobenzene is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Equilibrium: The temperature is monitored as the liquid begins to boil and its vapor rises into the distillation head. The boiling point is recorded when the temperature of the vapor stabilizes, indicating a state of equilibrium between the liquid and vapor phases.
-
Pressure Correction: The observed boiling point is corrected to the standard pressure of 760 mmHg if the atmospheric pressure during the measurement deviates.
Caption: Workflow for boiling point determination.
Safety and Handling
1-tert-butyl-4-fluorobenzene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[7]
Conclusion
The physical properties of 1-tert-butyl-4-fluorobenzene define its behavior in various applications. A thorough understanding of these characteristics is essential for its effective and safe use in research and development. The data and methodologies presented in this guide provide a solid foundation for scientists and professionals working with this versatile compound.
References
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1-tert-butyl-4-fluorobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025, February 5). Retrieved January 22, 2026, from [Link]
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1-(1,1-Dimethylethyl)-4-fluorobenzene - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
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Refractive index of some selected substances. - Refractometer.pl. (2025, March 17). Retrieved January 22, 2026, from [Link]
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tert-Butylbenzene - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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1-tert-butyl-4-fluorobenzene chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-tert-butyl-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-tert-butyl-4-fluorobenzene, a key building block in medicinal chemistry and materials science. We delve into the molecule's unique structural and electronic properties, which arise from the interplay between the sterically demanding tert-butyl group and the highly electronegative fluorine atom. This document explores the compound's synthesis, spectroscopic signature, and reactivity, with a particular focus on the underlying principles that govern its behavior in chemical transformations. Detailed experimental protocols and data interpretations are provided to equip researchers and drug development professionals with the practical knowledge required for its effective utilization.
Introduction: The Strategic Importance of Fluorinated Aromatics
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to a hydroxyl group), and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[1] Strategic fluorination can enhance metabolic stability, improve lipophilicity and bioavailability, and alter binding affinities to biological targets.[1] It is estimated that approximately a quarter of all pharmaceuticals contain at least one fluorine atom.[1]
1-tert-butyl-4-fluorobenzene (Figure 1) serves as an exemplary model for understanding the nuanced effects of substitution on an aromatic ring. It features a para-substitution pattern with two groups of opposing electronic character: the electron-donating tert-butyl group and the electron-withdrawing fluorine atom. This arrangement creates a molecule with distinct reactivity and properties, making it a valuable intermediate in the synthesis of more complex chemical entities.[1][2]
Figure 1: Chemical Structure of 1-tert-butyl-4-fluorobenzene
Caption: Molecular structure of 1-tert-butyl-4-fluorobenzene.
Molecular Structure and Bonding Analysis
The geometry and electronic distribution of 1-tert-butyl-4-fluorobenzene are dictated by the hybridization of its constituent atoms and the inductive and resonance effects of its substituents.
The Aromatic Core and the C-F Bond
The benzene ring consists of six sp²-hybridized carbon atoms, forming a planar hexagonal structure. The defining feature of this molecule is the strong, polar carbon-fluorine bond. Fluorine's high electronegativity (3.98 on the Pauling scale) compared to carbon (2.55) results in a significant inductive withdrawal of electron density from the aromatic ring through the sigma bond (-I effect).[1] This effect, in isolation, would deactivate the ring towards electrophilic attack.
However, fluorine also possesses lone pairs of electrons in p-orbitals that can be donated back into the aromatic π-system (+R effect).[1] This resonance effect increases the electron density at the ortho and para positions. The interplay of these opposing effects is a critical determinant of the molecule's reactivity.
The Tert-Butyl Group: Steric and Electronic Influence
The tert-butyl group is a bulky, sterically demanding substituent composed of sp³-hybridized carbons. Its primary electronic contribution is an electron-donating inductive effect (+I). This is because the sp² carbons of the benzene ring have more s-character and are more electronegative than the sp³ carbon of the tert-butyl group, leading to a net flow of electron density into the ring.[1]
While alkyl groups can also donate electrons via hyperconjugation, this effect is minimal for the tert-butyl group as it lacks α-hydrogens.[6] The primary role of the tert-butyl group is twofold:
-
Electronic Activation: It increases the overall electron density of the aromatic ring, making it more nucleophilic.
-
Steric Hindrance: Its significant size sterically shields the adjacent ortho positions, heavily influencing the regioselectivity of incoming electrophiles.
Table 1: Key Physicochemical and Structural Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃F | [2][7] |
| Molecular Weight | 152.21 g/mol | [2] |
| Boiling Point | 167.5°C at 760 mmHg | [2][7] |
| Density | 0.949 g/cm³ | [7] |
| Flash Point | 46.2°C | [2][7] |
| Aromatic C-F Bond Length | ~1.359 Å (from derivative) | [5] |
Synthesis: The Friedel-Crafts Alkylation Approach
The most common and direct method for synthesizing 1-tert-butyl-4-fluorobenzene is the Friedel-Crafts alkylation of fluorobenzene.[1][2] This reaction is a classic example of electrophilic aromatic substitution.
Mechanism of Synthesis
The reaction proceeds through a well-established three-step mechanism, which is illustrated below. The causality behind this pathway is the generation of a potent electrophile, the tert-butyl carbocation, which is then attacked by the electron-rich aromatic ring.
Caption: Workflow of the Friedel-Crafts alkylation mechanism.
Experimental Protocol: Synthesis of 1-tert-butyl-4-fluorobenzene
This protocol is adapted from standard procedures for Friedel-Crafts alkylations.[8][9] Self-Validation: The success of this protocol is validated by monitoring the reaction progress (e.g., via TLC) and confirming the final product structure through spectroscopic analysis as detailed in Section 4.
Safety Precaution: This experiment must be conducted in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with moisture and the reaction generates HCl gas. Appropriate personal protective equipment (safety goggles, lab coat, chemical-resistant gloves) is mandatory.[8]
-
Materials:
-
Fluorobenzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Diethyl ether (or other suitable extraction solvent)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Apparatus:
-
Round-bottom flask equipped with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a gas outlet connected to an acid trap (e.g., containing dilute NaOH)
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under a reflux condenser. Attach the dropping funnel to a side neck of the flask.
-
Reagent Charging: In the flask, place fluorobenzene and anhydrous AlCl₃ (catalytic amount). Cool the mixture in an ice bath to 0-5°C with stirring.
-
Addition of Alkyl Halide: Measure the required amount of tert-butyl chloride and place it in the dropping funnel. Add the tert-butyl chloride dropwise to the stirred fluorobenzene-AlCl₃ mixture over 20-30 minutes, ensuring the reaction temperature is maintained between 0-5°C.[8] The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice or adding ice-cold water to the flask in the ice bath. This will decompose the aluminum chloride catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-tert-butyl-4-fluorobenzene.
-
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of 1-tert-butyl-4-fluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of this molecule.
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic.
-
A sharp singlet integrating to 9 protons will appear in the aliphatic region (~1.3 ppm), corresponding to the chemically equivalent methyl protons of the tert-butyl group.[10]
-
The aromatic region will show two signals, each integrating to 2 protons, appearing as a pair of doublets (or more complex multiplets due to coupling with fluorine). The protons ortho to the fluorine will be coupled to the protons meta to the fluorine, and both will exhibit coupling to the ¹⁹F nucleus.
-
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals.
-
Two signals for the sp³ carbons of the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons (~31 ppm).[10]
-
Four signals for the sp² aromatic carbons, due to the molecule's symmetry. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant.
-
-
¹⁹F NMR: As ¹⁹F has a nuclear spin of ½ and 100% natural abundance, ¹⁹F NMR is highly sensitive.[11][12] For 1-tert-butyl-4-fluorobenzene, a single signal is expected. The chemical shift for aromatic fluorides typically falls in the range of -100 to -200 ppm (relative to CFCl₃).[13] This signal will be split into a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.
Table 2: Predicted NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.3 | Singlet (s) | -C(CH ₃)₃ |
| ~7.0-7.4 | Multiplet (m) | Aromatic H | |
| ¹³C | ~31 | -C(C H₃)₃ | |
| ~34 | -C (CH₃)₃ | ||
| ~114-165 | Aromatic C | ||
| ¹⁹F | -100 to -120 | Multiplet (m) | Ar-F |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups and bonding within the molecule.
-
C-H Stretching: Aliphatic C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretches will be observed just above 3000 cm⁻¹.[14]
-
C=C Stretching: Aromatic ring stretching vibrations will produce characteristic peaks in the 1500-1600 cm⁻¹ region.[14]
-
C-F Stretching: A strong, characteristic absorption band for the C-F stretch is expected in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule (152.21).[2]
-
Fragmentation: The most significant fragmentation pathway is the loss of a methyl radical (•CH₃) via alpha-cleavage to form a stable tertiary benzylic carbocation. This results in a prominent base peak at m/z 137 (152 - 15). Loss of the entire tert-butyl group is less common but may be observed.
Reactivity and Applications
Electrophilic Aromatic Substitution
The reactivity of the aromatic ring is governed by the combined electronic and steric effects of the two substituents.
-
Directing Effects: Both the tert-butyl group (+I) and the fluorine atom (+R) are ortho, para-directing.[1] Since they are in a para relationship, they reinforce each other, strongly directing incoming electrophiles to the positions ortho to the tert-butyl group (and meta to the fluorine).
-
Steric Hindrance: The large tert-butyl group significantly hinders attack at its adjacent ortho positions.
-
Overall Outcome: The combination of these factors results in incoming electrophiles substituting almost exclusively at the positions ortho to the fluorine atom. For example, the nitration of tert-butylbenzene yields predominantly the para-substituted product (79.5%) over the ortho (12%) due to steric hindrance.[6][15] A similar high selectivity for substitution ortho to the fluorine is expected for 1-tert-butyl-4-fluorobenzene.
Caption: Factors influencing electrophilic substitution reactivity.
Applications in Drug Discovery and Synthesis
1-tert-butyl-4-fluorobenzene is a valuable building block for several reasons:
-
Pharmaceutical Scaffolding: The 4-tert-butyl-fluorophenyl moiety is incorporated into drug candidates to impart favorable properties like increased lipophilicity and metabolic stability.[1][2]
-
Synthetic Intermediate: It serves as a precursor for more complex molecules. For instance, it can be used to synthesize 4-tert-butyl-phenylboronic acid, a key reagent in Suzuki coupling reactions.[1][2]
-
Material Science: Its derivatives are explored in the development of polymers with enhanced thermal stability and solvent resistance.[2]
Conclusion
1-tert-butyl-4-fluorobenzene is a molecule where steric and electronic effects converge to create a highly useful and predictable chemical building block. Its synthesis is straightforward, its structure is readily confirmed by modern spectroscopic methods, and its reactivity is selectively controlled by the interplay of its substituents. For professionals in drug discovery and chemical synthesis, a thorough understanding of these core principles is essential for leveraging this compound to its full potential in the design of novel, functional molecules.
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Gumireddy, K., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)- 2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 6(3). Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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synthesis of 1-tert-butyl-4-fluorobenzene from fluorobenzene.
An In-Depth Technical Guide to the Synthesis of 1-tert-butyl-4-fluorobenzene from Fluorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-4-fluorobenzene, a critical building block in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] The primary focus is on the Friedel-Crafts alkylation of fluorobenzene, detailing the underlying mechanistic principles, regiochemical control, and practical experimental protocols. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure procedural success and safety.
Introduction: Strategic Importance of Fluorinated Aromatics
Fluorinated aromatic compounds are of paramount importance in modern drug development and agrochemicals. The incorporation of fluorine into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] 1-tert-butyl-4-fluorobenzene, in particular, serves as a versatile intermediate for synthesizing more complex molecules.[1][2] Its unique structure, featuring a sterically demanding tert-butyl group and an electronegative fluorine atom, makes it an invaluable synthon for creating novel pharmaceutical candidates and specialty polymers.[1][2]
The most direct and industrially viable method for its synthesis is the electrophilic aromatic substitution of fluorobenzene with a tert-butylating agent, a classic example of the Friedel-Crafts alkylation reaction.[1][2] This guide will elucidate this transformation in detail.
The Core Chemistry: Friedel-Crafts Alkylation
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, is a fundamental C-C bond-forming reaction in organic chemistry.[3][4] The alkylation variant facilitates the attachment of an alkyl group to an aromatic ring via an electrophilic aromatic substitution (EAS) mechanism.[5][6]
The Role of the Lewis Acid Catalyst
The reaction between fluorobenzene and an alkyl halide like tert-butyl chloride does not proceed under normal conditions because the alkyl halide is not sufficiently electrophilic to be attacked by the moderately activated aromatic ring.[6][7] A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to generate a potent electrophile.[5][7]
The catalyst's primary function is to abstract the halide from the alkylating agent, forming a highly reactive carbocation—in this case, the stable tertiary butyl carbocation.[5][8]
Reaction Mechanism
The synthesis proceeds through a well-established three-step mechanism:
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates with the chlorine atom of tert-butyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a tert-butyl carbocation and the AlCl₄⁻ complex.[4][5][6]
-
Nucleophilic Attack (Electrophilic Aromatic Substitution): The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the tert-butyl carbocation. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, and temporarily disrupts the ring's aromaticity.[5][8]
-
Deprotonation and Catalyst Regeneration: The AlCl₄⁻ complex acts as a base, abstracting a proton from the carbon atom bearing the new tert-butyl group. This restores the aromaticity of the ring, yielding the final product, 1-tert-butyl-4-fluorobenzene. This step also regenerates the AlCl₃ catalyst and produces HCl as a byproduct.[4][5]
Caption: Reaction mechanism for the Friedel-Crafts alkylation of fluorobenzene.
Controlling Regioselectivity: The Primacy of the Para Product
When an electrophile attacks a monosubstituted benzene ring, the position of the attack is directed by the existing substituent. The fluorine atom on fluorobenzene exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the benzene ring through the sigma bond, deactivating the ring towards electrophilic attack compared to benzene itself.[2]
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions, making them the preferred sites for electrophilic attack.[2]
Despite the ortho/para directing nature of the fluorine atom, the synthesis of 1-tert-butyl-4-fluorobenzene yields the para isomer as the major product with high selectivity. This outcome is governed predominantly by sterics. The tert-butyl group is exceptionally bulky, and its approach to the ortho positions is severely hindered by the adjacent fluorine atom.[2] Consequently, the electrophilic attack occurs almost exclusively at the sterically accessible para position.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of 1-tert-butyl-4-fluorobenzene.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Hydrogen chloride (HCl) gas is evolved during the reaction. A gas trap (e.g., a bubbler with a dilute NaOH solution) is necessary.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Fluorobenzene | 96.10 | 24.0 g (22.8 mL) | 0.25 | 2.5 |
| tert-Butyl Chloride | 92.57 | 9.26 g (10.9 mL) | 0.10 | 1.0 |
| Anhydrous Aluminum Chloride | 133.34 | 1.33 g | 0.01 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - | - |
| Ice-cold Water | - | 100 mL | - | - |
| 5% HCl Solution (aq) | - | 50 mL | - | - |
| Saturated NaHCO₃ Solution (aq) | - | 50 mL | - | - |
| Brine (Saturated NaCl Solution) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | ~5 g | - | - |
Note: Using a large excess of the aromatic substrate (fluorobenzene) helps to minimize polyalkylation.[9]
Step-by-Step Procedure
-
Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a gas trap. Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: Charge the flask with anhydrous dichloromethane (50 mL) and fluorobenzene (22.8 mL, 0.25 mol). Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
Catalyst Addition: While maintaining the temperature at 0-5 °C, carefully and portion-wise add the anhydrous aluminum chloride (1.33 g, 0.01 mol) to the stirred solution. The addition is exothermic.
-
Addition of Alkylating Agent: Add tert-butyl chloride (10.9 mL, 0.10 mol) to the dropping funnel. Add the tert-butyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, very slowly and carefully quench the reaction by pouring the mixture over 100 g of crushed ice in a beaker. This step is highly exothermic and will release HCl gas. Perform this in the fume hood with vigorous stirring.
-
Workup & Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of 5% HCl (aq), 50 mL of saturated NaHCO₃ (aq), and 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-tert-butyl-4-fluorobenzene as a colorless liquid.
-
Sources
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-(tert-butyl)-4-fluorobenzene (CAS 701-30-4)
Introduction
Overview of 1-(tert-butyl)-4-fluorobenzene
1-(tert-butyl)-4-fluorobenzene, identified by the CAS number 701-30-4, is a substituted aromatic compound with the molecular formula C₁₀H₁₃F.[1][2] It is characterized by a benzene ring substituted with a sterically demanding tert-butyl group and a highly electronegative fluorine atom at the para position.[3] This unique combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate and model compound in various fields of chemical research and development.[4] The tert-butyl group acts as an electron-donating group through induction, activating the aromatic ring towards electrophilic substitution, while the fluorine atom is electron-withdrawing via induction but electron-donating through resonance.[4] This interplay of effects governs its reactivity and makes it a versatile building block in organic synthesis.[4]
Significance in Research and Development
The significance of 1-(tert-butyl)-4-fluorobenzene lies in its utility as a precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[4] Consequently, fluorinated aromatic compounds are of paramount importance in modern drug discovery and development.[4] 1-(tert-butyl)-4-fluorobenzene serves as a key starting material for introducing the 4-tert-butyl-fluorophenyl moiety into advanced molecular architectures.[4] Furthermore, its well-defined structure makes it an excellent model compound for mechanistic studies in electrophilic aromatic substitution and for investigating the balance between steric and electronic effects in chemical reactions.[4]
Physicochemical Properties
Chemical Identity
| Identifier | Value |
| CAS Number | 701-30-4[1][2][3] |
| IUPAC Name | 1-(tert-butyl)-4-fluorobenzene[] |
| Synonyms | 4-tert-Butylfluorobenzene, p-tert-Butylfluorobenzene, 1-Fluoro-4-tert-butylbenzene[2] |
| Molecular Formula | C₁₀H₁₃F[1][2] |
| Molecular Weight | 152.21 g/mol [1][2] |
| InChI Key | ISXPXFQBHNIYCU-UHFFFAOYSA-N[] |
| SMILES | CC(C)(C)C1=CC=C(F)C=C1[] |
Physical and Chemical Properties
| Property | Value |
| Physical Form | Liquid |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Aromatic[1] |
| Boiling Point | 167.5 °C at 760 mmHg[1][] |
| Density | 0.949 g/cm³[1][] |
| Refractive Index | 1.468[1] |
| Flash Point | 46.2 °C[1] |
| Vapor Pressure | 2.23 mmHg at 25 °C[1] |
| Storage Temperature | Room temperature[2] |
Spectral Data
The structural elucidation of 1-(tert-butyl)-4-fluorobenzene and its derivatives is routinely performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is characteristic of a para-disubstituted benzene ring. It typically shows two sets of signals in the aromatic region, corresponding to the protons ortho and meta to the tert-butyl group.[3] A sharp singlet integrating to nine protons is observed in the aliphatic region, corresponding to the magnetically equivalent protons of the tert-butyl group.[4]
-
¹³C NMR : The carbon NMR spectrum displays distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic coupling.
-
¹⁹F NMR : Fluorine-19 NMR spectroscopy is a powerful tool for characterizing fluorinated compounds, and 1-(tert-butyl)-4-fluorobenzene exhibits a characteristic signal for the fluorine atom.[4]
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound, with the molecular ion peak corresponding to its mass.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=C stretching of the aromatic ring and a strong C-F stretching band.
Synthesis and Manufacturing
Primary Synthetic Route: Friedel-Crafts Alkylation
The most common and direct method for the synthesis of 1-(tert-butyl)-4-fluorobenzene is the Friedel-Crafts alkylation of fluorobenzene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[3][4]
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the tert-butylating agent to form a tert-butyl carbocation, which then acts as the electrophile. The aromatic ring of fluorobenzene attacks the carbocation, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the product. The para-selectivity is predominantly observed due to the steric hindrance of the bulky tert-butyl group at the ortho positions.[4]
Caption: Directive Effects in Electrophilic Substitution.
Formation and Use of Grignard Reagents
1-(tert-butyl)-4-fluorobenzene can be used to prepare the corresponding Grignard reagent, although the C-F bond is generally less reactive than C-Br or C-I bonds. The Grignard reagent of a related compound, 4-bromofluorobenzene, is used in the synthesis of 4-fluorophenyl-containing compounds. [7]The Grignard reagent of 1-(tert-butyl)-4-fluorobenzene, if formed, would be a valuable nucleophile for creating new carbon-carbon bonds. [3]
Applications in Research and Industry
Key Building Block in Organic Synthesis
1-(tert-butyl)-4-fluorobenzene is a crucial intermediate in organic synthesis. [3][5]It serves as a starting material for the preparation of more complex molecules. [4][5]
It is utilized in the synthesis of 4-tert-butyl-phenylboronic acid, a versatile reagent in Suzuki coupling reactions for the formation of biaryl compounds. [4][8]
Pharmaceutical and Agrochemical Intermediate
The 4-tert-butyl-fluorophenyl moiety is incorporated into various molecular architectures to enhance their physicochemical properties, such as lipophilicity and metabolic stability, which are desirable in medicinal chemistry. [4]It serves as a precursor for the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs). [3]In the agrochemical industry, it is used as an intermediate for the synthesis of pesticides and herbicides. [4][7]
Material Science
In material science, 1-(tert-butyl)-4-fluorobenzene and its derivatives are explored for creating polymers with enhanced thermal stability and solvent resistance. [3][4]
Analytical Chemistry Standard
Due to its stable retention time and non-interference with many sample components, it is used as an internal standard in chromatographic analysis for the calibration of equipment and quantification of analytes, ensuring accurate and reproducible results. [3]
Safety and Toxicology
Hazard Identification
1-(tert-butyl)-4-fluorobenzene is a flammable liquid and vapor. [3]It may be irritating to the skin, eyes, and respiratory system upon contact or inhalation. [3]
Handling and Storage Recommendations
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [3]Keep away from open flames, sparks, and heat sources.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [2]
Toxicological Profile
Specific toxicological data for 1-(tert-butyl)-4-fluorobenzene is limited. However, as with other fluorinated aromatic compounds, prolonged or repeated exposure should be avoided.
Conclusion
1-(tert-butyl)-4-fluorobenzene (CAS 701-30-4) is a versatile and valuable chemical compound with a unique combination of steric and electronic properties. Its primary role as a synthetic intermediate in the pharmaceutical, agrochemical, and material science industries underscores its importance. A thorough understanding of its physicochemical properties, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.
References
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LookChem. (n.d.). Cas 701-30-4,1-tert-Butyl-4-fluorobenzene. Retrieved from [Link]
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1-tert-butyl-4-fluorobenzene molecular weight and formula.
An In-Depth Technical Guide to 1-tert-butyl-4-fluorobenzene: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyl-4-fluorobenzene (TBFB), a key intermediate and structural motif in modern organic chemistry and drug discovery. The document delves into the molecule's fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, spectroscopic characterization, and chemical reactivity. A significant focus is placed on its application in the pharmaceutical and material sciences, highlighting the strategic importance of the tert-butyl and fluoro-substituents. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.
Core Physicochemical Properties
1-tert-butyl-4-fluorobenzene is an aromatic organic compound distinguished by a sterically demanding tert-butyl group and a highly electronegative fluorine atom at the para position of a benzene ring.[1] This unique substitution pattern imparts a distinct set of physical and chemical properties that are highly valuable in chemical synthesis. The tert-butyl group acts as an electron-donating group through induction, activating the ring for electrophilic substitution, while the fluorine atom is electron-withdrawing by induction but electron-donating by resonance.[2]
Table 1: Physicochemical and Identification Data for 1-tert-butyl-4-fluorobenzene
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃F | [1][3][4][5] |
| Molecular Weight | 152.21 g/mol | [1][4][5] |
| IUPAC Name | 1-tert-butyl-4-fluorobenzene | [1][5][] |
| CAS Number | 701-30-4 | [1][3][4][5] |
| Boiling Point | 167.5°C (at 760 mmHg) | [1][][7] |
| Density | 0.949 g/cm³ | [][7] |
| Appearance | Liquid (at room temperature) | [1] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)F | [1][4][5][] |
| InChI Key | ISXPXFQBHNIYCU-UHFFFAOYSA-N | [1][5][] |
Synthesis and Mechanistic Considerations: The Friedel-Crafts Alkylation
The most prevalent and industrially significant method for synthesizing 1-tert-butyl-4-fluorobenzene is the Friedel-Crafts alkylation of fluorobenzene.[1][2] This reaction is a classic example of electrophilic aromatic substitution (EAS), where a tert-butyl carbocation acts as the electrophile.[8][9]
Reaction Mechanism
The reaction proceeds through three primary steps:
-
Generation of the Electrophile: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with an alkylating agent like tert-butyl chloride to generate a stable tertiary carbocation, the tert-butyl cation.[10][11] The use of a tertiary halide is advantageous as it prevents the carbocation rearrangements that often plague Friedel-Crafts reactions with primary alkyl halides.[9][11]
-
Nucleophilic Attack: The electron-rich π-system of the fluorobenzene ring attacks the tert-butyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new tert-butyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[9]
Regioselectivity: The Role of Substituents
The pronounced selectivity for the para-product is a critical aspect of this synthesis, governed by both electronic and steric effects.[2]
-
Electronic Effects: The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic system via resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions.[2]
-
Steric Effects: The tert-butyl group is exceptionally bulky.[2] This steric hindrance makes an attack at the ortho position (adjacent to the fluorine) significantly less favorable than an attack at the sterically unencumbered para position.[12] The combination of these factors results in the high-yield formation of 1-tert-butyl-4-fluorobenzene.
Caption: Friedel-Crafts alkylation workflow for TBFB synthesis.
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative procedure for the Friedel-Crafts alkylation of fluorobenzene.
Materials:
-
Fluorobenzene
-
tert-Butyl chloride (or tert-butyl alcohol with sulfuric acid)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or suitable solvent
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[12]
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ and anhydrous DCM. Cool the mixture to 0-5°C using an ice bath.
-
Reactant Addition: Add fluorobenzene to the cooled catalyst suspension.
-
Electrophile Addition: Add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over 15-20 minutes, ensuring the temperature remains between 0-5°C.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice or adding ice-cold water.[10] This step is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[9]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure 1-tert-butyl-4-fluorobenzene.
Spectroscopic Characterization
Confirming the identity and purity of 1-tert-butyl-4-fluorobenzene relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is highly characteristic. It features a sharp, prominent singlet integrating to nine protons around 1.3 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.[13] The aromatic protons appear as a multiplet or two distinct doublets in the 7.0-7.4 ppm region.
-
¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group (around 34 ppm and 31 ppm, respectively). The aromatic carbons will appear between 114-162 ppm, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization.[2] It provides a high-sensitivity signal with a chemical shift that is very sensitive to the electronic environment on the aromatic ring.
-
Mass Spectrometry: Mass spectrometric analysis shows a distinct molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, corresponding to the molecular formula C₁₀H₁₃F.[1]
Chemical Reactivity and Synthetic Utility
1-tert-butyl-4-fluorobenzene is a versatile building block in organic synthesis.[1][2] Its reactivity is dominated by the interplay of its functional groups.
Caption: Synthetic utility of 1-tert-butyl-4-fluorobenzene.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further EAS reactions such as nitration, sulfonation, and halogenation.[1] The incoming electrophile will be directed to the positions ortho to the activating tert-butyl group.
-
Formation of Organometallics: The compound can be used to form Grignard reagents by reacting with magnesium, which are pivotal for creating new carbon-carbon bonds.[1]
-
Precursor for Coupling Reactions: It serves as a precursor for more complex molecules via reactions like Suzuki and Heck couplings, typically after conversion to a boronic acid or installation of an additional halide.[1]
Applications in Drug Discovery and Material Science
The 4-tert-butyl-fluorophenyl moiety is a privileged scaffold in medicinal chemistry and material science.
Role in Drug Development
The introduction of fluorine and tert-butyl groups into drug candidates can dramatically alter their physicochemical and biological properties.[2]
-
Enhanced Metabolic Stability: The bulky tert-butyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of nearby functional groups, which can increase a drug's half-life.[10] The strong carbon-fluorine bond also resists metabolic cleavage.[2]
-
Increased Lipophilicity and Bioavailability: The tert-butyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes. The fluorine atom can modulate this property and improve binding affinity to target proteins.[2][14]
-
PET Imaging: Fluorinated compounds are crucial for the development of diagnostic agents for Positron Emission Tomography (PET) imaging.[1] The radioactive isotope ¹⁸F can be incorporated to create tracers for in vivo imaging.
Due to these favorable properties, 1-tert-butyl-4-fluorobenzene serves as a key starting material for a wide range of Active Pharmaceutical Ingredients (APIs).[1][]
Applications in Material Science
In polymer chemistry, 1-tert-butyl-4-fluorobenzene can be incorporated into polymer chains.[1] The resulting materials often exhibit enhanced thermal stability and improved resistance to chemical degradation and solvents, making them suitable for high-performance applications.[1]
Conclusion
1-tert-butyl-4-fluorobenzene is a compound of significant industrial and academic importance. Its efficient synthesis via Friedel-Crafts alkylation, combined with the unique electronic and steric properties conferred by its substituents, makes it an invaluable building block. For professionals in drug discovery, its utility as a scaffold for creating metabolically stable and bioavailable drug candidates is particularly noteworthy. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in the design and creation of novel molecules.
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Chemistry 211. (2012). Experiment 1: Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation. Retrieved from [Link]
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PubChem. (n.d.). 1-tert-butyl-4-(18F)fluorobenzene. Retrieved from [Link]
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University of Texas at Dallas. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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PubMed Central (PMC). (2015). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link]
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SpectraBase. (n.d.). N-Tert-butyl-4-fluorobenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The Solubility Profile of 1-tert-butyl-4-fluorobenzene: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Scientific Innovation
In the realms of pharmaceutical development, materials science, and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a project's success. Poor solubility can lead to challenges in formulation, reduced bioavailability of active pharmaceutical ingredients (APIs), and complications in reaction and purification processes. This guide provides an in-depth technical overview of the solubility of 1-tert-butyl-4-fluorobenzene, a versatile substituted aromatic compound, in organic solvents. By synthesizing theoretical principles with practical experimental guidance, this document aims to equip scientists with the knowledge to effectively utilize this compound in their research endeavors.
Physicochemical Properties of 1-tert-butyl-4-fluorobenzene
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its solubility. 1-tert-butyl-4-fluorobenzene (CAS No: 701-30-4) is a colorless to pale yellow liquid with the molecular formula C₁₀H₁₃F and a molecular weight of 152.21 g/mol .[1] Key physical constants are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃F | [1] |
| Molecular Weight | 152.21 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 167.5 °C at 760 mmHg | [1] |
| Density | 0.949 g/cm³ | [1] |
| Flash Point | 46.2 °C | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility. This adage is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. In the case of 1-tert-butyl-4-fluorobenzene, its molecular structure, featuring a nonpolar benzene ring and a bulky tert-butyl group, alongside a polar carbon-fluorine bond, results in a nuanced solubility profile.
The bulky, nonpolar tert-butyl group significantly contributes to the molecule's hydrophobic character, enhancing its solubility in nonpolar organic solvents through van der Waals forces. Concurrently, the highly electronegative fluorine atom introduces a dipole moment, which can lead to dipole-dipole interactions with polar solvent molecules. However, the fluorine atom is a weak hydrogen bond acceptor, meaning its ability to interact with protic solvents like alcohols is limited compared to more traditional hydrogen-bonding functional groups.
The interplay of these structural features suggests that 1-tert-butyl-4-fluorobenzene will exhibit favorable solubility in a range of nonpolar and moderately polar aprotic organic solvents. Its solubility is expected to be lower in highly polar and protic solvents, and it is practically insoluble in water.[2]
Expected Solubility Profile in Common Organic Solvents
Based on these observations and the compound's physicochemical properties, 1-tert-butyl-4-fluorobenzene is anticipated to be highly soluble to miscible in the following types of organic solvents:
-
Aromatic Hydrocarbons: (e.g., Toluene, Benzene, Xylenes) due to strong π-π stacking and dispersion forces.
-
Aliphatic Hydrocarbons: (e.g., Hexane, Heptane, Cyclohexane) driven by London dispersion forces.
-
Ethers: (e.g., Diethyl ether, Tetrahydrofuran (THF)) owing to a combination of dispersion forces and weak dipole-dipole interactions.
-
Halogenated Solvents: (e.g., Dichloromethane, Chloroform) due to similar polarities and the potential for dipole-dipole interactions.
-
Ketones: (e.g., Acetone, Methyl Ethyl Ketone (MEK)) where dipole-dipole interactions will play a significant role.
-
Esters: (e.g., Ethyl acetate) which are moderately polar aprotic solvents.
A moderate to good solubility is expected in:
-
Alcohols: (e.g., Methanol, Ethanol, Isopropanol). While the hydrophobic tert-butyl group and benzene ring will interact favorably with the alkyl chains of the alcohols, the energy cost of disrupting the hydrogen-bonding network of the alcohols may limit miscibility.
The compound is expected to have low solubility in:
-
Highly Polar Protic Solvents: such as water, due to its predominantly nonpolar character and the inability to form strong hydrogen bonds.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, experimental determination of the solubility of 1-tert-butyl-4-fluorobenzene in specific solvents of interest is crucial for any research or development application. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle
A surplus of the solute is equilibrated with the solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solute, and the concentration of the solute in the solution is determined analytically.
Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials with screw caps, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
Add an excess amount of 1-tert-butyl-4-fluorobenzene to each vial to ensure that a saturated solution is formed and an excess phase of the solute remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature water bath equipped with a shaker.
-
Agitate the vials at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow for complete phase separation.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a glass syringe.
-
Immediately filter the collected supernatant through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved micro-droplets of the solute.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Prepare a series of calibration standards of 1-tert-butyl-4-fluorobenzene in the same solvent.
-
Analyze the diluted sample and the calibration standards using a validated analytical technique such as Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with a UV detector (HPLC-UV).
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.
-
Determine the concentration of 1-tert-butyl-4-fluorobenzene in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of 1-tert-butyl-4-fluorobenzene is governed by a delicate balance of intermolecular forces. Understanding these interactions provides a predictive framework for its behavior in different solvent environments.
Caption: Intermolecular forces governing the solubility of 1-tert-butyl-4-fluorobenzene.
-
Van der Waals Forces (London Dispersion Forces): These are the primary forces at play, particularly in nonpolar solvents. The large, polarizable electron cloud of the benzene ring and the tert-butyl group leads to significant transient dipoles, promoting strong dispersion interactions with nonpolar solvent molecules like hexane and toluene.
-
Dipole-Dipole Interactions: The electronegative fluorine atom creates a permanent dipole moment in the molecule. This allows for favorable electrostatic interactions with polar aprotic solvents such as acetone and ethyl acetate.
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the close approach of solvent molecules to the aromatic ring, which may slightly modulate the strength of π-π stacking interactions with aromatic solvents.
-
Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility.
Conclusion
1-tert-butyl-4-fluorobenzene is a valuable building block in organic synthesis and materials science, and its effective use is intrinsically linked to its solubility characteristics. While quantitative experimental data for its solubility in a wide range of organic solvents is not extensively documented, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility behavior. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents. For applications requiring precise solubility data, the detailed shake-flask experimental protocol provided in this guide offers a robust and validated method for its determination. A thorough understanding of the interplay between the solute's properties and the solvent's characteristics, as outlined in this guide, will empower researchers to make informed decisions in experimental design, ultimately accelerating the pace of scientific discovery and innovation.
References
-
PubChem. 1-(1,1-Dimethylethyl)-4-fluorobenzene. [Link]
-
Solubility of Things. tert-Butylbenzene. [Link]
-
Wikipedia. tert-Butylbenzene. [Link]
-
Chemical Entities of Biological Interest (ChEBI). Fluorobenzene. [Link]
Sources
An In-Depth Technical Guide to the Reactivity of 1-tert-butyl-4-fluorobenzene in Electrophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive analysis of the reactivity and regioselectivity of 1-tert-butyl-4-fluorobenzene in electrophilic aromatic substitution (EAS) reactions. The molecule presents a compelling case study in physical organic chemistry, where the interplay of steric and electronic effects governs reaction outcomes. By dissecting the competing influences of the electron-donating, sterically demanding tert-butyl group and the electron-withdrawing, resonance-donating fluorine atom, this paper offers predictive insights for researchers, scientists, and professionals in drug development. Detailed mechanistic discussions, experimental protocols, and quantitative data are presented to serve as a definitive resource for synthetic applications involving this versatile substrate.
Introduction: The Strategic Importance of Substituted Fluorobenzenes
Fluorinated aromatic compounds are of paramount importance in modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 1-tert-butyl-4-fluorobenzene serves as a valuable model substrate for investigating the nuanced principles of electrophilic aromatic substitution (EAS), a cornerstone reaction class for functionalizing aromatic rings.[1][2] This molecule uniquely features two substituents with opposing and complementary effects: the bulky, activating tert-butyl group and the small, deactivating but ortho, para-directing fluorine atom.[3][4] Understanding their combined influence is critical for designing rational synthetic routes and predicting product distributions.
The Electronic and Steric Landscape of 1-tert-butyl-4-fluorobenzene
The reactivity of the aromatic ring is a direct consequence of the electronic and steric properties of its substituents. In 1-tert-butyl-4-fluorobenzene, these effects are in delicate balance.
The tert-Butyl Group: A Bulky Activator
The tert-butyl group, -C(CH₃)₃, influences the aromatic ring through two primary mechanisms:
-
Inductive Effect (+I): As an alkyl group, the sp³-hybridized carbons of the tert-butyl substituent are less electronegative than the sp²-hybridized carbons of the benzene ring.[5] This results in a net donation of electron density through the sigma bond, which enriches the ring and activates it toward electrophilic attack compared to unsubstituted benzene.[5][6] This electron donation stabilizes the cationic Wheland intermediate formed during substitution.[7][8]
-
Steric Hindrance: The defining characteristic of the tert-butyl group is its immense size.[3][9][10] Its three methyl groups create a wide steric shield that severely impedes the approach of an electrophile to the adjacent ortho positions (C2 and C6).[3][11][12] This steric effect is a dominant factor in determining the regioselectivity of reactions.[11][13]
Despite being an activating group, the directing influence of the tert-butyl group is heavily skewed. While it is an ortho, para-director, the steric hindrance makes ortho-substitution highly unfavorable. For instance, the nitration of tert-butylbenzene yields a para-to-ortho product ratio that is significantly higher than for toluene, highlighting the steric blockade.[6][11]
The Fluoro Group: A Deactivating Ortho, Para-Director
The fluorine substituent exhibits a dual electronic nature that is often counterintuitive:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond.[4][14] This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles than benzene.[4][15]
-
Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated into the aromatic π-system.[4][14][15] This resonance donation increases the electron density at the ortho and para positions. This effect is particularly important in stabilizing the cationic intermediate during an ortho or para attack, making these pathways more favorable than a meta attack.[5][14]
The interplay between the strong -I effect and the +M effect makes fluorine a deactivating but ortho, para-directing group.[4][13] The effective overlap between the carbon 2p and fluorine 2p orbitals makes this resonance donation significant enough to dictate the regioselectivity.[15]
Table 1: Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence | Key Feature |
| tert-Butyl | +I (Donating) | Weak C-C Hyperconjugation | Activating | ortho, para | Extreme Steric Hindrance[3][11] |
| Fluorine | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para | Strong Inductive Withdrawal[4][14] |
Predicting Regioselectivity: A Consensus of Effects
In 1-tert-butyl-4-fluorobenzene, both substituents direct incoming electrophiles to ortho and para positions relative to themselves.
-
The tert-butyl group at C1 directs to C2, C6 (ortho), and C4 (para).
-
The fluorine atom at C4 directs to C3, C5 (ortho), and C1 (para).
Since the para positions are occupied, the potential sites for substitution are C2, C3, C5, and C6. The final outcome is determined by the following factors:
-
Steric Hindrance: The overwhelming steric bulk of the tert-butyl group effectively blocks electrophilic attack at the adjacent C2 and C6 positions.[11][13]
-
Electronic Activation/Deactivation: The fluorine atom deactivates the entire ring, but its resonance effect enriches the C3 and C5 positions, making them the most electron-rich and capable of stabilizing the cationic intermediate.
Therefore, the directing effects converge to strongly favor substitution at the positions ortho to the fluorine atom (C3 and C5) and meta to the tert-butyl group. The steric hindrance of the tert-butyl group is the decisive factor that overrides its ortho-directing influence.
Caption: Competing directing influences in 1-tert-butyl-4-fluorobenzene.
Case Study: Nitration of 1-tert-butyl-4-fluorobenzene
Nitration is a classic EAS reaction that exemplifies the predicted regioselectivity. The reaction involves the electrophilic nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid.
Mechanism
The reaction proceeds via a two-step mechanism:
-
Electrophilic Attack: The π-system of the aromatic ring attacks the nitronium ion. This attack occurs predominantly at the C3 (or C5) position, which is ortho to the fluorine, to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).
-
Deprotonation: A weak base (e.g., HSO₄⁻) removes the proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.
The stability of the sigma complex is key. Attack at C3 allows for a resonance structure where the positive charge is adjacent to the fluorine atom, which can donate a lone pair to stabilize the charge, despite its inductive withdrawal.
Caption: Mechanism for the nitration of 1-tert-butyl-4-fluorobenzene.
Experimental Protocol: Synthesis of 1-tert-butyl-4-fluoro-2-nitrobenzene
This protocol describes a representative lab-scale synthesis. As a self-validating system, it includes steps for reaction monitoring and product verification.
Materials:
-
1-tert-butyl-4-fluorobenzene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-tert-butyl-4-fluorobenzene (e.g., 5.0 g, 32.8 mmol). Cool the flask in an ice bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (15 mL) dropwise while maintaining the internal temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL, ~39.4 mmol) to concentrated sulfuric acid (7.5 mL) while cooling in an ice bath.
-
Nitration: Add the cold nitrating mixture to the reaction flask dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. Vigorous stirring is essential.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture over crushed ice (~100 g) in a beaker with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The bicarbonate wash neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Verification: The crude product can be purified by column chromatography on silica gel if necessary. The final product, 1-tert-butyl-4-fluoro-2-nitrobenzene, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Other Electrophilic Aromatic Substitution Reactions
Halogenation
Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is expected to follow the same regioselectivity, yielding primarily 1-bromo-2-tert-butyl-5-fluorobenzene or its chloro-analogue. The deactivating nature of the ring requires catalytic activation of the halogen.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions on 1-tert-butyl-4-fluorobenzene are challenging.[16] The fluorine atom's strong deactivating effect makes the ring significantly less nucleophilic, often rendering it unreactive under standard Friedel-Crafts conditions.[7][17] Furthermore, in acylation, the Lewis acid catalyst (e.g., AlCl₃) can complex with the fluorine atom, further deactivating the ring.[16] Forcing conditions may be required, which can lead to side reactions. Therefore, alternative synthetic strategies are often preferred to install additional alkyl or acyl groups.
Conclusion
The reactivity of 1-tert-butyl-4-fluorobenzene in electrophilic aromatic substitution is a finely tuned interplay of competing electronic and steric effects. While both substituents are ortho, para-directors, the regiochemical outcome is decisively controlled by the steric hindrance of the tert-butyl group. This powerful steric blockade effectively prevents substitution at its ortho positions (C2, C6), leaving the positions ortho to the fluorine atom (C3, C5) as the sole sites of reaction. Although the fluorine atom deactivates the ring towards electrophilic attack, its resonance-donating ability is sufficient to direct the incoming electrophile. This predictable selectivity makes 1-tert-butyl-4-fluorobenzene a useful and illustrative substrate in synthetic organic chemistry.
References
-
Title: What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
-
Title: Electrophilic Aromatic Substitution AR5. Directing Effects Source: College of Saint Benedict and Saint John's University Chemistry URL: [Link]
-
Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: Regioselectivity in Electrophilic Aromatic Substitutions Source: YouTube URL: [Link]
-
Title: Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water Source: Canadian Journal of Chemistry URL: [Link]
-
Title: EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" Source: Master Organic Chemistry URL: [Link]
-
Title: 5.2 Directing Effects of the Substituents on EAS Source: KPU Pressbooks – Organic Chemistry II URL: [Link]
-
Title: Rate of EAS in chlorobenzene and fluorobenzene Source: Chemistry Stack Exchange URL: [Link]
-
Title: Steric Hindrance to Rear-side Approach in Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions Source: YouTube URL: [Link]
-
Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]
-
Title: Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene Source: St. Lawrence University URL: [Link]
-
Title: Ch12: Electrophilic aromatic substitution questions Source: University of Calgary URL: [Link]
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Introduction: The Strategic Importance of 1-tert-butyl-4-fluorobenzene in Modern Chemistry
An In-Depth Technical Guide to the Commercial Sourcing and Application of 1-tert-butyl-4-fluorobenzene
1-tert-butyl-4-fluorobenzene (CAS No. 701-30-4) is a substituted aromatic hydrocarbon that has emerged as a pivotal building block in various sectors of chemical research and development. Its unique molecular architecture, featuring a sterically demanding tert-butyl group and a highly electronegative fluorine atom on a benzene ring, imparts a valuable combination of physicochemical properties. The fluorine substituent is known to enhance metabolic stability and lipophilicity in drug candidates, making it a desirable feature in medicinal chemistry.[1] The tert-butyl group provides steric bulk, which can be exploited to direct the regioselectivity of subsequent reactions and influence the conformational properties of target molecules.
This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive overview of 1-tert-butyl-4-fluorobenzene. It covers the landscape of commercial suppliers, critical quality control methodologies for procurement, and its key applications, particularly as a fluoroaromatic building block for the discovery of new active pharmaceutical ingredients (APIs) and agrochemicals.[]
Commercial Sourcing and Supplier Qualification
The procurement of high-quality starting materials is a foundational requirement for reproducible and successful research. The commercial availability of 1-tert-butyl-4-fluorobenzene is robust, with numerous suppliers offering various grades and quantities. However, a systematic approach to supplier selection is crucial to ensure consistency and reliability.
Key Considerations for Supplier Selection:
-
Purity and Impurity Profile: The required purity level (e.g., >97%, >98%) should be clearly defined based on the intended application. Equally important is an understanding of the potential impurity profile, as minor contaminants can sometimes interfere with sensitive catalytic reactions.
-
Batch-to-Batch Consistency: For long-term projects or scaled-up syntheses, ensuring consistency between different supplier batches is paramount. This often requires in-house quality control checks on incoming materials.
-
Documentation: Reputable suppliers will provide comprehensive documentation, including a Certificate of Analysis (CoA) detailing the purity and analytical methods used, and a Safety Data Sheet (SDS) outlining handling and safety protocols.
-
Scalability: For projects that may transition from research to development and production, the supplier's ability to provide larger, bulk quantities should be a consideration from the outset.
Representative Commercial Suppliers
The following table summarizes a selection of commercial suppliers for 1-tert-butyl-4-fluorobenzene. This is not an exhaustive list but represents a range of vendors catering to different research and development needs.
| Supplier | Catalog Number | Purity | Available Quantities |
| AOBChem | 109820 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g |
| Biosynth | FB78776 | N/A | 1g, 5g, 10g, 25g |
| Benchchem | B1330365 | N/A | Research quantities |
| BOC Sciences | N/A | N/A | Bulk and custom synthesis |
| TCI Chemicals | B2896 (related chloro-analog) | >98.0% (GC) | 5g, 25g |
| Shanghai Aladdin | N/A | N/A | Research quantities |
Note: Availability and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.[3][4]
Supplier Qualification Workflow
A structured workflow is essential for qualifying a new supplier. The process ensures that the procured material meets the stringent requirements of the research program.
Caption: A logical workflow for the qualification of a new chemical supplier.
Technical Specifications and Quality Control
Verifying the identity and purity of 1-tert-butyl-4-fluorobenzene upon receipt is a critical, self-validating step in any experimental protocol.
Physicochemical Properties
| Property | Value |
| CAS Number | 701-30-4[1] |
| Molecular Formula | C₁₀H₁₃F[4] |
| Molecular Weight | 152.21 g/mol [1] |
| Boiling Point | 167.5°C at 760 mmHg[5] |
| Density | 0.949 g/cm³[5] |
| Flash Point | 46.2°C[5] |
Safety and Handling
As with any laboratory chemical, proper handling is essential. The compound is classified as a flammable liquid and can cause skin and eye irritation.[6]
| Hazard Class | GHS Hazard Statements |
| Flammable Liquid | H226: Flammable liquid and vapour |
| Skin Irritation | H315: Causes skin irritation[4] |
| Eye Irritation | H319: Causes serious eye irritation[4] |
| Respiratory Irritation | H335: May cause respiratory irritation[4] |
Causality in Handling: The flammability (H226) necessitates storage away from ignition sources and the use of bonding/grounding during transfers to prevent static discharge. The irritant properties (H315, H319) mandate the use of personal protective equipment (PPE), including safety glasses, lab coats, and gloves, to prevent direct contact.[6] All handling should be performed in a well-ventilated chemical fume hood.[7]
Protocol: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a standard method to confirm the identity and assess the purity of a newly acquired batch of 1-tert-butyl-4-fluorobenzene. The choice of GC-MS is based on its ability to separate volatile impurities (GC) and provide structural confirmation via mass-to-charge ratio and fragmentation patterns (MS).
Objective: To verify the identity and determine the purity of 1-tert-butyl-4-fluorobenzene.
Instrumentation & Reagents:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Standard non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm)
-
High-purity helium (carrier gas)
-
1-tert-butyl-4-fluorobenzene sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
Autosampler vials with septa
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately prepare a dilute solution of the sample at approximately 1 mg/mL in the chosen solvent. This concentration prevents column overloading and ensures sharp peaks.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup:
-
Inlet: Set to 250°C. A high inlet temperature ensures rapid volatilization of the sample.
-
Injection Mode: Split mode (e.g., 50:1 split ratio). This is suitable for a concentrated sample and prevents detector saturation.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 15°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes. This program ensures good separation of potential low-boiling and high-boiling impurities.
-
-
MS Detector:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Scan range: 40-300 m/z. This range covers the molecular ion and expected fragments.
-
-
-
Data Acquisition & Analysis:
-
Inject the sample and acquire the data.
-
Identity Confirmation: Examine the mass spectrum of the major peak. It should correspond to the known spectrum of 1-tert-butyl-4-fluorobenzene, showing the molecular ion (M⁺) at m/z 152 and a characteristic fragment from the loss of a methyl group ([M-15]⁺) at m/z 137.
-
Purity Assessment: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method). For regulatory purposes, analysis using a certified reference standard is required for quantitative determination.
-
Quality Control Workflow Diagram
Caption: A standard workflow for the quality control of incoming raw materials.
Applications in Research and Drug Development
1-tert-butyl-4-fluorobenzene is a versatile intermediate in organic synthesis.[8] Its primary value lies in its use as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Role in Medicinal Chemistry
The 4-tert-butyl-fluorophenyl moiety is frequently incorporated into drug candidates. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can enhance binding affinity to target proteins through favorable electrostatic interactions.[1] It serves as a precursor for various active pharmaceutical ingredients (APIs) through reactions like Suzuki coupling, halogenation, and nucleophilic substitution.[8] For instance, it can be used in the synthesis of 4-tert-butyl-phenylboronic acid, a key intermediate for cross-coupling reactions.[1]
Intermediate in Organic Synthesis
The compound is a common starting material for introducing the 4-tert-butylphenyl group into a molecule. One of the most fundamental synthesis methods for the compound itself is the Friedel-Crafts alkylation of fluorobenzene.[1] This reaction highlights the interplay of steric and electronic effects that govern electrophilic aromatic substitution.
Synthetic Pathway: Friedel-Crafts Alkylation
The synthesis of 1-tert-butyl-4-fluorobenzene is a classic example of electrophilic aromatic substitution, where the high regioselectivity for the para product is a key outcome.
Caption: Friedel-Crafts alkylation of fluorobenzene to yield 1-tert-butyl-4-fluorobenzene.
Mechanistic Rationale: In this reaction, the fluorine atom is an ortho-, para-director due to its electron-donating resonance effect. However, the extreme steric bulk of the tert-butyl electrophile makes attack at the ortho position, adjacent to the fluorine atom, highly unfavorable.[1] This steric hindrance is the dominant factor, leading to a strong preference for substitution at the sterically accessible para position, resulting in a high yield of the desired 1-tert-butyl-4-fluorobenzene.[9]
Conclusion
1-tert-butyl-4-fluorobenzene is a commercially accessible and synthetically valuable building block. Its utility in medicinal chemistry and material science is well-established, driven by the desirable properties imparted by its fluoro and tert-butyl substituents. For researchers and drug developers, a thorough understanding of the supplier landscape and the implementation of rigorous, self-validating quality control protocols are essential first steps to ensure the integrity and reproducibility of their work. As the demand for complex, fluorinated molecules continues to grow, the strategic application of intermediates like 1-tert-butyl-4-fluorobenzene will remain a cornerstone of innovation in chemical synthesis.
References
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AOBChem USA. (n.d.). 1-(tert-butyl)-4-fluorobenzene. Retrieved from [Link]
-
Chemsrc.com. (n.d.). 1-tert-butyl-4-fluorobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
-
Hu, J., & Zhao, Y. (2024). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers. Retrieved from [Link]
-
Mtashobya, L. (2021). Insights on tert-butyl alkylation effects on fluorobenzene. Scientific African, 11, e00659. Retrieved from [Link]
-
Balakrishnan, T., & Jayachandran, J. P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Retrieved from [Link]
-
Nordtest. (n.d.). Internal quality control handbook for chemical laboratories. Retrieved from [Link]
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Methodological & Application
Application Note: Strategies and Protocols for the Suzuki-Miyaura Coupling of 1-tert-butyl-4-fluorobenzene
Introduction: Addressing a Formidable Challenge in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed transformation between organoboron compounds and organohalides is fundamental to the synthesis of biaryls and other conjugated systems, which are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1]
This guide focuses on a particularly challenging yet valuable substrate: 1-tert-butyl-4-fluorobenzene . The tert-butylphenyl moiety is a highly desirable structural motif, often introduced to enhance steric bulk, improve solubility, and modulate the electronic properties of a molecule.[1] However, the intrinsic strength and low polarity of the Carbon-Fluorine (C-F) bond present a significant hurdle for the standard Suzuki-Miyaura protocol.[3][4] Aryl fluorides are notoriously the least reactive among aryl halides in the crucial oxidative addition step of the catalytic cycle.[3]
This document provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanistic nuances, strategic considerations, and field-proven protocols necessary to successfully employ 1-tert-butyl-4-fluorobenzene in Suzuki-Miyaura coupling reactions. We will delve into both palladium- and nickel-based catalyst systems, offering a comprehensive toolkit for overcoming the inherent inertness of the C-F bond.
Mechanistic Insights: Overcoming the C-F Activation Barrier
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium(0) species. The cycle is broadly understood to proceed through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
For 1-tert-butyl-4-fluorobenzene, the Oxidative Addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond, is the energetic bottleneck. The high bond dissociation energy of the C-F bond makes this step exceptionally challenging compared to its heavier halogen counterparts (I, Br, Cl).[3]
Successful C-F bond activation necessitates a catalyst system that is both highly reactive and robust. The key lies in utilizing a metal center that is sufficiently electron-rich to donate electron density into the σ* antibonding orbital of the C-F bond, thereby weakening and ultimately cleaving it. This is achieved through two primary strategies:
-
Advanced Palladium Systems: While traditional catalysts like Pd(PPh₃)₄ are often ineffective, modern systems employing electron-rich and sterically hindered ligands have proven successful.
-
Bulky Biarylphosphine Ligands (Buchwald Ligands): Ligands such as SPhos and XPhos are designed to be highly electron-donating, which promotes the oxidative addition step.[6][7] Their steric bulk facilitates the formation of a coordinatively unsaturated, monoligated L-Pd(0) species, which is the highly active catalytic form, and also promotes the final reductive elimination step.[5][6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium, creating robust and highly active catalysts capable of activating even unreactive aryl chlorides and fluorides.[8]
-
-
Nickel Catalysis: Nickel complexes are increasingly recognized as superior catalysts for transformations involving aryl fluorides.[9][10][11] The rationale is twofold: Ni(0) is more easily oxidized to Ni(II) than Pd(0), and the resulting Ni-F bond is stronger than a Pd-F bond, providing a thermodynamic driving force for the reaction. Nickel-based protocols have been developed that effectively couple aryl fluorides, often under milder conditions than their palladium counterparts.[10][11]
Key Experimental Parameters & Optimization Strategy
The success of coupling 1-tert-butyl-4-fluorobenzene is critically dependent on the careful selection and optimization of several parameters.
-
Catalyst/Ligand: This is the most crucial choice. For challenging substrates, a pre-formed catalyst or an in-situ generated system from a palladium/nickel source and a specialized ligand is required.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] For C-F activation, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker ones like sodium carbonate.
-
Solvent: Aprotic polar solvents are standard. Toluene, 1,4-dioxane, or THF are common choices.[5] The addition of a small amount of water is often necessary to solubilize the inorganic base, but anhydrous conditions can also be effective with certain systems.
-
Temperature: Due to the high activation energy of C-F cleavage, elevated temperatures (typically 80-120 °C) are almost always required.
The following workflow provides a logical approach to optimizing the reaction conditions.
Caption: A decision-making workflow for reaction optimization.
Detailed Experimental Protocols
Safety Precaution: These reactions must be performed in a well-ventilated fume hood. Palladium and nickel compounds can be toxic, and phosphine ligands can be air-sensitive and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.
Protocol 1: Palladium-Catalyzed Coupling using a Buchwald Ligand
This protocol is adapted from established methods for the coupling of challenging aryl chlorides and provides a robust starting point.[6][7]
Materials:
-
1-tert-butyl-4-fluorobenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Schlenk flask or sealable reaction vial, magnetic stir bar, condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-tert-butyl-4-fluorobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol 2: Nickel-Catalyzed Coupling
This protocol provides an alternative for cases where palladium catalysis is sluggish or fails, based on methods developed for aryl fluoride activation.[10][11] Note: Ni(0) sources like Ni(cod)₂ are highly air-sensitive and should be handled in a glovebox.
Materials:
-
1-tert-butyl-4-fluorobenzene
-
Arylboronic acid pinacol ester (Ar-Bpin)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium tert-butoxide (KOtBu)
-
1,4-Dioxane, anhydrous
-
Glovebox, Schlenk flask, magnetic stir bar
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk flask, add Ni(cod)₂ (0.05 mmol, 5 mol%) and PCy₃ (0.10 mmol, 10 mol%). Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes to form the active catalyst.
-
Reagent Addition (in a glovebox): To the catalyst solution, add the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), 1-tert-butyl-4-fluorobenzene (1.0 mmol, 1.0 equiv), and finally KOtBu (2.0 mmol, 2.0 equiv).
-
Reaction Execution: Seal the Schlenk flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.
-
Monitoring & Work-up: Follow steps 6-10 from Protocol 1. The work-up procedure is analogous.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the coupling of 1-tert-butyl-4-fluorobenzene with phenylboronic acid, illustrating the impact of different catalyst systems.
| Entry | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Pd(OAc)₂/PPh₃ (2/4) | K₂CO₃ (3) | Dioxane/H₂O | 100 | 24 | < 5 (Trace) |
| 2 | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 18 | 75-85 |
| 3 | Ni(cod)₂/PCy₃ (5/10) | KOtBu (2) | Dioxane | 100 | 8 | 80-90 |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst deactivation (oxygen exposure).2. Insufficiently active catalyst system.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a more active ligand (e.g., SPhos -> XPhos) or switch to the Nickel protocol.3. Increase temperature in 10 °C increments (up to ~120 °C). |
| Protodeborylation of Boronic Acid | 1. Base is too strong or reaction time is too long.2. Presence of excess water. | 1. Use a boronic ester (e.g., pinacol ester) which is more stable.[5]2. Use anhydrous conditions if compatible with the base/catalyst system. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Catalyst decomposition leading to Pd(II) species.[5] | 1. Improve degassing of solvents and ensure inert atmosphere.2. Use a more stable pre-catalyst. |
| Dehalogenation (Hydrodefluorination) | 1. Side reaction promoted by certain catalyst/ligand combinations or impurities.[5] | 1. Screen different ligands.2. Ensure purity of starting materials and solvents. |
Conclusion
While 1-tert-butyl-4-fluorobenzene presents a significant activation barrier in Suzuki-Miyaura coupling, it is a viable and valuable substrate when approached with the appropriate catalytic technology. Standard palladium catalysts are insufficient, and success relies on the strategic implementation of highly active systems. The use of palladium catalysts paired with electron-rich, sterically demanding biarylphosphine ligands offers a reliable pathway to the desired biaryl products. For particularly stubborn cases or when seeking milder conditions, nickel-based catalysis provides a powerful and often superior alternative. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to confidently incorporate the tert-butylphenyl moiety into complex molecules, advancing projects in drug discovery and materials science.
References
-
Cargill, M. R., Sandford, G., Tadeusiak, A. J., Nelles, G., & Yufit, D. S. (2010). Palladium-catalyzed CF activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. The Journal of organic chemistry, 75(17), 5867–5873. [Link]
-
Ni, S., Li, L., & Wang, H. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Molecules, 27(19), 6664. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wang, X., Li, W., & Liu, Y. (2018). Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines. The Journal of Organic Chemistry, 83(11), 6031–6039. [Link]
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Hauke, S., Hepperle, J. A., Zultanski, S. L., & Garg, N. K. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(45), 24269–24273. [Link]
-
Bernardi, L., Catto, M., & Nicolini, L. (2009). Axial Chirality Control During Suzuki−Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary. Organic Letters, 11(22), 5242–5245. [Link]
-
Mazánek, V., Tarábek, J., & Císařová, I. (2012). Suzuki–Miyaura reaction of C–F bonds in fluorographene. Chemical Communications, 48(68), 8532-8534. [Link]
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Ichitsuka, T., Fujii, T., & Ichikawa, J. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. Organic letters, 13(24), 6560–6563. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Ichitsuka, T., Fujii, T., & Ichikawa, J. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Organic Letters, 13(24), 6560–6563. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
-
Molander, G. A., & Traister, K. M. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2731–2736. [Link]
-
Bernardi, L., Catto, M., & Nicolini, L. (2009). Axial Chirality Control During Suzuki-Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary. Organic Letters, 11(22), 5242-5245. [Link]
-
Kabalka, G. W., Namboodiri, V., & Wang, L. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Green Chemistry, 3(2), 102-103. [Link]
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ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews. [Link]
-
Atolani, O., Olatunji, G. A., & Onocha, P. A. (2015). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Journal of the Serbian Chemical Society, 80(10), 1221-1229. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Yang, D., Wang, S., Dan, T., Gao, D., Au, C., Zhang, W., & Zhang, Y. (2021). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 45(26), 12120-12129. [Link]
-
ResearchGate. (n.d.). POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. ResearchGate. [Link]
-
NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2011). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(14), 5024–5025. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. [Link]
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Application Note & Protocol: The Strategic Use of 1-tert-butyl-4-fluorobenzene as an Internal Standard in Chromatography
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-tert-butyl-4-fluorobenzene as an internal standard (IS) in chromatographic analysis. We will delve into the underlying principles of its application, provide detailed, validated protocols for its use in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and offer expert insights into data interpretation and troubleshooting. The aim is to equip the reader with the necessary knowledge to improve analytical accuracy, precision, and overall method robustness.
Introduction: The Imperative for an Internal Standard
In quantitative chromatography, achieving high accuracy and precision is paramount. However, unavoidable variations during sample preparation, injection, and instrument operation can lead to significant errors. An internal standard is a compound of known concentration added to the sample, calibrators, and quality controls to correct for these variations.[1][2][3] The fundamental principle is that the ratio of the analyte's response to the IS's response will remain constant, even if the absolute responses fluctuate.[1][2][4]
1-tert-butyl-4-fluorobenzene has emerged as a versatile and reliable IS for a range of applications due to its unique physicochemical properties. Its chemical inertness, appropriate volatility, and distinct chromatographic behavior make it an excellent choice for mitigating variability and enhancing data quality.[5]
Physicochemical Properties and Rationale for Selection
The selection of an appropriate internal standard is a critical decision in method development. 1-tert-butyl-4-fluorobenzene offers a compelling set of characteristics that make it suitable for various chromatographic applications.[5]
| Property | Value/Characteristic | Rationale for Use as an Internal Standard |
| Chemical Formula | C₁₀H₁₃F[6][7] | --- |
| Molecular Weight | 152.21 g/mol [6][8] | --- |
| Boiling Point | 167.5 - 172 °C[5][6] | Suitable volatility for GC analysis, ensuring good peak shape and elution within a reasonable time frame. |
| Chemical Inertness | The tert-butyl group provides steric hindrance, and the C-F bond is strong.[5][9] | Minimizes the risk of co-elution or reaction with analytes of interest, ensuring it does not interfere with the primary analysis.[5] |
| Solubility | Soluble in common organic solvents (e.g., methanol, acetonitrile, hexane). | Allows for easy preparation of stock and working solutions compatible with various chromatographic mobile phases. |
| UV Absorbance | Exhibits UV absorbance due to the benzene ring. | Enables detection with UV-Vis detectors in HPLC. |
| Mass Spectrum | Produces a characteristic mass spectrum. | Ideal for use with mass spectrometry (MS) detectors in both GC and HPLC, allowing for selective and sensitive detection. |
The presence of the fluorine atom provides a unique mass spectrometric signature, making it easily distinguishable from many common analytes and endogenous compounds, which is particularly advantageous in complex matrices.[9][10]
Step-by-Step Protocol for Gas Chromatography (GC) Applications
This protocol outlines the use of 1-tert-butyl-4-fluorobenzene as an internal standard for the quantification of volatile and semi-volatile organic compounds.
Materials and Reagents
-
1-tert-butyl-4-fluorobenzene (≥99% purity)
-
High-purity solvent for stock and working solutions (e.g., methanol, ethyl acetate, hexane)
-
Analytes of interest
-
Class A volumetric flasks and pipettes
-
GC system with an appropriate detector (e.g., FID, MS)
Preparation of Solutions
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 100 mg of 1-tert-butyl-4-fluorobenzene.
-
Dissolve in a suitable solvent in a 100 mL volumetric flask.
-
Record the exact weight and calculate the final concentration (e.g., ~1 mg/mL).
-
Store at 2-8 °C in a tightly sealed container.
Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the analyte(s).
-
To each calibration standard, add a fixed amount of the IS Stock solution to achieve a final IS concentration that yields a robust detector response. A typical starting concentration is 10 µg/mL.[11]
Sample Preparation:
-
To each unknown sample, add the same fixed amount of the IS Stock solution as was added to the calibration standards.[4]
GC Method Parameters (Example)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
-
Detector: FID at 300 °C or MS (scan range 50-500 amu)
Data Analysis
-
Integrate the peak areas of the analyte(s) and the internal standard.
-
Calculate the Response Factor (RF) for each analyte using the calibration standards:[1]
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
For unknown samples, calculate the concentration of the analyte:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
Step-by-Step Protocol for High-Performance Liquid Chromatography (HPLC) Applications
This protocol is suitable for the analysis of non-volatile or thermally labile compounds where 1-tert-butyl-4-fluorobenzene can be used as an internal standard.
Materials and Reagents
-
1-tert-butyl-4-fluorobenzene (≥99% purity)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Analytes of interest
-
Class A volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV, MS)
Preparation of Solutions
The preparation of the Internal Standard Stock Solution and Calibration Standards follows the same procedure as outlined in the GC protocol (Section 3.2). Ensure the solvent used is compatible with the HPLC mobile phase.
HPLC Method Parameters (Example)
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm or MS with appropriate ionization source.
Data Analysis
The data analysis procedure is identical to the one described for GC applications (Section 3.4).
Workflow and Decision-Making Diagrams
Diagram 1: Internal Standard Workflow
Caption: Workflow for using an internal standard in chromatography.
Diagram 2: Decision Logic for Internal Standard Selection
Caption: Decision tree for selecting a suitable internal standard.
Trustworthiness and Self-Validation
A robust analytical method is a self-validating one. The use of 1-tert-butyl-4-fluorobenzene as an internal standard contributes to this in several ways:
-
Consistency of IS Response: The peak area of the internal standard should be consistent across all injections (calibrators, samples, and quality controls). Significant variation (e.g., >15% RSD) may indicate an issue with the injection process or instrument stability.
-
Retention Time Stability: The retention time of the internal standard should be highly reproducible. Drifting retention times can signal problems with the column, mobile phase composition, or oven temperature.
-
Recovery Experiments: Spiking a known amount of the analyte into a blank matrix with the internal standard can help to assess the accuracy and recovery of the method.
Conclusion
1-tert-butyl-4-fluorobenzene is a highly effective internal standard for a wide array of chromatographic applications. Its chemical inertness, appropriate volatility, and compatibility with common detectors make it a valuable tool for improving the accuracy, precision, and robustness of quantitative analytical methods.[5] By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently implement this internal standard to enhance the quality and reliability of their chromatographic data.
References
-
Internal Standards for Quantitative Analysis. JoVE. (2015-08-24). [Link]
-
How to make a Internal Standard mix.... r/massspectrometry - Reddit. (2023-10-02). [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Liquid Chromatography | How to Use Internal Standards. Mason Technology. (2024-12-16). [Link]
-
When Should an Internal Standard be Used?. LCGC International. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
1-tert-Butyl-3-fluorobenzene. PubChem - NIH. [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. [Link]
-
Internal Standards: Strategies From the Frontline. Separation Science. [Link]
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Internal Standards – What are they? How do I choose, use, and benefit from them?. SCION Instruments. [Link]
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Application Note & Protocol: Regioselective Nitration of 1-tert-Butyl-4-fluorobenzene
Abstract
This document provides a comprehensive guide to the experimental setup for the nitration of 1-tert-butyl-4-fluorobenzene, yielding 1-tert-butyl-4-fluoro-2-nitrobenzene. This protocol is designed for researchers, scientists, and drug development professionals engaged in organic synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and emphasize the critical safety measures required for handling nitrating agents. The narrative is structured to explain the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Introduction and Scientific Rationale
The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution (EAS) and a pivotal transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of a nitro group (—NO₂) serves as a versatile handle for subsequent functional group manipulations, most notably its reduction to an amine (—NH₂), which opens pathways to a vast array of chemical structures.[3]
The substrate, 1-tert-butyl-4-fluorobenzene, presents an interesting case for studying regioselectivity in EAS. The aromatic ring is substituted with two groups of opposing electronic and steric characteristics:
-
tert-Butyl Group (—C(CH₃)₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive electron-donating effect.[4] However, its significant steric bulk severely hinders substitution at the adjacent ortho positions.[5]
-
Fluoro Group (—F): A deactivating group due to its strong inductive electron-withdrawing effect, yet it also directs ortho and para due to resonance stabilization from its lone pairs.
Given that the para position is already occupied by the fluorine atom, the nitration is directed to the positions ortho to the activating tert-butyl group. Due to the pronounced steric hindrance of the tert-butyl group, the incoming nitronium ion (NO₂⁺) will preferentially attack the less hindered C2 position, which is ortho to the tert-butyl group and meta to the fluoro group. This leads to the highly regioselective formation of 1-tert-butyl-4-fluoro-2-nitrobenzene .
Reaction Mechanism: Electrophilic Aromatic Substitution
The nitration proceeds via a well-established three-step electrophilic aromatic substitution mechanism.[6][7]
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the active nitrating species.[6][8]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 1-tert-butyl-4-fluorobenzene ring attacks the nitronium ion. This step is typically the rate-determining step of the reaction.[6] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring and yields the final product, 1-tert-butyl-4-fluoro-2-nitrobenzene.[7][8]
Mandatory Safety Protocols and Hazard Management
Nitration reactions are inherently hazardous due to the use of highly corrosive, oxidizing acids and the exothermic nature of the reaction.[9][10][11] Strict adherence to safety protocols is paramount.
-
Extreme Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[12][13]
-
Exothermic Reaction: The reaction generates significant heat, which can lead to a thermal runaway if not properly controlled, potentially causing boiling, splashing, and increased formation of hazardous nitrogen oxide gases.[3][10]
-
Violent Reactivity: Nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and bases.[12]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory at all times.
-
Hand Protection: Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™).
-
Body Protection: A chemical-resistant lab coat or apron must be worn.
Engineering Controls:
-
All operations must be conducted inside a certified chemical fume hood with adequate ventilation.
-
An emergency eyewash station and safety shower must be immediately accessible.[9][13]
-
Ensure spill containment kits with neutralizing agents (e.g., sodium bicarbonate) are readily available.[9]
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-tert-butyl-4-fluoro-2-nitrobenzene.
Materials and Equipment
| Compound/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 1-tert-Butyl-4-fluorobenzene | C₁₀H₁₃F | 152.21 | 398-36-7 | Starting Material |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Dehydrating agent and catalyst |
| Concentrated Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | Nitrating agent source |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution for neutralization |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | 7647-14-5 | Aqueous solution for washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |
| Expected Product | ||||
| 1-tert-Butyl-4-fluoro-2-nitrobenzene | C₁₀H₁₂FNO₂ | 197.21 | 111041-92-0 | Yellow solid or oil |
Equipment:
-
Round-bottom flasks (50 mL and 100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel) and developing chamber
Step-by-Step Procedure
Step 1: Preparation of the Nitrating Mixture
-
In a 50 mL flask immersed in an ice-water bath, add 5.0 mL of concentrated sulfuric acid (H₂SO₄).
-
While stirring vigorously, slowly add 2.5 mL of concentrated nitric acid (HNO₃) dropwise using a dropping funnel. CAUTION: This mixing process is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition.[1][14]
-
Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use.
Step 2: Nitration Reaction
-
In a separate 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of 1-tert-butyl-4-fluorobenzene in 10 mL of dichloromethane (DCM).
-
Cool this flask in an ice-water bath to 0-5 °C.
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material over 20-30 minutes. Ensure the internal reaction temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
Step 3: Reaction Monitoring
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Spot the starting material and the reaction mixture on a TLC plate. The formation of a new, more polar spot (lower Rf value) indicates product formation.
Step 4: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold deionized water. This step quenches the reaction and dilutes the acids.
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. CAUTION: This will produce CO₂ gas; vent the separatory funnel frequently.
-
50 mL of brine to remove excess water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Step 5: Purification and Characterization
-
The crude product, a yellow oil or solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexanes.
-
Characterize the final product using NMR (¹H and ¹³C), GC-MS, and IR spectroscopy to confirm its structure and purity.
Experimental Workflow Visualization
The following diagram illustrates the complete experimental workflow for the nitration of 1-tert-butyl-4-fluorobenzene.
Caption: Workflow for the synthesis of 1-tert-butyl-4-fluoro-2-nitrobenzene.
References
- Nitr
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- A Comparative Guide to the Regioselectivity of Nitr
- NITRIC ACID SAFETY.University of Washington.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Nitration Reactions | Continuous Flow Processing.Vapourtec.
- Regioselectivity in Electrophilic Arom
- experimental procedure for the nitration of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.Benchchem.
- Nitration and aromatic reactivity.Cambridge University Press.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- 4-tert-Butyl-1-fluoro-2-nitrobenzene.PubChem.
- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018). YouTube.
- What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange.
- Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. (2014). YouTube.
- Optimizing reaction conditions for 1-Nitro-4-tert-butyl-2,6-dimethylbenzene synthesis.Benchchem.
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The Strategic Incorporation of 1-tert-butyl-4-fluorobenzene in the Synthesis of Advanced Liquid Crystalline Materials
Introduction: The Architectural Significance of Fluorinated Building Blocks in Mesogen Design
In the pursuit of novel liquid crystalline materials with tailored properties for advanced optical and electronic applications, the molecular architecture of the mesogen is paramount. The strategic introduction of specific functional groups can profoundly influence the mesomorphic behavior, including the type of liquid crystal phase, the transition temperatures, and the dielectric and optical anisotropy. 1-tert-butyl-4-fluorobenzene emerges as a particularly valuable starting material in this context. The presence of a bulky terminal tert-butyl group and a polar fluorine atom on the phenyl ring provides a unique combination of steric and electronic attributes that can be exploited to fine-tune the properties of the final liquid crystal product.
The tert-butyl group, with its significant steric hindrance, is known to influence molecular packing, often leading to a reduction in melting points and the stabilization of desired mesophases by disrupting excessive crystalline ordering.[1] Concurrently, the incorporation of fluorine atoms into the mesogenic core can significantly alter properties such as dielectric anisotropy, viscosity, and voltage retention, making fluorinated liquid crystals highly desirable for display technologies.[2][3] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-tert-butyl-4-fluorobenzene in the synthesis of calamitic (rod-shaped) liquid crystals, focusing on the underlying chemical principles and providing detailed experimental protocols.
Core Synthetic Strategies: A Multi-Step Approach to Anisotropic Molecules
The synthesis of liquid crystals from 1-tert-butyl-4-fluorobenzene is a multi-step process that typically begins with the functionalization of the aromatic ring, followed by the construction of the rigid core and the introduction of a terminal polar group. A common and effective strategy involves an initial Friedel-Crafts acylation to introduce a ketone functionality, which then serves as a versatile handle for subsequent molecular elongation and modification.
Caption: General synthetic pathways from 1-tert-butyl-4-fluorobenzene.
PART 1: Synthesis of Key Intermediate - 4'-tert-butyl-2'-fluoroacetophenone via Friedel-Crafts Acylation
The initial and critical step in utilizing 1-tert-butyl-4-fluorobenzene is the introduction of an acyl group, typically through a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction proceeds by activating an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4] The bulky tert-butyl group is a para-director, and the fluorine atom is an ortho-, para-director. However, due to the significant steric hindrance of the tert-butyl group, the acylation is expected to occur predominantly at the position ortho to the fluorine atom.
Protocol 1: Friedel-Crafts Acylation of 1-tert-butyl-4-fluorobenzene
Materials:
-
1-tert-butyl-4-fluorobenzene
-
Acetyl chloride (or another acyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 1-tert-butyl-4-fluorobenzene (1 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution from step 3 dropwise to the stirred AlCl₃ suspension via an addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield 4'-tert-butyl-2'-fluoroacetophenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.
-
Low Temperature: The initial reaction is performed at 0 °C to control the exothermic nature of the Friedel-Crafts reaction and to minimize potential side reactions.
-
Quenching with Acidified Ice: This step serves to decompose the aluminum chloride complex with the ketone product and to neutralize any remaining AlCl₃.
PART 2: Elongation to a Chalcone-Based Liquid Crystal
The resulting 4'-tert-butyl-2'-fluoroacetophenone is a valuable intermediate for the synthesis of chalcone-based liquid crystals. Chalcones are α,β-unsaturated ketones that can exhibit liquid crystalline properties, often serving as precursors to more complex mesogenic structures.[5] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.
Caption: Workflow for the synthesis of a chalcone-based liquid crystal precursor.
Protocol 2: Synthesis of a Chalcone from 4'-tert-butyl-2'-fluoroacetophenone
Materials:
-
4'-tert-butyl-2'-fluoroacetophenone (from Protocol 1)
-
4-alkoxybenzaldehyde (e.g., 4-hexyloxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Beaker
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4'-tert-butyl-2'-fluoroacetophenone (1 equivalent) and the desired 4-alkoxybenzaldehyde (1 equivalent) in ethanol in a beaker.
-
To this stirred solution, add a catalytic amount of a concentrated aqueous solution of NaOH or KOH.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Cool the reaction mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The mesomorphic properties can be investigated using Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Trustworthiness of the Protocol: This protocol represents a self-validating system. The formation of the chalcone is visually indicated by the precipitation of the product. The purity can be readily assessed by the melting point of the recrystallized product and confirmed by spectroscopic methods. The liquid crystalline behavior is then directly observable through DSC and POM.
PART 3: Construction of a Biphenyl-Based Liquid Crystal via Suzuki Coupling
An alternative and widely used strategy for constructing the rigid core of liquid crystals is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. To utilize this method, the intermediate from Protocol 1 needs to be converted into an aryl halide or triflate.
Protocol 3: Synthesis of a 4'-alkoxy-4-tert-butyl-2-fluorobiphenyl
This protocol assumes the successful conversion of the acetyl group in 4'-tert-butyl-2'-fluoroacetophenone to a leaving group like bromide or triflate. A common method involves Baeyer-Villiger oxidation to a phenol, followed by conversion to a triflate or halide.
Materials:
-
Aryl bromide or triflate derived from 4'-tert-butyl-2'-fluoroacetophenone
-
4-alkoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
Procedure:
-
In a Schlenk flask, combine the aryl bromide/triflate (1 equivalent), 4-alkoxyphenylboronic acid (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the biphenyl liquid crystal.
Structure-Property Relationships: The Influence of tert-Butyl and Fluoro Substituents
The combination of a terminal tert-butyl group and a lateral fluorine atom has a pronounced effect on the mesomorphic properties of the resulting liquid crystals.
| Substituent | Influence on Mesomorphic Properties | Rationale |
| Terminal tert-butyl group | - Tends to lower melting points. - Can disrupt smectic layering, favoring the nematic phase. - Can influence the clearing point (isotropic transition temperature). | The bulky nature of the tert-butyl group hinders efficient crystal packing, leading to lower melting points. It can also increase the molecular breadth, which can destabilize highly ordered smectic phases.[1] |
| Lateral fluoro group | - Can induce or enhance smectic phases. - Increases the dipole moment perpendicular to the molecular axis, affecting dielectric anisotropy. - Can lower the clearing point. | The polar C-F bond can lead to specific intermolecular interactions that favor layered smectic arrangements. The lateral dipole moment is a key factor in determining the dielectric properties, which are crucial for display applications.[2][6] |
Representative Data for a Hypothetical Liquid Crystal:
| Compound Structure | Phase Transitions (°C) | Mesophase Type |
| 4-hexyloxy-4'-tert-butyl-2'-fluorochalcone | Cr 85 N 110 I | Nematic |
| 4-octyloxy-4'-tert-butyl-2'-fluorobiphenyl | Cr 75 SmA 95 N 120 I | Smectic A, Nematic |
| Note: These values are illustrative and would need to be confirmed experimentally. |
Conclusion and Future Perspectives
1-tert-butyl-4-fluorobenzene serves as a highly adaptable and strategically important building block for the synthesis of advanced liquid crystalline materials. The protocols outlined in this application note, based on foundational organic reactions such as Friedel-Crafts acylation, Claisen-Schmidt condensation, and Suzuki coupling, provide a robust framework for the rational design and synthesis of novel mesogens. The interplay between the sterically demanding tert-butyl group and the polar fluorine atom allows for a nuanced control over the resulting mesomorphic and physical properties. Future research in this area will likely focus on the synthesis of more complex liquid crystal architectures incorporating this versatile building block, leading to materials with enhanced performance characteristics for next-generation displays, sensors, and other photonic devices.
References
-
MDPI. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Retrieved from [Link]
-
National Institutes of Health. (2021). Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterisation of some new chalcone liquid crystals. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Retrieved from [Link]
Sources
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- 3. tandfonline.com [tandfonline.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Introduction: The Unique Profile of 1-tert-butyl-4-fluorobenzene
This document provides a detailed exploration of 1-tert-butyl-4-fluorobenzene, a versatile aromatic compound, and its significant, albeit specialized, role in the field of polymer chemistry. We will delve into its structural and electronic properties, its function as a monomer and a synthetic building block, and the unique characteristics it imparts to polymeric materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in designing high-performance polymers with tailored properties.
1-tert-butyl-4-fluorobenzene is an aromatic compound distinguished by a unique combination of substituents on the benzene ring: a sterically bulky tert-butyl group and a highly electronegative fluorine atom situated in the para position.[1][2][3] This specific arrangement creates a molecule with distinct electronic and physical properties that can be harnessed in polymer synthesis.
-
Electronic Effects : The tert-butyl group acts as an electron-donating group through induction, which can activate the aromatic ring. Conversely, the fluorine atom is strongly electron-withdrawing via an inductive effect but also weakly electron-donating through resonance.[2] This electronic interplay influences the reactivity of the molecule in polymerization reactions.
-
Steric Influence : The significant size of the tert-butyl group provides steric hindrance.[4] In polymer chemistry, this is a crucial feature used to control polymer architecture, disrupt chain packing, and enhance the solubility of otherwise intractable rigid-rod polymers.[5][6]
-
The Carbon-Fluorine Bond : The C-F bond is one of the strongest covalent bonds in organic chemistry. Its incorporation into a polymer backbone is a well-established strategy for enhancing thermal stability, chemical inertness, and hydrophobicity.[7][8]
These characteristics make 1-tert-butyl-4-fluorobenzene a valuable building block for creating advanced polymers with desirable performance metrics.[1][2]
Core Application: A Monomer for High-Performance Polymers
The primary role of 1-tert-butyl-4-fluorobenzene in polymer chemistry is as a monomer or comonomer for the synthesis of specialty fluoropolymers. Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, outstanding chemical resistance, low friction, and excellent dielectric performance.[7][8][9]
Imparting Enhanced Properties to Polymers
Incorporating the 1-tert-butyl-4-fluorobenzene moiety into a polymer chain can confer a range of beneficial properties:
| Property Enhanced | Causality (Structure-Property Relationship) |
| Thermal Stability | The high bond energy of the aromatic C-F bond contributes significantly to the polymer's resistance to thermal degradation.[7][8] |
| Chemical Resistance | The fluorine atom provides a protective shield along the polymer backbone, making it resistant to attack by solvents, acids, and bases.[9] |
| Solubility & Processability | The bulky tert-butyl group disrupts the close packing of polymer chains, reducing crystallinity and increasing free volume. This dramatically improves solubility in common organic solvents, a critical factor for processing rigid polymers like poly(p-phenylene)s.[4] |
| Hydrophobicity | Fluorinated surfaces exhibit low surface energy, leading to materials that are water-repellent (hydrophobic) and often oil-repellent (oleophobic).[10] |
| Dielectric Insulation | The low polarizability of the C-F bond contributes to a low dielectric constant, making these materials suitable for use as electrical insulators, particularly in electronics.[7][11] |
Application Protocol 1: Synthesis of Soluble Poly(2-tert-butyl-1,4-phenylene)
One of the most significant challenges in the field of conducting polymers is the poor solubility of rigid-rod backbones like poly(p-phenylene) (PPP), which makes them difficult to process.[5][6] 1-tert-butyl-4-fluorobenzene can be envisioned as a monomer in a metal-catalyzed cross-coupling polymerization to create a soluble PPP derivative. The fluorine atom can act as a leaving group in certain coupling reactions, while the tert-butyl group ensures solubility.
This protocol describes a hypothetical, yet plausible, method based on established nickel-catalyzed coupling reactions (e.g., Yamamoto coupling), which are known to polymerize aryl halides.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of poly(2-tert-butyl-1,4-phenylene).
Step-by-Step Methodology
Materials:
-
1-tert-butyl-4-fluorobenzene (monomer)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (catalyst)
-
2,2'-Bipyridine (ligand)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Argon gas supply
Protocol:
-
Monomer and Solvent Preparation: Purify 1-tert-butyl-4-fluorobenzene by distillation. Ensure THF is anhydrous by passing it through a solvent purification system.
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.
-
Expert Insight: An inert atmosphere is critical. Organonickel catalytic species are highly sensitive to oxygen and moisture, which would deactivate the catalyst and terminate the polymerization.
-
-
Catalyst Loading: Under argon, charge the flask with Ni(COD)₂ (e.g., 1.2 eq), 2,2'-bipyridine (1.2 eq), and additional cyclooctadiene (1.2 eq). Add anhydrous THF to dissolve the components. The solution should turn deep red or purple, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Add the 1-tert-butyl-4-fluorobenzene monomer (1.0 eq) to the catalyst solution via syringe.
-
Polymerization: Heat the reaction mixture to 60-70°C and stir vigorously for 24 to 48 hours. The progress of the polymerization may be indicated by an increase in viscosity.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Pour the viscous solution slowly into a beaker containing a 10-fold excess of methanol acidified with a small amount of concentrated HCl. This step simultaneously quenches the reaction and precipitates the polymer.
-
Self-Validation: The formation of a solid precipitate upon addition to the non-solvent (methanol) is the first confirmation of successful polymerization. c. Stir for several hours to ensure complete precipitation and to dissolve catalyst residues. d. Collect the polymer by vacuum filtration. e. Wash the solid polymer extensively with methanol, then with water, and finally with methanol again to remove any remaining salts and impurities.
-
-
Drying: Dry the resulting white or off-white polymer in a vacuum oven at 50-60°C until a constant weight is achieved.
Application Protocol 2: Characterization of the Synthesized Polymer
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the newly synthesized polymer.
Structural and Thermal Properties Relationship
Caption: How monomer features translate to final polymer properties.
Structural Confirmation via NMR Spectroscopy
-
Method: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or C₂D₂Cl₄).
-
¹H NMR: The spectrum should show broad peaks corresponding to the aromatic protons and a sharp, large integral for the protons of the tert-butyl groups. The disappearance of the distinct splitting pattern of the monomer is indicative of polymerization.
-
¹⁹F NMR: A single broad resonance confirms the incorporation of fluorine into the polymer backbone.
-
¹³C NMR: Provides detailed information about the carbon environment in the polymer repeat unit.
Molecular Weight Determination via Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Protocol:
-
Prepare a dilute solution of the polymer (approx. 1 mg/mL) in a suitable mobile phase (e.g., THF or Chloroform).
-
Filter the solution through a 0.2 µm syringe filter.
-
Inject the solution into a GPC system calibrated with polystyrene standards.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI.
-
Expert Insight: A lower PDI value (closer to 1.0) suggests a more controlled polymerization process. For step-growth polymerizations like this, a PDI around 2.0 is common.
-
Thermal Properties Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature (Td) of the polymer.
-
Protocol: Heat a small sample (5-10 mg) of the polymer under a nitrogen atmosphere from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min). The Td is typically defined as the temperature at which 5% weight loss occurs.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To identify the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more rubbery state.
-
Protocol: Heat the sample under nitrogen to a temperature above its expected Tg, cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min). The Tg is observed as a step change in the heat flow curve during the second heating scan.
-
Expected Results Summary
| Analysis Technique | Expected Outcome | Significance |
| NMR | Broad aromatic signals, prominent tert-butyl signal. | Confirms polymer structure. |
| GPC | Mn > 5,000 g/mol ; PDI ~ 2.0 | Confirms successful polymerization and provides molecular weight data. |
| TGA | Td (5% weight loss) > 400 °C | Demonstrates high thermal stability imparted by the aromatic backbone and C-F bonds. |
| DSC | High Tg (e.g., > 150 °C) | Indicates a rigid polymer backbone, suitable for high-temperature applications. |
Conclusion
1-tert-butyl-4-fluorobenzene is a highly valuable, though specialized, monomer in polymer chemistry. Its unique structure allows for the synthesis of advanced polymers that combine the exceptional thermal and chemical resistance of fluoropolymers with the enhanced solubility and processability conferred by the bulky tert-butyl group. The protocols and insights provided herein offer a framework for leveraging this monomer to create novel materials for demanding applications in electronics, aerospace, and specialty coatings.
References
- Plastics Engineering. (2024). Fluoropolymers Explained: Basics and Applications.
- Research Dive. (2022). 5 Startling Applications of Fluoropolymers.
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- Peflon. (n.d.). What Are Fluoropolymers? What are their Importance and Applications.
- PMC, NIH. (n.d.). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications.
- Smolecule. (n.d.). Buy 1-Tert-butyl-4-fluorobenzene | 701-30-4.
- Wikipedia. (n.d.). Poly(p-phenylene).
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- International Journal of Physics and Mathematics. (n.d.). Poly (P-phenylene) S: Synthesis and applications.
- Polymer Chemistry (RSC Publishing). (n.d.). Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology.
- ResearchGate. (n.d.). Synthesis of Poly(phenylenes) by a Rapid Polymerization of 1-Bromo-4-lithiobenzene Using HMPA.
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- PubChem. (n.d.). 1-(1,1-Dimethylethyl)-4-fluorobenzene.
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Application Notes and Protocols for the Synthesis of 1-tert-Butyl-4-fluorobenzene Derivatives
Abstract: This document provides a comprehensive guide to the synthetic routes for derivatizing 1-tert-butyl-4-fluorobenzene, a critical building block in modern medicinal chemistry and materials science. The unique electronic and steric profile of this scaffold, imparted by the interplay between the bulky, electron-donating tert-butyl group and the strongly electronegative fluorine atom, makes it a versatile starting material for constructing complex molecular architectures.[1][2] This guide explores key synthetic strategies, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. Each section provides not only detailed, step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, offering researchers, scientists, and drug development professionals a practical and scientifically grounded resource for their work.
Introduction: The Strategic Importance of the 1-tert-Butyl-4-fluorobenzene Scaffold
Fluorinated aromatic compounds are of paramount importance in contemporary drug discovery. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] It is estimated that approximately one-quarter of all pharmaceuticals contain at least one fluorine atom.[1]
The 1-tert-butyl-4-fluorobenzene molecule serves as an exemplary scaffold for several reasons:
-
Electronic Dichotomy: The fluorine atom is electron-withdrawing via induction but electron-donating through resonance, directing incoming electrophiles to the ortho and para positions.[1] Conversely, the tert-butyl group is a weak electron-donating group through induction and hyperconjugation, also acting as an ortho-, para-director.[1][5]
-
Steric Control: The exceptional bulk of the tert-butyl group provides powerful steric hindrance, primarily directing reactions to the less encumbered positions on the aromatic ring.[1][5] This steric influence is a key tool for achieving regioselectivity in subsequent transformations.
This guide will systematically detail the primary methodologies for leveraging these properties to synthesize a diverse array of derivatives.
Part 1: Electrophilic Aromatic Substitution (EAS) — Functionalizing the Core Ring
Electrophilic Aromatic Substitution (EAS) is a foundational strategy for introducing new functional groups onto the 1-tert-butyl-4-fluorobenzene ring. The combined directing effects of the fluoro and tert-butyl groups strongly favor substitution at the positions ortho to the fluorine atom (C2 and C6). Due to the steric bulk of the tert-butyl group, substitution at the C2 position is overwhelmingly preferred.
Logical Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for Electrophilic Aromatic Substitution on 1-tert-butyl-4-fluorobenzene.
Nitration: Introducing a Versatile Nitro Group
Nitration is a key first step for producing intermediates like 4-tert-butyl-1-fluoro-2-nitrobenzene.[6] The resulting nitro group is a powerful electron-withdrawing group that can serve as a handle for further transformations, such as reduction to an amine or activation of the ring for nucleophilic aromatic substitution.
Protocol 1: Synthesis of 4-tert-Butyl-1-fluoro-2-nitrobenzene
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 10 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-water bath.
-
Nitrating Mixture: Slowly add 3 mL of concentrated nitric acid (HNO₃) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: To this nitrating mixture, add 5.0 g of 1-tert-butyl-4-fluorobenzene dropwise from the addition funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A yellow solid should precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure product.
| Parameter | Value | Reference |
| Product | 4-tert-Butyl-1-fluoro-2-nitrobenzene | [6] |
| Reagents | HNO₃, H₂SO₄ | [7] |
| Temperature | 0-10 °C | N/A |
| Typical Yield | 85-95% | N/A |
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
Friedel-Crafts acylation introduces a ketone functionality, which is a versatile precursor for numerous subsequent reactions. The reaction involves an acyl halide or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] The electrophile is an acylium ion, which attacks the aromatic ring.[8][9]
Caption: Key steps in the Friedel-Crafts acylation of 1-tert-butyl-4-fluorobenzene.
Protocol 2: Synthesis of 1-(5-tert-Butyl-2-fluorophenyl)ethan-1-one
-
Setup: Assemble a flame-dried round-bottom flask with an addition funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).[10] Equip the setup with a gas trap to handle the HCl gas evolved.
-
Catalyst Suspension: To the flask, add 4.0 g (0.03 mol) of anhydrous aluminum chloride and 20 mL of a dry, inert solvent (e.g., dichloromethane, DCM). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the addition funnel, prepare a solution of 3.8 g (0.025 mol) of 1-tert-butyl-4-fluorobenzene and 2.2 mL (0.03 mol) of acetyl chloride in 10 mL of DCM.
-
Reaction: Add the solution from the funnel dropwise to the AlCl₃ suspension over 20-30 minutes, keeping the temperature below 5 °C.[8] After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until TLC indicates completion.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly pour it into a beaker containing 50 g of crushed ice and 15 mL of concentrated HCl.[8] Stir until the complex decomposes.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation or column chromatography to obtain the desired ketone.
| Parameter | Value | Reference |
| Reactants | 1-tert-butyl-4-fluorobenzene, Acetyl Chloride | [8] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [8][9] |
| Solvent | Dichloromethane (DCM) | [8] |
| Temperature | 0 °C to Room Temperature | [8] |
| Typical Yield | 70-85% | N/A |
Part 2: Nucleophilic Aromatic Substitution (SNAr) — Leveraging Activated Systems
While the electron-rich benzene ring is generally unreactive towards nucleophiles, the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, ortho or para to a leaving group (like fluorine), can dramatically increase its susceptibility to nucleophilic attack.[11][12] This process, known as Nucleophilic Aromatic Substitution (SNAr), proceeds through a negatively charged Meisenheimer complex intermediate.[11] The highly electronegative fluorine atom activates the ring towards attack and can serve as an excellent leaving group in this context.[11][12]
Protocol 3: Synthesis of 5-tert-Butyl-2-fluoro-N-phenylaniline from an Activated Precursor
This protocol uses the product from the nitration step (4-tert-butyl-1-fluoro-2-nitrobenzene) as the starting material.
-
Setup: In a round-bottom flask, dissolve 2.0 g (0.01 mol) of 4-tert-butyl-1-fluoro-2-nitrobenzene and 1.0 g (0.011 mol) of aniline in 20 mL of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Base Addition: Add 1.5 g (0.011 mol) of powdered potassium carbonate (K₂CO₃) to the mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 4-6 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic extracts and wash with water and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering, concentrate the solution under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the substituted amine. Note: This product would be an N-arylated nitroaniline. A subsequent reduction step would be required to obtain the diamine.
| Parameter | Value | Reference |
| Substrate | 4-tert-Butyl-1-fluoro-2-nitrobenzene | [6] |
| Nucleophile | Aniline | N/A |
| Base | Potassium Carbonate (K₂CO₃) | N/A |
| Solvent | Dimethyl Sulfoxide (DMSO) | N/A |
| Typical Yield | 60-80% | N/A |
Part 3: Palladium-Catalyzed Cross-Coupling — Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the synthesis of complex derivatives that are otherwise difficult to access.[13][14] These methods are central to modern pharmaceutical and materials chemistry. A halogenated derivative of 1-tert-butyl-4-fluorobenzene is required as a starting material.
Suzuki-Miyaura Coupling: Constructing Biaryl Systems
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[15][16][17] It is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Suzuki Coupling of 1-Bromo-4-tert-butyl-2-fluorobenzene
-
Setup: To a Schlenk flask, add 1-bromo-4-tert-butyl-2-fluorobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent & Degassing: Add a solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL total). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere and stir for 12-24 hours. Monitor for completion using TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and add water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the biaryl product.
| Component | Example | Purpose | Reference |
| Aryl Halide | 1-Bromo-4-tert-butyl-2-fluorobenzene | Electrophile | [18] |
| Boron Reagent | 4-Vinylphenylboronic acid | Nucleophile Source | [19] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C bond formation | [1][20] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boron reagent | [16][20] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Solubilizes reagents | [16] |
Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[21][22] This transformation is exceptionally important in drug discovery for the synthesis of aryl amines, which are prevalent in pharmaceuticals.[23][24]
Protocol 5: Buchwald-Hartwig Amination of 1-Bromo-4-tert-butyl-2-fluorobenzene
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-bromo-4-tert-butyl-2-fluorobenzene (1.0 mmol), the desired amine (1.2 mmol), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos, or tBu₃P·HBF₄, 2-4 mol%).[25]
-
Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat the mixture to 90-110 °C for 16-24 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.
| Component | Example | Purpose | Reference |
| Aryl Halide | 1-Bromo-4-tert-butyl-2-fluorobenzene | Electrophile | [18] |
| Amine | Morpholine, Diphenylamine | Nucleophile | [25] |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | C-N bond formation | [24][25] |
| Base | NaOtBu, K₃PO₄ | Amine deprotonation | [25] |
| Solvent | Toluene, Dioxane | Anhydrous reaction medium | [24][25] |
Conclusion
1-tert-Butyl-4-fluorobenzene is a highly adaptable chemical scaffold, offering multiple avenues for derivatization. By strategically employing electrophilic substitution, researchers can install key functional groups that either serve as the final desired moiety or activate the ring for subsequent nucleophilic substitution. For more advanced molecular architectures, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and versatile methods for constructing complex C-C and C-N linkages. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic campaigns, accelerating progress in drug discovery and materials science.
References
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Magesa, F., & Mtolera, M. (2021). Insights on tert-butyl alkylation effects on fluorobenzene. Scientific African, 11, e00659. Retrieved from [Link]
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UCLA Chemistry. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]
-
Synlett. (n.d.). Suzuki-Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from [Link]
-
ResearchGate. (n.d.). The Electrophilic Aromatic Substitution of Fluorobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS). Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butyl-1-fluoro-2-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
SciSpace. (2011, March 9). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl Organometallics. Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
JSciMed Central. (2016). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
-
N-Ro Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
PubMed Central. (n.d.). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
National Institutes of Health. (2023, September 8). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 1-tert-Butyl-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of C-F Bond Activation
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after. 1-tert-Butyl-4-fluorobenzene serves as a valuable building block in this endeavor. However, the carbon-fluorine (C-F) bond is the strongest single bond to carbon, presenting a significant challenge for synthetic chemists. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool to address this challenge, enabling the functionalization of typically inert C-F bonds.[1] This guide provides an in-depth exploration of the mechanisms, protocols, and applications of these transformative reactions involving 1-tert-butyl-4-fluorobenzene.
The Mechanism of C-F Bond Activation: A Delicate Dance of Electrons
The key to successfully employing 1-tert-butyl-4-fluorobenzene in cross-coupling reactions lies in understanding the mechanism of C-F bond activation. The process is initiated by the oxidative addition of the C-F bond to a low-valent palladium(0) complex. This step is typically the most challenging and often rate-determining due to the high bond dissociation energy of the C-F bond. Electron-rich palladium complexes are often employed to facilitate this oxidative addition.[1]
The general catalytic cycle can be visualized as follows:
General catalytic cycle for C-F bond activation.
Following oxidative addition, the resulting arylpalladium(II) fluoride complex undergoes transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired C-C or C-N bond and regenerates the active palladium(0) catalyst, thus completing the catalytic cycle.[2]
Key Cross-Coupling Reactions and Protocols
The versatility of palladium catalysis allows for a range of cross-coupling reactions to be performed on 1-tert-butyl-4-fluorobenzene. Below are detailed protocols for some of the most synthetically useful transformations.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3][4] Its application to aryl fluorides like 1-tert-butyl-4-fluorobenzene has significantly expanded the toolkit for medicinal chemists.
Protocol: Synthesis of N-(4-tert-butylphenyl)aniline
Experimental workflow for Buchwald-Hartwig amination.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective Pd(0) source.[5] |
| Ligand | RuPhos or other bulky, electron-rich phosphine | Sterically hindered and electron-donating ligands facilitate the challenging oxidative addition of the C-F bond.[5] |
| Base | NaOtBu (Sodium tert-butoxide) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[5] |
| Solvent | Toluene or Dioxane | Aprotic, high-boiling solvents are typically used to achieve the necessary reaction temperatures. |
| Temperature | 100-120 °C | Elevated temperatures are generally required to overcome the activation energy for C-F bond cleavage. |
Detailed Steps:
-
To an oven-dried Schlenk tube, add 1-tert-butyl-4-fluorobenzene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add aniline (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl structures.[6] The use of aryl fluorides in this reaction has been a significant advancement.[7]
Protocol: Synthesis of 4-tert-Butyl-1,1'-biphenyl
Experimental workflow for Suzuki-Miyaura coupling.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) acetate) | A stable and commonly used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] |
| Ligand | SPhos or other biaryl phosphine ligand | These ligands are crucial for promoting the oxidative addition of the C-F bond and facilitating the transmetalation step. |
| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | A base is required to activate the boronic acid for transmetalation.[6] |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent systems are often employed to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Similar to amination, elevated temperatures are necessary for efficient C-F activation. |
Detailed Steps:
-
In a round-bottom flask, combine 1-tert-butyl-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and the phosphine ligand (0.06 mmol).
-
Add K₃PO₄ (2.0 mmol).
-
Add a mixture of toluene (4 mL) and water (1 mL).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs in materials science and medicinal chemistry.[8][9]
Protocol: Synthesis of 1-tert-Butyl-4-(phenylethynyl)benzene
Experimental workflow for Sonogashira coupling.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | A classic and effective catalyst for Sonogashira couplings.[9] |
| Copper Co-catalyst | CuI (Copper(I) iodide) | The copper co-catalyst is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9] |
| Base | Et₃N (Triethylamine) or other amine base | The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.[9] |
| Solvent | THF (Tetrahydrofuran) or DMF (Dimethylformamide) | Aprotic polar solvents are typically used. |
| Temperature | 50-80 °C | Milder conditions are often sufficient compared to amination and Suzuki couplings of aryl fluorides. |
Detailed Steps:
-
To a Schlenk flask, add 1-tert-butyl-4-fluorobenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.1 mmol) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and filter off the amine salts.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Concluding Remarks
The palladium-catalyzed cross-coupling of 1-tert-butyl-4-fluorobenzene represents a significant achievement in synthetic organic chemistry, providing a powerful avenue for the construction of complex molecules from readily available starting materials. The success of these reactions hinges on the careful selection of the catalyst system, including the palladium source and, crucially, the ancillary ligand, as well as the optimization of reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of C-F bond functionalization in their own synthetic endeavors. As the field continues to evolve, the development of even more active and versatile catalyst systems will undoubtedly further expand the scope and utility of these remarkable transformations.
References
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]
-
Direct Observation of C–F Bond Formation from Isolable Palladium(IV) Systems via an Outer-Sphere Pathway. Journal of the American Chemical Society. [Link]
-
Palladium‐Catalyzed CF Bond Formation via Directed CH Activation. ResearchGate. [Link]
-
Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters - ACS Publications. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Heck reaction – Knowledge and References. Taylor & Francis. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Sonogashira Coupling. SynArchive. [Link]
-
POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
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- 2. nobelprize.org [nobelprize.org]
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- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
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- 9. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Bromination of 1-tert-butyl-4-fluorobenzene
Welcome to the technical support center for the bromination of 1-tert-butyl-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we will delve into the potential side reactions, offering troubleshooting guides and frequently asked questions to ensure the successful synthesis of the desired product, 2-bromo-1-tert-butyl-4-fluorobenzene.
Overview of the Bromination of 1-tert-butyl-4-fluorobenzene
The bromination of 1-tert-butyl-4-fluorobenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] In this reaction, a bromine atom is introduced onto the aromatic ring. The directing effects of the existing substituents, the tert-butyl group and the fluorine atom, play a crucial role in determining the regioselectivity of the reaction.
-
Fluorine: As a halogen, fluorine is an ortho-, para- director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate.[3] However, its high electronegativity makes it deactivating through the inductive effect.[3]
-
tert-Butyl Group: The tert-butyl group is an activating ortho-, para- director due to hyperconjugation and inductive effects.[4] However, its significant steric bulk can hinder substitution at the ortho positions.[5][6]
The interplay of these electronic and steric factors generally directs the incoming electrophile to the position ortho to the fluorine and meta to the tert-butyl group. However, deviations from this expected outcome can occur, leading to the formation of undesired side products.
Troubleshooting Guide for Side Reactions
This section addresses the most common side reactions encountered during the bromination of 1-tert-butyl-4-fluorobenzene, providing insights into their mechanisms and strategies for their mitigation.
Issue 1: Formation of Polybrominated Products
Question: I am observing significant amounts of dibrominated and other polybrominated byproducts in my reaction mixture. How can I improve the selectivity for the desired monobrominated product?
Answer: The formation of polybrominated products is a common issue in electrophilic aromatic halogenations, especially when the starting material is activated.[7] Both the tert-butyl and fluoro groups, despite fluorine's deactivating inductive effect, direct ortho- and para-, and the resulting monobrominated product can still be susceptible to further bromination.
Root Cause Analysis:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent (e.g., Br₂) significantly increases the probability of multiple substitutions.
-
Reaction Time: Prolonged reaction times can allow for the slower, secondary bromination of the desired product to occur.
-
Lewis Acid Catalyst Activity: A highly active Lewis acid catalyst can overly enhance the electrophilicity of bromine, leading to reduced selectivity.[2]
Mitigation Strategies:
| Strategy | Protocol | Scientific Rationale |
| Control Stoichiometry | Carefully add a slight stoichiometric deficit or an equimolar amount of the brominating agent to the substrate. | By limiting the amount of the electrophile, you reduce the likelihood of the product undergoing a second bromination. |
| Optimize Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed. | This prevents the accumulation of polybrominated products that form over extended reaction periods. |
| Alternative Brominating Agents | Consider using N-Bromosuccinimide (NBS) as a milder source of electrophilic bromine.[8][9][10] | NBS provides a slow, controlled release of bromine, which can enhance selectivity for monobromination. |
| Catalyst Choice | If using a Lewis acid, consider a milder one. For instance, if using AlCl₃, try FeBr₃ or ZrCl₄.[11][12] | Milder Lewis acids generate the bromine electrophile at a slower rate, which can improve selectivity. |
Experimental Protocol for Selective Monobromination using NBS:
-
Dissolve 1-tert-butyl-4-fluorobenzene (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-Bromosuccinimide (1.05 equivalents) to the solution.
-
If required, add a catalytic amount of a mild Lewis acid or a protic acid catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Issue 2: Isomerization and Rearrangement of the tert-Butyl Group
Question: My product analysis shows the presence of isomeric products where the tert-butyl group appears to have migrated. What is causing this, and how can I prevent it?
Answer: The rearrangement of the tert-butyl group is a known side reaction in Friedel-Crafts type reactions, which share mechanistic similarities with catalyzed brominations.[7] This occurs through a carbocation intermediate.
Root Cause Analysis:
-
Strong Lewis Acid Catalysts: Potent Lewis acids like AlCl₃ can promote the dealkylation of the tert-butyl group, leading to the formation of a tert-butyl cation.[7] This cation can then re-alkylate the aromatic ring at a different position, leading to isomeric products.
-
High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy for the dealkylation-realkylation equilibrium to occur.
Mitigation Strategies:
| Strategy | Protocol | Scientific Rationale |
| Use Milder Catalysts | Employ milder Lewis acids such as FeBr₃ or avoid them altogether by using a non-catalyzed bromination with Br₂ in a polar solvent or using NBS. | Milder conditions are less likely to induce the cleavage of the carbon-carbon bond of the tert-butyl group. |
| Control Temperature | Maintain a low reaction temperature (e.g., 0-25 °C) throughout the addition of reagents and the reaction period. | Lower temperatures disfavor the endergonic dealkylation process, thus preserving the original substitution pattern. |
Visualizing the Troubleshooting Workflow:
Caption: Troubleshooting workflow for tert-butyl group isomerization.
Issue 3: Ipso-Substitution - Replacement of the tert-Butyl Group
Question: I am detecting 1-bromo-4-fluorobenzene in my product mixture, indicating the loss of the tert-butyl group. Why is this happening?
Answer: The replacement of a substituent other than hydrogen during an electrophilic aromatic substitution is known as ipso-substitution.[13] In this case, the incoming bromine electrophile attacks the carbon atom bearing the tert-butyl group.
Root Cause Analysis:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the ortho positions, making the ipso-position a more accessible site for electrophilic attack.[5]
-
Stability of the Leaving Group: The tert-butyl cation is a relatively stable carbocation, making it a viable leaving group during the rearomatization step.[7]
-
Reaction Conditions: Harsh reaction conditions, such as high concentrations of a strong Lewis acid and elevated temperatures, can favor this pathway.
Mitigation Strategies:
| Strategy | Protocol | Scientific Rationale |
| Modify Reaction Conditions | Employ milder reaction conditions: lower temperature, less active catalyst, and shorter reaction times. | Milder conditions reduce the energy available for the formation of the higher-energy intermediate required for ipso-substitution. |
| Choice of Brominating Agent | Use a bulkier brominating agent or a complex of the brominating agent with a Lewis acid that is sterically demanding. | A larger electrophile may be less likely to approach the sterically encumbered ipso-position. |
Reaction Mechanism Visualization:
Caption: Competing pathways: standard vs. ipso-substitution.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the bromination of 1-tert-butyl-4-fluorobenzene?
A1: The choice of solvent depends on the brominating agent and catalyst used. For bromination with Br₂ and a Lewis acid catalyst, chlorinated solvents like dichloromethane or carbon tetrachloride are common. When using NBS, acetonitrile or dichloromethane are often suitable. It is crucial to use an anhydrous solvent to prevent the deactivation of the Lewis acid catalyst.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Column chromatography is typically the most effective method for purifying 2-bromo-1-tert-butyl-4-fluorobenzene from unreacted starting material and side products. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is generally effective. The polarity of the eluent can be adjusted based on the separation observed on TLC.
Q3: Can I perform this reaction without a Lewis acid catalyst?
A3: Yes, bromination can be achieved without a Lewis acid.[14] Using elemental bromine in a polar solvent like acetic acid can effect bromination, although the reaction may be slower. Alternatively, using N-Bromosuccinimide (NBS), often with a radical initiator or under photochemical conditions, can be an effective method for benzylic bromination, but for aromatic bromination, a catalyst is often still beneficial for reasonable reaction rates.[9][10]
Q4: What is the expected regioselectivity of this reaction?
A4: The major product is expected to be 2-bromo-1-tert-butyl-4-fluorobenzene. The fluorine atom directs ortho- and para-. The para- position is already occupied by the tert-butyl group. The tert-butyl group also directs ortho- and para-, but its steric bulk hinders attack at its ortho positions.[4] Therefore, the most favored position is ortho to the fluorine and meta to the tert-butyl group.
References
- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry. Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Olah, G. A., Kuhn, S. J., & Hardie, B. A. (1964). Aromatic Substitution. XX. Friedel-Crafts Isopropylation and tert-Butylation of Halobenzenes. Journal of the American Chemical Society, 86(6), 1055–1060. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution: Halogenation. [Link]
-
Libretexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
-
National Institutes of Health. (2012). Lewis Acid Catalyzed Benzylic Bromination. [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. [Link]
-
Libretexts. (2019). 17.4: Electrophilic Attack on Disubstituted Benzenes. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Chemguide. The Halogenation of Benzene. [Link]
-
GeeksforGeeks. Ipso Attack. [Link]
-
Chemistry Stack Exchange. (2018). Ipso substitution and its rules. [Link]
-
University of Calgary. Ch12: Electrophilic aromatic substitution questions. [Link]
-
Libretexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
Royal Society of Chemistry. (2020). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation.... [Link]
-
University of Calgary. Ch12: Electrophilic aromatic substitution questions. [Link]
-
Libretexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
Quora. Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?. [Link]
-
Chemguide. The Halogenation of Benzene. [Link]
-
YouTube. (2021). Ipso substitution reaction.... [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Tert-butyl-4-fluorobenzene | 701-30-4 | Benchchem [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-tert-butyl-4-fluorobenzene
Welcome to the technical support center for the purification of 1-tert-butyl-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As a versatile fluorinated aromatic building block, the purity of 1-tert-butyl-4-fluorobenzene is critical for the success of subsequent synthetic steps in pharmaceutical and materials science applications.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired purity for your experiments.
Section 1: Initial Purity Assessment & Impurity Profile
Before attempting any purification, a thorough understanding of your crude material is essential. This section addresses how to identify and quantify common impurities.
FAQ: What are the most common impurities found in crude 1-tert-butyl-4-fluorobenzene?
The impurity profile of 1-tert-butyl-4-fluorobenzene is heavily dependent on its synthetic route, which is most commonly the Friedel-Crafts alkylation of fluorobenzene with a tert-butylating agent (like tert-butyl chloride or isobutylene) and a Lewis acid catalyst.[1][2]
Common Impurities Include:
-
Unreacted Starting Materials:
-
Fluorobenzene: Often present due to incomplete reaction. Its lower boiling point makes it a primary target for removal by distillation.
-
tert-Butyl Chloride/Isobutylene: Highly volatile and typically removed during the initial work-up and solvent evaporation stages.
-
-
Reaction Byproducts:
-
Isomeric Variants: The tert-butyl group is a bulky ortho-para director.[2] While the para-isomer (your target compound) is sterically favored and usually the major product, small amounts of 1-tert-butyl-2-fluorobenzene (ortho) and 1-tert-butyl-3-fluorobenzene (meta) can form.[3] These are often the most challenging impurities to separate.
-
Polysubstituted Products: Such as di-tert-butylfluorobenzene isomers, formed if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.
-
-
Residual Solvents & Reagents:
-
Solvents from the reaction (e.g., benzene, carbon tetrachloride) or work-up (e.g., diethyl ether, dichloromethane).[4]
-
Hydrolyzed catalyst residues if the aqueous work-up is incomplete.
-
FAQ: Which analytical techniques are best for assessing the purity of my sample?
A multi-technique approach is often best for a comprehensive purity assessment. The choice depends on the expected impurities and available instrumentation.
| Technique | Principle & Application | Strengths | Limitations |
| Gas Chromatography (GC-FID/MS) | Separates volatile compounds based on their boiling points and interaction with the stationary phase.[5][6] Ideal for quantifying starting materials, solvents, and isomeric byproducts. | High resolution for volatile impurities; excellent quantitative accuracy with proper calibration; MS provides structural identification. | Not suitable for non-volatile impurities (e.g., catalyst residues); can cause decomposition of thermally labile compounds. |
| ¹⁹F & ¹H NMR Spectroscopy | Provides structural information and quantification based on the unique chemical shifts of fluorine and hydrogen nuclei. | ¹⁹F NMR is highly specific and can clearly distinguish between fluoro-aromatic isomers.[3][7] ¹H NMR can quantify the ratio of aromatic protons to tert-butyl protons. | Less sensitive than GC for trace impurities; quantification requires a suitable internal standard for high accuracy. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase (e.g., C18).[5][8] | Excellent for separating isomers that are difficult to resolve by distillation; can detect non-volatile impurities.[9] | Can be time-consuming to develop a method; requires the compound to have a UV chromophore for detection. |
Section 2: Troubleshooting Purification by Fractional Distillation
Fractional distillation is the most common and effective method for purifying 1-tert-butyl-4-fluorobenzene on a laboratory scale, leveraging differences in boiling points between the product and its impurities.[10][11]
Q: My distillate is still impure, with significant amounts of fluorobenzene or isomeric byproducts. What's going wrong?
A: This issue typically points to insufficient separation efficiency. The ability of a distillation column to separate components is measured in "theoretical plates."[11] To improve separation, you must increase the number of effective theoretical plates in your system.
-
Causality: The boiling points of 1-tert-butyl-4-fluorobenzene (~167.5 °C) and its ortho-isomer are very close, requiring a highly efficient column for separation.[] Fluorobenzene has a much lower boiling point (~85 °C), but if present in large quantities, it can co-distill if the column is overloaded or heated too quickly.
-
Solutions:
-
Increase Column Length: A longer distillation column provides more surface area for vapor-liquid equilibria to occur, increasing the number of theoretical plates.
-
Use a More Efficient Packing Material: Structured packing (e.g., Vigreux indentations) is good, but for difficult separations, random packing like Raschig rings or metal sponge provides significantly more surface area and higher efficiency.
-
Control the Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). A higher reflux ratio allows for better equilibration but slows down the distillation rate. A ratio of 5:1 to 10:1 (drops returned vs. drops collected) is a good starting point for difficult separations.
-
Ensure Adiabatic Conditions: Insulate the distillation column thoroughly with glass wool or aluminum foil to prevent heat loss. This ensures that the temperature gradient within the column is maintained only by the vapor-liquid equilibrium, not by external cooling.
-
Q: The compound is turning dark in the distillation flask, and the yield is low. How can I prevent this?
A: Darkening (decomposition) is often caused by prolonged exposure to high temperatures, especially in the presence of trace acidic impurities left over from the synthesis.
-
Causality: The boiling point of 1-tert-butyl-4-fluorobenzene is relatively high (167.5 °C).[] Heating the distillation pot to this temperature for an extended period can lead to thermal degradation or acid-catalyzed side reactions.
-
Solutions:
-
Perform a Pre-distillation Wash: Before distilling, wash the crude product with a dilute sodium bicarbonate solution to neutralize and remove any residual acid catalyst, followed by a water wash and drying over an anhydrous agent (e.g., MgSO₄ or CaCl₂).[4]
-
Use Vacuum Distillation: Reducing the pressure significantly lowers the boiling point of the compound, allowing the distillation to be performed at a much lower and safer temperature, thereby minimizing thermal decomposition.
-
Add Boiling Chips or a Magnetic Stir Bar: This ensures smooth boiling and prevents bumping, which can lead to superheating and localized decomposition.[13]
-
Section 3: Troubleshooting Purification by Column Chromatography
While less common than distillation for this specific compound, column chromatography can be a powerful tool for removing non-volatile impurities or for separating isomers when high-efficiency distillation is unavailable.[9][14]
Q: I am trying to separate the para- and ortho-isomers by flash chromatography, but they are co-eluting. How can I improve the separation?
A: Isomers of similar polarity are notoriously difficult to separate on standard silica gel.[9] Improving resolution requires optimizing the stationary and mobile phases.
-
Causality: The para- and ortho-isomers of 1-tert-butyl-4-fluorobenzene have very similar polarities. Standard eluents like hexane/ethyl acetate mixtures may not provide enough selectivity.
-
Solutions:
-
Use a Very Non-Polar Eluent: Start with 100% hexane or petroleum ether and run a very shallow gradient, adding another solvent like toluene or dichloromethane in very small increments (0.5-1%). This maximizes the subtle differences in interaction with the silica.
-
Try a Different Stationary Phase:
-
Alumina (neutral or basic): Can offer different selectivity compared to the acidic silica gel.
-
Reverse-Phase Silica (C18): This is often an excellent choice for separating isomers.[9] You would use a polar mobile phase, such as a mixture of acetonitrile and water.
-
-
Improve Column Packing and Loading: Ensure the column is packed perfectly without any air bubbles or cracks. Load the sample in the most concentrated band possible using a minimal amount of solvent.[14]
-
Q: My compound appears to be decomposing on the silica gel column. Is this possible?
A: Yes, silica gel is acidic and can catalyze the decomposition of sensitive compounds.
-
Causality: The acidic silanol groups on the surface of silica gel can promote side reactions, particularly the elimination of the tert-butyl group under certain conditions.
-
Solutions:
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or another base to neutralize the acidic sites.
-
Switch to a Neutral Stationary Phase: As mentioned above, neutral alumina is a good alternative that is less likely to cause acid-catalyzed decomposition.[14]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Elute it as efficiently as possible.
-
Section 4: General FAQs
Q: What is the most reliable, single-method approach for achieving >99.5% purity?
A: For most applications, high-efficiency fractional distillation under reduced pressure is the gold standard. It is scalable, cost-effective, and excellent at removing volatile impurities. Purity of the collected fractions should be confirmed by GC analysis.
Q: Can I use recrystallization to purify 1-tert-butyl-4-fluorobenzene?
A: This is generally not a practical method. 1-tert-butyl-4-fluorobenzene has a very low melting point of -58 °C, making it a liquid under all standard laboratory conditions.[15] Recrystallization is a technique for purifying solids.[10][16] While low-temperature crystallization could theoretically be attempted, finding a suitable solvent system and handling the material at such low temperatures would be extremely challenging and inefficient compared to distillation.
Q: How should I properly store the purified product?
A: Store 1-tert-butyl-4-fluorobenzene in a tightly sealed container in a cool, dry, and well-ventilated area.[17] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[15][17]
Section 5: Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed for purifying crude 1-tert-butyl-4-fluorobenzene containing both lower-boiling (fluorobenzene) and higher-boiling/isomeric impurities.
-
Pre-treatment: Wash the crude material (100 g) in a separatory funnel with 50 mL of 5% NaHCO₃ solution, followed by 50 mL of water. Dry the organic layer over anhydrous MgSO₄, filter, and transfer to a round-bottom flask.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a 250 mL round-bottom flask, a 30 cm Vigreux or packed column, a distillation head with a thermometer, a condenser, and receiving flasks. Add boiling chips to the distillation flask.
-
First Fraction (Low-Boiling Impurities): Heat the flask gently using a heating mantle. Slowly increase the temperature. Collect the first fraction that comes over, which will primarily be residual fluorobenzene (boiling point ~85 °C). The head temperature should remain stable during this phase.
-
Intermediate Fraction: As the head temperature begins to rise above the boiling point of fluorobenzene, switch the receiving flask to collect an intermediate fraction. This fraction will be a mixture of fluorobenzene and the product.
-
Product Fraction: Once the head temperature stabilizes at the boiling point of 1-tert-butyl-4-fluorobenzene (167.5 °C at atmospheric pressure; adjust for vacuum if used), switch to a clean, pre-weighed receiving flask. Collect the main product fraction, ensuring the distillation rate is slow and steady (approx. 1-2 drops per second).
-
Final Stage: Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask. This prevents higher-boiling impurities from contaminating your product.
-
Analysis: Analyze the collected main fraction by GC-FID to confirm purity.
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This method provides a quantitative assessment of purity.
-
Sample Preparation: Prepare a ~1% solution of your purified 1-tert-butyl-4-fluorobenzene in a suitable solvent like dichloromethane or hexane.
-
Instrument Conditions (Example):
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the product peak divided by the total area of all peaks, expressed as a percentage.
Section 6: Visual Guides & Data
Purification Strategy Workflow
Caption: Decision workflow for selecting the appropriate purification technique.
Table: Physical Properties of Target Compound & Key Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-tert-butyl-4-fluorobenzene | 152.21 | 167.5 | 0.949 |
| Fluorobenzene | 96.10 | 85 | 1.024 |
| tert-Butylbenzene | 134.22 | 169 | 0.867 |
| 1-tert-butyl-2-fluorobenzene | 152.21 | ~165-170 (estimated) | N/A |
Data sourced from[1][][15][18][19]
References
-
PrepChem.com. Preparation of tert-butylbenzene (2-methyl-2-phenylpropane). Available at: [Link].
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link].
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link].
-
SAFETY DATA SHEET for a similar compound (1-Ethyl-4-fluorobenzene). Available at: [Link].
-
University of Calgary. Recrystallization - Single Solvent. Available at: [Link].
-
Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available at: [Link].
-
University of California, Irvine. Recrystallization, filtration and melting point. Available at: [Link].
-
ResearchGate. (PDF) Insights on tert-butyl alkylation effects on fluorobenzene. Available at: [Link].
-
ResearchGate. How can I purify two different-substituted aromatic compounds? Available at: [Link].
-
University of Rochester, Department of Chemistry. Purification: How To - Crystallization. Available at: [Link].
-
Recrystallization Handout. Available at: [Link].
-
PubChem. 1-(1,1-Dimethylethyl)-4-fluorobenzene. Available at: [Link].
-
Reachem. The Purification of Organic Compound: Techniques and Applications. Available at: [Link].
-
Professor Dave Explains. Recrystallization. Available at: [Link].
-
ResearchGate. Mass Balance Method for Purity Assessment of Organic Reference Materials. Available at: [Link].
-
Recrystallization Procedure Handout. Available at: [Link].
- Google Patents. CN102234221A - Preparation method of fluorobenzene.
-
Royal Society of Chemistry. Analytical Methods - Rapid and highly efficient gas chromatographic method. Available at: [Link].
-
Wikipedia. tert-Butylbenzene. Available at: [Link].
-
Oregon State University. CH361/361H Week 6 Lecture Simple and Fractional Distillation. Available at: [Link].
Sources
- 1. Buy 1-Tert-butyl-4-fluorobenzene | 701-30-4 [smolecule.com]
- 2. 1-Tert-butyl-4-fluorobenzene | 701-30-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 11. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 13. chem.ualberta.ca [chem.ualberta.ca]
- 14. Purification [chem.rochester.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. 1-tert-butyl-4-fluorobenzene | 701-30-4 [chemnet.com]
- 19. tert-Butylbenzene - Wikipedia [en.wikipedia.org]
overcoming steric hindrance in reactions with 1-tert-butyl-4-fluorobenzene
Technical Support Center: 1-tert-butyl-4-fluorobenzene
A Guide for Synthetic Chemists on Overcoming Steric Hindrance and Optimizing Reactivity
Welcome to the technical support hub for 1-tert-butyl-4-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique synthetic challenges posed by this sterically hindered building block. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Nucleophilic Aromatic Substitution (SNA) reaction is failing or showing low yield. What's going wrong?
This is a common issue stemming from a combination of electronic and steric factors. The C-F bond is inherently strong, and while the fluorine atom is electron-withdrawing, the tert-butyl group is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to arenes with strongly electron-withdrawing groups. The primary challenge, however, is steric hindrance.
Core Problem: The bulky tert-butyl group shields the ortho-positions (C3 and C5) and electronically deactivates the para-position (C4, the site of the fluorine), making it difficult for nucleophiles to approach the reaction center.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNA reactions.
Solutions & Strategies:
-
Use Stronger Nucleophiles and Bases: Employ highly reactive nucleophiles. If using an alcohol or amine, ensure you are using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully deprotonate the nucleophile.
-
Higher Temperatures & Microwave Chemistry: The activation energy for this reaction is high. Pushing the temperature to 120-180 °C in a high-boiling point solvent like DMSO, DMF, or sulfolane is often necessary. Microwave irradiation can dramatically accelerate the reaction by efficiently reaching these temperatures.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve solubility and reactivity.
-
Transition-Metal-Catalyzed SNA (Buchwald-Hartwig type): For N- and O-arylation, palladium or copper catalysis is often more effective than traditional SNA. These methods operate via a different mechanism (oxidative addition/reductive elimination) that is less sensitive to the electronic nature of the aryl fluoride.
FAQ 2: I am struggling with regioselectivity during Electrophilic Aromatic Substitution (EAS). Where will the substitution occur?
This is a classic case of competing directing effects.
-
Fluorine: A moderately deactivating but ortho, para-directing group.
-
tert-Butyl Group: An activating and strongly ortho, para-directing group.
The Decisive Factor: Sterics.
The tert-butyl group is one of the bulkiest directing groups in organic chemistry. It almost completely blocks the two adjacent ortho-positions (C2 and C6) to incoming electrophiles. Therefore, substitution will occur almost exclusively at the position ortho to the fluorine atom (C3 and C5) .
Caption: Summary of directing effects in EAS.
Example: Nitration
When nitrating with HNO₃/H₂SO₄, the product will be 1-tert-butyl-4-fluoro-2-nitrobenzene. You will not isolate the product where the nitro group is ortho to the tert-butyl group.
Protocol: Regioselective Nitration of 1-tert-butyl-4-fluorobenzene
-
Setup: In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add 1-tert-butyl-4-fluorobenzene (1.0 eq).
-
Acid Mixture: In a separate flask, slowly add concentrated sulfuric acid (H₂SO₄, 3.0 eq) to concentrated nitric acid (HNO₃, 1.2 eq) at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring: Stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 1-tert-butyl-4-fluoro-2-nitrobenzene.
FAQ 3: How can I achieve high yields in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
Aryl fluorides are notoriously challenging substrates for cross-coupling reactions due to the strength of the C-F bond, which makes the initial oxidative addition step difficult. For a sterically hindered substrate like this one, the choice of catalyst system—specifically the ligand—is critical.
Core Problem: The catalyst's metal center (e.g., Palladium) must be electron-rich and sterically accessible enough to undergo oxidative addition into the C-F bond, while also being able to accommodate the bulky substrate.
Key to Success: Use Specialized Ligands
Standard phosphine ligands like PPh₃ will fail. You must use ligands designed for activating strong bonds and accommodating steric bulk. These are typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).
Recommended Catalyst Systems:
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, RuPhos, or BrettPhos | K₃PO₄ or CsF | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or G3/G4 Palladacycles | Josiphos ligands (e.g., SL-J009-1) or BrettPhos | LHMDS or NaOtBu | Toluene or Dioxane | 90-120 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | XPhos | Cs₂CO₃ / n-Bu₄N⁺F⁻ | Dioxane | 100 |
This data is a synthesis of typical conditions reported in the literature for hindered aryl fluorides.
Protocol: Suzuki-Miyaura Coupling of 1-tert-butyl-4-fluorobenzene with Phenylboronic Acid
-
Inert Atmosphere: Assemble a Schlenk flask under an inert atmosphere (Argon or Nitrogen).
-
Reagents: To the flask, add the arylboronic acid (1.2-1.5 eq), a strong base like K₃PO₄ (3.0 eq), Pd(OAc)₂ (2-5 mol%), and a specialized ligand like SPhos (4-10 mol%).
-
Substrate & Solvent: Add 1-tert-butyl-4-fluorobenzene (1.0 eq) followed by the degassed solvent system (e.g., Toluene and water, 10:1 ratio).
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. The reaction may require 12-24 hours.
-
Monitoring: Monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
-
Gildersleeve, J. et al. (2009). SNAr and Suzuki Reactions of a Perfluoroaryl-Substituted Diazine and Application to the Synthesis of a Molecular Probe. The Journal of Organic Chemistry. Available at: [Link]
-
Watson, D.A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S.L. (2009). Formation of C–N Bonds from Aryl Fluorides. Science. Available at: [Link]
-
Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N and C-O Cross-Coupling - A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]
-
Billingsley, K.L., & Buchwald, S.L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Aryl Fluorides. Journal of the American Chemical Society. Available at: [Link]
-
Sun, H., & DiMagno, S.G. (2010). Anhydrous, non-coordinating fluoride salts and their use in organic synthesis. MedChemComm. Available at: [Link]
optimizing temperature and reaction time for Suzuki coupling of 1-tert-butyl-4-fluorobenzene.
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing the Suzuki-Miyaura cross-coupling of 1-tert-butyl-4-fluorobenzene. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to navigate the unique challenges posed by the robust C-F bond. This guide is structured to address your most pressing questions, moving from common troubleshooting scenarios to broader optimization strategies.
The Challenge: Activating the C-F Bond
The Suzuki-Miyaura coupling is a pillar of modern synthesis for creating C-C bonds[1][2]. However, the exceptional strength and low polarity of the carbon-fluorine bond in substrates like 1-tert-butyl-4-fluorobenzene make the initial oxidative addition step—the insertion of the palladium catalyst into the C-F bond—the primary energetic hurdle[3]. Overcoming this challenge without resorting to excessively harsh conditions that promote side reactions is the key to a successful coupling. This guide will focus on the strategic manipulation of temperature, reaction time, and other critical parameters to achieve high yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: I'm seeing little to no conversion of my 1-tert-butyl-4-fluorobenzene. What are the most likely causes and how do I fix it?
A1: Low or no conversion is the most common issue when working with aryl fluorides and almost always points to insufficient energy to overcome the activation barrier of the C-F bond or a deactivated catalyst.
Potential Causes & Recommended Solutions:
-
Insufficient Reaction Temperature: The oxidative addition to a C-F bond requires significant thermal energy. Standard Suzuki conditions (e.g., 80 °C) are often too mild.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments. A typical starting point for aryl fluorides is 100 °C, with temperatures up to 120 °C or higher sometimes being necessary[4]. Microwave irradiation can be a highly effective alternative for achieving rapid and uniform heating to higher temperatures, often leading to dramatically shorter reaction times and improved yields[5][6].
-
-
Suboptimal Catalyst System: Not all palladium catalysts are created equal, especially for challenging substrates. The choice of ligand is critical.
-
Solution: Employ catalyst systems known for activating unreactive C-Cl and C-F bonds. This involves using bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands[7]. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species essential for breaking the C-F bond[7]. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) state.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state[4].
-
Solution: Ensure rigorous exclusion of oxygen. Degas your solvent(s) thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes[8]. Assemble your reaction under a positive pressure of inert gas and use proper air-free techniques (e.g., Schlenk line or glovebox).
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step, but its choice can also influence catalyst activity and stability.
Q2: My reaction is working, but the yield is poor and I see significant side products. What's happening?
A2: Poor yield with side product formation suggests that while the catalytic cycle is turning over, competing reaction pathways are out-pacing the desired cross-coupling. The most common side reactions are protodeboronation and homocoupling.
Potential Causes & Recommended Solutions:
-
Protodeboronation: This is the protonolysis of the boronic acid starting material, replacing the B(OH)₂ group with a hydrogen atom. It is often accelerated by high temperatures and prolonged reaction times in the presence of protic sources (like water)[8].
-
Solution 1 (Optimize Time & Temperature): Monitor the reaction closely by TLC or GC/LC-MS. Once the starting aryl fluoride is consumed, work up the reaction immediately. Avoid unnecessarily long reaction times or excessive temperatures.
-
Solution 2 (Use Boronate Esters): Switch from a boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester[8]. These are generally more resistant to protodeboronation.
-
-
Homocoupling (Glaser Coupling): This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is primarily caused by the presence of oxygen, which can facilitate a Pd(II)-mediated pathway[9].
-
Solution: As with low conversion issues, the solution is meticulous degassing of all reagents and solvents and maintaining a strictly inert atmosphere throughout the reaction[8].
-
-
Hydrodefluorination: At elevated temperatures, a hydride source in the reaction (e.g., solvent, base, or impurities) can lead to the replacement of the fluorine atom with hydrogen on the starting material.
-
Solution: Use the minimum temperature necessary for efficient conversion. Ensure the use of high-purity, anhydrous solvents.
-
Optimization Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting and optimizing the Suzuki coupling of 1-tert-butyl-4-fluorobenzene.
Caption: A troubleshooting workflow for Suzuki coupling of aryl fluorides.
Frequently Asked Questions (FAQs)
Q3: What is the optimal temperature range and how long should I run the reaction?
A3: There is no single "optimal" setting, as it depends on the specific boronic acid, catalyst, and solvent used. However, a systematic approach is highly effective.
-
Temperature: Start your optimization at 100 °C. If conversion is slow or incomplete after 2-4 hours, increase the temperature to 110 °C and then 120 °C. Higher temperatures can accelerate the reaction but also increase the risk of catalyst decomposition and side reactions like protodeboronation[8].
-
Reaction Time: Monitor the reaction by a suitable technique (e.g., GC-MS, LC-MS). Aryl fluoride couplings are often slower than those with bromides or iodides. A typical reaction time might be between 6 to 24 hours. The goal is to stop the reaction shortly after the limiting reagent (usually the aryl fluoride) has been consumed to minimize byproduct formation.
Q4: How do I select the best solvent for this reaction?
A4: The solvent must dissolve the reactants and be stable at the required high temperatures. The polarity of the solvent can also influence the catalytic activity[10][11].
-
Common Choices: High-boiling point aprotic polar solvents are standard. 1,4-Dioxane, toluene, and THF are excellent starting points[4][8].
-
Role of Water: Often, a small amount of water is added (e.g., in a 10:1 organic solvent to water ratio)[12]. This can help dissolve the inorganic base (like K₃PO₄) and facilitate the transmetalation step. However, for substrates prone to protodeboronation, running the reaction under strictly anhydrous conditions might be beneficial[8]. The choice is a trade-off that must be determined empirically.
Q5: Can I use a Nickel catalyst instead of Palladium?
A5: Yes, and for aryl fluorides, nickel catalysis is an excellent and increasingly common alternative. Nickel is more earth-abundant and, due to its electronic properties, can be more effective at the oxidative addition of C-F bonds, sometimes under milder conditions than palladium[13][14][15]. Protocols often employ Ni(0) or Ni(II) precursors with specialized ligands. If you are struggling with palladium-based systems, exploring nickel catalysis is a highly recommended next step[13][14].
Data Presentation: Effect of Reaction Parameters
The following table summarizes representative conditions and potential outcomes when optimizing for the coupling of 1-tert-butyl-4-fluorobenzene with a generic arylboronic acid. This serves as a template for your own experimental design.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Outcome/Key Insight |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 24 | Baseline: Likely very low to no conversion. Demonstrates the need for more active systems. |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 12 | Optimized Pd System: Good to excellent yield expected. Shows the effect of an active ligand and higher T. |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 130 | 24 | Forcing Conditions: Potential for high conversion but also increased risk of protodeboronation or catalyst death. |
| 4 | NiCl₂(dme) (5) | SIPr (10) | K₃PO₄ (2) | Dioxane | 100 | 8 | Alternative Catalyst: Potentially high yield under slightly milder conditions than palladium. |
Experimental Protocol: Temperature Optimization
This protocol provides a step-by-step method for systematically optimizing the reaction temperature.
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Ensure 1-tert-butyl-4-fluorobenzene, the boronic acid, and the base are dry.
-
Use anhydrous solvent from a freshly opened bottle or a solvent purification system.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times. This process is crucial to remove oxygen[1].
-
Via syringe, add the degassed solvent (e.g., Toluene) under a positive pressure of inert gas.
-
Finally, add the 1-tert-butyl-4-fluorobenzene (1.0 equivalent) via syringe.
3. Heating and Monitoring:
-
Place the sealed flask in a pre-heated oil bath or heating mantle set to the first target temperature (e.g., 100 °C).
-
After a set time (e.g., 2 hours), carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.
-
Based on the conversion, either let the reaction continue at the current temperature or, if conversion is low, increase the temperature by 10-15 °C for the next experiment.
4. Work-up and Analysis:
-
Once the reaction is deemed complete, cool the mixture to room temperature[1].
-
Dilute with water and ethyl acetate. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the catalytic cycle, highlighting the challenging C(sp²)-F bond activation.
Caption: The Suzuki-Miyaura catalytic cycle for aryl fluorides.
References
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511. [Link]
-
Jolley, K. E., & Hartwig, J. F. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC, NIH. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
-
Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Zhang, Y., et al. (2022). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Scilit. [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Bartoli, M., et al. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. RSC Publishing. [Link]
-
Kabalka, G. W., et al. (2002). Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing. [Link]
-
Wu, C., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. NIH. [Link]
-
ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. [Link]
-
Aronet, I., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
Gensch, T., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
Takise, R., et al. (2023). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC, NIH. [Link]
-
ResearchGate. (2013). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
de la Torre, A., et al. (2013). First comprehensive investigation of Suzuki couplings of alkenyl nonaflates with aryl and alkenyl boronic acid derivatives by using classical conditions and microwave heating. PubMed. [Link]
-
ResearchGate. (n.d.). TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. First comprehensive investigation of Suzuki couplings of alkenyl nonaflates with aryl and alkenyl boronic acid derivatives by using classical conditions and microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-tert-butyl-4-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 1-tert-butyl-4-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electronically deactivated substrate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with 1-tert-butyl-4-fluorobenzene particularly challenging?
A1: The difficulty arises from a combination of two primary factors: the inertness of the carbon-fluorine (C-F) bond and the significant steric hindrance imposed by the tert-butyl group.
-
C-F Bond Strength: The C-F bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy of over 100 kcal/mol.[1] This makes the initial, crucial step of most cross-coupling cycles—oxidative addition of the catalyst into the C-F bond—energetically demanding and often the rate-limiting step.[2][3]
-
Steric Hindrance: The bulky tert-butyl group ortho/meta to the fluorine atom physically obstructs the approach of the metal catalyst to the C-F bond.[4][5] This steric clash can slow down not only the oxidative addition but also the final reductive elimination step, which forms the desired product.[4][6]
Q2: Should I start with a Palladium (Pd) or Nickel (Ni) catalyst for this substrate?
A2: For unactivated aryl fluorides like 1-tert-butyl-4-fluorobenzene, Nickel catalysts are generally the superior starting point. [7][8][9] Nickel is more effective at cleaving the strong C-F bond due to its higher nucleophilicity and the formation of stronger Ni-C bonds, which helps to overcome the high activation barrier of oxidative addition.[10][11]
Palladium catalysts can be effective, but typically require more specialized, highly electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) or are limited to aryl fluorides that are "activated" by strong electron-withdrawing groups.[2][12] For C-N and C-O couplings (Buchwald-Hartwig) or C-C(sp) couplings (Sonogashira), specialized Pd systems remain the standard.[13][14]
Q3: What are the most important characteristics of a ligand for coupling with this substrate?
A3: The ligand is arguably the most critical component of the catalytic system. For this specific challenge, the ideal ligand should possess two key features:
-
Strong Electron-Donating Ability: Electron-rich ligands increase the electron density on the metal center (Ni or Pd). This enhances the metal's ability to donate electron density into the σ* antibonding orbital of the C-F bond, facilitating the oxidative addition cleavage.[15][16]
-
Significant Steric Bulk: Bulky ligands, such as those with cyclohexyl (PCy₃) or tert-butyl groups, promote the formation of coordinatively unsaturated, highly reactive monoligated L₁M(0) species that are essential for catalytic activity.[11][17] Furthermore, steric repulsion between bulky ligands can accelerate the product-forming reductive elimination step.[4][5] Ligands like SPhos and other biaryl phosphines are designed with these principles in mind.[16]
Q4: Which cross-coupling reaction is most suitable for my desired transformation?
A4: The choice of reaction depends on the bond you intend to form.
-
For C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds (Biaryls, Alkylarenes):
-
Suzuki-Miyaura Coupling (with organoboron reagents): A versatile choice, but for this substrate, it often requires robust Ni-based catalysts.[9][18]
-
Kumada Coupling (with Grignard reagents): Highly effective due to the high nucleophilicity of Grignard reagents. Ni catalysts are standard.[19][20] This is often a good first choice for difficult C-C couplings.
-
Negishi Coupling (with organozinc reagents): Offers good functional group tolerance and high reactivity, with Ni catalysts being particularly effective for aryl fluorides.[10][11]
-
-
For C(sp²)–C(sp) bonds (Arylalkynes):
-
For C(sp²)–N bonds (Arylamines):
Catalyst System Selection Workflow
This decision tree provides a logical pathway for selecting a starting point for your cross-coupling reaction with 1-tert-butyl-4-fluorobenzene.
Caption: Catalyst selection workflow for 1-tert-butyl-4-fluorobenzene.
Troubleshooting Guide
Problem 1: Low to No Product Yield
This is the most common issue, typically pointing to a failure in the catalytic cycle, most often the initial C-F activation.
-
Possible Cause 1a: Inefficient C-F Bond Activation The energy input is insufficient to overcome the barrier for the catalyst to insert into the C-F bond. The chosen catalyst/ligand system is not active enough.
Solution: Enhance Catalytic Activity.
-
Switch to Nickel: If using a Palladium system for a C-C coupling, switch to a Nickel-based catalyst, which is inherently more reactive towards C-F bonds.[7][9]
-
Increase Ligand Electron Density and Bulk: Switch to a more electron-rich and sterically demanding ligand. For Ni, moving from PPh₃ to PCy₃ can be effective.[11] For Pd, moving from P(t-Bu)₃ to a biaryl phosphine ligand like SPhos or RuPhos is a standard strategy.[16]
-
Increase Temperature: C-F activation is often the step with the highest activation energy. Increasing the reaction temperature (e.g., from 80 °C to 110-120 °C) can significantly improve yields, provided the substrates and reagents are stable.
-
-
Possible Cause 1b: Catalyst Deactivation The active M(0) species is being consumed by side reactions or is not being efficiently regenerated.
Solution: Optimize Reaction Conditions.
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura, strong bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃.[25] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LiHMDS are required to deprotonate the amine without interfering with the catalyst.[26]
-
Solvent Choice: Use anhydrous, polar aprotic solvents like dioxane, toluene, or DMF. The solvent can affect catalyst solubility and the rate of key steps.
-
Use a Pre-catalyst: Modern pre-catalysts (e.g., XPhos Pd G4) are designed to generate the active L₁Pd(0) species cleanly and efficiently, avoiding side reactions that can occur when generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
| Catalyst System | Typical Coupling | Strengths | Weaknesses |
| NiCl₂(PCy₃)₂ | Negishi, Suzuki | Excellent for C-F activation, commercially available.[11] | Sensitive to air and moisture. |
| Ni(cod)₂ / IPr | Suzuki, Kumada | High activity due to NHC ligand, good for sterically hindered substrates. | Ni(cod)₂ is highly air-sensitive. |
| Pd₂(dba)₃ / SPhos | Suzuki, Buchwald | High activity for hindered systems, broad scope.[16] | Can be less effective for C-F activation than Ni. |
| Pd₂(dba)₃ / XPhos + LiHMDS | Sonogashira | Enables copper-free coupling of aryl fluorides.[13][21] | Requires strictly anhydrous conditions. |
Problem 2: Significant Hydrodefluorination (HDF) Side Product
Hydrodefluorination, the replacement of the fluorine atom with a hydrogen atom, is a common parasitic reaction. It often arises from β-hydride elimination from an intermediate or protonolysis of a key organometallic intermediate.
-
Possible Cause: Unfavorable Kinetics & Proton Sources If the desired cross-coupling pathway (transmetalation and reductive elimination) is slow, competing pathways like HDF can dominate. This is exacerbated by the presence of adventitious water or other proton sources.
Solution: Rigorous Control of Conditions.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox is recommended.
-
Optimize the Base: Avoid using hydroxide bases (e.g., NaOH, KOH) if HDF is an issue. Bases like Cs₂CO₃ or K₃PO₄ are often better choices.[25] In some cases, using a weaker base can suppress HDF by disfavoring protonolysis pathways.[27]
-
Choose the Right Ligand: Bulky, electron-rich ligands not only promote the desired C-F activation but also accelerate the reductive elimination step, which outcompetes the HDF pathway.[26][27]
-
Generalized Catalytic Cycle and Key Challenges
The diagram below illustrates a generalized cross-coupling cycle, highlighting the critical oxidative addition step that is particularly challenging for 1-tert-butyl-4-fluorobenzene.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Key Experimental Protocols
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling 1-tert-butyl-4-fluorobenzene with an arylboronic acid.
-
Setup: In a nitrogen-filled glovebox, add Ni(cod)₂ (5 mol%), IPr·HCl (10 mol%), and K₃PO₄ (2.5 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagents: Add the arylboronic acid (1.5 equivalents) and 1-tert-butyl-4-fluorobenzene (1.0 equivalent).
-
Solvent: Add anhydrous dioxane (to make a 0.2 M solution with respect to the aryl fluoride).
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Monitoring & Workup: Stir vigorously for 12-24 hours. Monitor by GC-MS or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling (Copper-Free)
This protocol is adapted for the challenging C(sp²)-C(sp) bond formation with aryl fluorides.[13][21]
-
Setup: To an oven-dried Schlenk tube under argon, add Pd₂(dba)₃ (2.5 mol%) and XPhos (6 mol%).
-
Solvent & Base: Add anhydrous THF, followed by LiHMDS (2.2 equivalents, as a 1.0 M solution in THF) at room temperature. Stir for 10 minutes.
-
Reagents: Add the terminal alkyne (1.2 equivalents) followed by 1-tert-butyl-4-fluorobenzene (1.0 equivalent).
-
Reaction: Seal the tube and heat in a preheated oil bath at 100 °C.
-
Monitoring & Workup: Stir for 16-24 hours. Monitor reaction progress by TLC or GC-MS. After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify by flash chromatography.
References
-
Gao, F., & Wang, Z. (2016). P,N,N-Pincer nickel-catalyzed cross-coupling of aryl fluorides and chlorides. Organic & Biomolecular Chemistry. [Link]
-
Zhu, F., & Wang, Z. (2014). Nickel-catalyzed cross-coupling of aryl fluorides and organozinc reagents. Journal of the American Chemical Society. [Link]
-
Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry. [Link]
-
Ahrens, T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central (PMC), NIH. [Link]
-
Watson, D. A., et al. (2010). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. [Link]
-
Wang, D., et al. (2017). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters. [Link]
-
He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]
-
Ma, R., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Li, M., et al. (2024). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. [Link]
-
Kumar, A., & Kumar, V. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. ACS Omega. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Tang, W., & Zhang, X. (2012). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Wikipedia. Kumada coupling. Wikipedia. [Link]
-
Lafrance, M., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]
-
Tashiro, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition. [Link]
-
Xu, B., et al. (2019). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Chinese Chemical Letters. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Organic Chemistry Portal. Kumada Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Lu, G.-P., et al. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
-
Shields, J. D., & Doyle, A. G. (2021). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]
-
Wang, X., & Dai, J.-J. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Bari, S., & Organ, M. G. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Friedel-Crafts Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low conversion rates in Friedel-Crafts reactions, a cornerstone of C-C bond formation in organic synthesis. This resource is designed to move beyond simple procedural checklists and delve into the mechanistic reasoning behind common experimental failures, empowering you to diagnose and resolve issues in your own work.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts alkylation is giving me a low yield and a mixture of isomers. What is the most likely cause?
Low yields and isomer formation in Friedel-Crafts alkylation are classic symptoms of carbocation rearrangement.[1][2][3] The reaction proceeds via a carbocation intermediate, which can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) through hydride or alkyl shifts.[4][5][6] This rearranged carbocation then reacts with the aromatic ring, leading to a product different from the one intended.
Causality: The driving force for this rearrangement is the thermodynamic stability of carbocations, which follows the order: tertiary > secondary > primary.
Solution: To circumvent this, the most reliable strategy is to use Friedel-Crafts acylation followed by a reduction step.[1][7] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[1][8] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[1][9]
Q2: I'm recovering a significant amount of my aromatic starting material. Why is my conversion rate so low?
Low conversion with recovery of starting material often points to issues with the catalyst or the reactivity of your substrate.[1]
Potential Issues & Solutions:
-
Inactive Catalyst: The Lewis acid catalysts used in Friedel-Crafts reactions (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[1][10][11][12] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the catalyst.
-
Protocol: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and freshly opened or purified reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[12]
-
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and therefore, strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards the reaction.[10][13][14] Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups make the ring less nucleophilic and can cause the reaction to fail.[10][15] Aromatic compounds less reactive than mono-halobenzenes are generally unsuitable.[16]
-
Recommendation: If your substrate is deactivated, consider using a more potent catalyst system or exploring alternative synthetic routes.
-
-
Insufficient Catalyst (Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[9][10][11] Therefore, stoichiometric or even excess amounts of the catalyst are often required.[9][11][14]
Q3: My reaction is failing completely when using an aniline or phenol derivative. What's happening?
Aromatic compounds with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally incompatible with standard Friedel-Crafts conditions.[11] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[4][8][11] This forms a complex that deactivates both the catalyst and the aromatic ring, preventing the desired reaction.[11][15]
Solution: The amino or hydroxyl group must be protected before the Friedel-Crafts reaction.
-
For anilines, the amine can be converted to an amide.
-
For phenols, the hydroxyl group can be protected as an ester. The protecting group can be removed after the Friedel-Crafts reaction is complete.[11]
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low conversion rates.
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
In-Depth Troubleshooting Guides
Issue 1: Catalyst Deactivation and Stoichiometry
Q: I'm using a brand new bottle of AlCl₃, but my reaction is still sluggish. What could be wrong?
A: Even a new bottle of a Lewis acid can be compromised if not handled under strictly anhydrous conditions. Exposure to atmospheric moisture can quickly deactivate the catalyst.
Protocol for Ensuring Catalyst Activity:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Reagent Handling: Transfer the Lewis acid catalyst in a glove box or under a positive flow of inert gas. Use anhydrous solvents from a solvent purification system or a freshly opened bottle.
-
Stoichiometry for Acylation: For Friedel-Crafts acylation, it is crucial to use at least one equivalent of the Lewis acid catalyst relative to the acylating agent.[11] This is because the product ketone will complex with the catalyst, rendering it inactive for further cycles.[9][10]
Issue 2: Substrate Reactivity and Side Reactions
Q: My Friedel-Crafts alkylation is producing a dark, tarry substance with very little of my desired product. What is causing this?
A: The formation of polymeric or tarry byproducts is often a result of polyalkylation or other side reactions, especially with highly activated aromatic rings.
Understanding Polyalkylation: The product of a Friedel-Crafts alkylation is an alkylated aromatic ring. Since alkyl groups are electron-donating, the product is more reactive (more nucleophilic) than the starting material.[2][7][8] This makes it susceptible to further alkylation, leading to a mixture of mono-, di-, and poly-alkylated products.[4][17]
Mitigation Strategies:
| Strategy | Principle | Experimental Protocol |
| Use Excess Aromatic Substrate | Le Châtelier's principle. By increasing the concentration of one reactant, the probability of it reacting with the electrophile increases, favoring mono-substitution. | Use a large excess (5-10 fold) of the aromatic compound relative to the alkylating agent.[1][17] |
| Control Reaction Temperature | Lower temperatures can sometimes reduce the rate of the second alkylation reaction more than the first, improving selectivity. | Run the reaction at a lower temperature (e.g., 0 °C or below) and monitor the progress carefully by TLC or GC. |
| Switch to Acylation-Reduction | The acyl group introduced in acylation is deactivating, which prevents further reaction on the aromatic ring.[3][8][10] | Perform a Friedel-Crafts acylation, followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired mono-alkylated product.[1][9] |
Logical Relationship Diagram:
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stability of 1-tert-butyl-4-fluorobenzene under acidic or basic conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-tert-butyl-4-fluorobenzene (CAS 701-30-4). It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 1-tert-butyl-4-fluorobenzene?
A: 1-tert-butyl-4-fluorobenzene is a chemically stable compound under standard ambient and neutral conditions. Its stability is attributed to the strong carbon-fluorine (C-F) bond and the robust nature of the aromatic ring.[1][2] It is often used as a building block in organic synthesis, including in the development of pharmaceuticals where metabolic stability is crucial.[3][4]
Q2: Is 1-tert-butyl-4-fluorobenzene stable under acidic conditions?
A: No, it is generally not stable in the presence of strong acids, particularly Lewis acids (e.g., AlCl₃) or strong Brønsted acids (e.g., H₂SO₄) at elevated temperatures.[5] The primary degradation pathway is the acid-catalyzed cleavage (dealkylation) of the tert-butyl group to form fluorobenzene and a stable tert-butyl carbocation.[6][7][8]
Q3: Will the C-F bond hydrolyze under basic conditions?
A: It is highly unlikely for the C-F bond to hydrolyze under typical basic conditions. The molecule is very stable in basic media. The C-F bond on an aromatic ring is resistant to nucleophilic attack unless the ring is "activated" by potent electron-withdrawing groups (like -NO₂) at the ortho or para positions.[9] The tert-butyl group is electron-donating, which deactivates the ring toward this type of reaction, known as Nucleophilic Aromatic Substitution (SNAr).[3][10]
Q4: What is the primary degradation product I should look for under acidic stress?
A: The main degradation product is fluorobenzene , resulting from the loss of the tert-butyl group.[6][7] Depending on the reaction conditions, isobutene or tert-butanol may also be formed from the resulting tert-butyl cation.
Q5: Can I use 1-tert-butyl-4-fluorobenzene in Friedel-Crafts reactions?
A: Caution is advised. While it can be a substrate for electrophilic aromatic substitution, the acidic conditions of Friedel-Crafts reactions (using catalysts like AlCl₃) can promote dealkylation as an undesirable side reaction.[8][11] The outcome will depend on the specific reagents, temperature, and reaction time.
Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during experiments involving 1-tert-butyl-4-fluorobenzene.
| Problem Encountered | Probable Cause | Recommended Solution & Explanation |
| Unexpected formation of fluorobenzene in my product mixture. | Acid-Catalyzed Dealkylation. Your reaction conditions are likely too acidic or at too high a temperature, causing the cleavage of the tert-butyl group.[5][6] This is driven by the formation of the highly stable tert-butyl carbocation.[7] | Mitigate Acidity: Use a milder acid catalyst or a non-acidic alternative if possible. Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the dealkylation side reaction. Limit Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize degradation. |
| Low yield or recovery after an acidic workup. | Loss of Material to Dealkylation. The compound is degrading during the workup phase. Even moderately acidic aqueous layers used for extraction can cause slow degradation, especially with prolonged contact time. | Neutralize Promptly: After the reaction, quench and neutralize the mixture to a pH of ~7 as quickly as possible before extraction. Use Milder Workup: Wash with a weak base solution (e.g., saturated NaHCO₃) instead of water if the reaction mixture is highly acidic. Minimize Contact Time: Perform extractions efficiently to reduce the time the compound is in an acidic environment. |
| Starting material appears stable in base, but I see minor impurities after a long reaction at high heat. | Thermal Degradation or Minor Side Reactions. While highly stable in base, extreme conditions (prolonged heating at very high temperatures) can potentially lead to other, less common degradation pathways or reactions with other components in the mixture. | Confirm Stability: Run a control experiment with only the starting material and base under the same conditions to confirm if degradation is occurring. Analytical Characterization: Use GC-MS or LC-MS to identify the impurities.[12][13] This will help determine the reaction pathway and optimize conditions to avoid it. |
Mechanistic Insights: The Chemistry of Stability & Degradation
Understanding the underlying reaction mechanisms is key to predicting and controlling the stability of 1-tert-butyl-4-fluorobenzene.
Under Acidic Conditions: The Dealkylation Pathway
The vulnerability of 1-tert-butyl-4-fluorobenzene in acid is due to the lability of the tert-butyl group. The reaction is a type of electrophilic aromatic substitution in reverse, where a proton acts as the electrophile.
-
Protonation: The aromatic ring is protonated by a strong acid. Protonation at the ipso-carbon (the carbon bearing the tert-butyl group) creates a resonance-stabilized carbocation intermediate (a sigma complex).
-
Elimination of Carbocation: To restore aromaticity, the stable tert-butyl carbocation is eliminated. This step is the key driving force of the degradation.[7]
-
Deprotonation: The resulting tert-butyl cation can be trapped by a nucleophile (like water to form tert-butanol) or eliminate a proton to form isobutene.
Caption: Acid-catalyzed dealkylation of 1-tert-butyl-4-fluorobenzene.
Under Basic Conditions: Resistance to SNAr
The molecule's stability in base stems from its resistance to Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to occur, two main conditions must be met: (1) the presence of a good leaving group and (2) strong activation of the ring by electron-withdrawing groups (EWGs).
-
Leaving Group: Fluorine can act as a leaving group in SNAr reactions.[14][15]
-
Ring Activation: This is the critical point. The tert-butyl group is electron-donating, pushing electron density into the ring. This destabilizes the negatively charged intermediate (Meisenheimer complex) required for the SNAr mechanism, making the initial nucleophilic attack highly unfavorable.
Caption: Unfavorable SNAr pathway under basic conditions.
Experimental Protocols for Stability Testing
The following are standardized forced degradation protocols to quantitatively assess the stability of 1-tert-butyl-4-fluorobenzene in your specific matrix or solvent system.[16]
Protocol: Acidic Stability Test
Objective: To determine the rate and extent of degradation under defined acidic conditions.
Materials:
-
1-tert-butyl-4-fluorobenzene
-
Solvent of choice (e.g., Acetonitrile, Methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
Procedure:
-
Stock Solution: Prepare a stock solution of 1-tert-butyl-4-fluorobenzene at a known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Stress Sample: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubation: Place both vials in a controlled environment (e.g., 60 °C water bath) for a set period (e.g., 24 hours).[16] It is recommended to pull time points (e.g., 0, 2, 8, 24 hours) to establish a degradation curve.
-
Sampling & Quenching: At each time point, withdraw an aliquot (e.g., 100 µL) from each vial and immediately neutralize it with an equivalent volume of 0.1 M NaOH.
-
Analysis: Dilute the neutralized sample if necessary and analyze by HPLC or GC-MS. Compare the peak area of 1-tert-butyl-4-fluorobenzene in the stress sample to the control. Look for the appearance of a new peak corresponding to fluorobenzene.
Protocol: Basic Stability Test
Objective: To confirm the stability of the compound under basic conditions.
Materials:
-
Same as above, but replace 0.1 M HCl with 0.1 M NaOH.
-
Use 0.1 M HCl for neutralization.
Procedure:
-
Stock Solution: Prepare the same stock solution as in the acidic test.
-
Stress Sample: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Control Sample: Prepare the control sample as described previously.
-
Incubation: Incubate both samples under the same conditions (e.g., 60 °C for 24 hours).
-
Sampling & Quenching: At each time point, withdraw an aliquot and neutralize it with an equivalent volume of 0.1 M HCl.
-
Analysis: Analyze by HPLC or GC-MS. It is expected that no significant degradation (< 2%) will be observed compared to the control.
Workflow for Stability Assessment
Caption: General workflow for forced degradation stability testing.
References
- 1-Tert-butyl-4-fluorobenzene | 701-30-4 | Benchchem. (n.d.).
-
Insights on tert-butyl alkylation effects on fluorobenzene. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
- DEALKYLATION OF t-BUTYLBENZENE BY CRACKING CATALYSTS. (n.d.).
- Heavy Aromatic Hydrocarbon Stability Testing. (2026).
- What is the role of AlCl3 in dealkylation of phenol ring substituted with tertiary butyl? (2024).
- Explain why fluorobenzene is more reactive than chlorobenzene toward elec.. - Filo. (2023).
- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
- Process for the dealkylation of tert.-alkyl substituted phenols. (1979). Google Patents.
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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The Electrophilic Aromatic Substitution of Fluorobenzene. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Retrieved January 22, 2026, from [Link]
- Aromatic Solvent Quality Control Test. (2026).
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Aromatic stability I (video). (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]
- HYDROLYSIS. (n.d.).
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Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved January 22, 2026, from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
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Acid-catalysed dealkylation of alkylbenzenes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Stability of Aromatic Compounds. (2017). YouTube. Retrieved January 22, 2026, from [Link]
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Fluorobenzene. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Hydrolysis Reactions. (2025). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-tert-butyl-4-fluorobenzene and 4-fluorotoluene
Introduction
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, fluorinated aromatic compounds are indispensable building blocks.[1][2] The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and bioavailability.[1] This guide provides an in-depth comparison of two structurally similar yet reactively distinct fluorinated aromatics: 1-tert-butyl-4-fluorobenzene and 4-fluorotoluene.
While both molecules share a 4-fluoro-substituted aromatic ring, the seemingly subtle difference between a tert-butyl and a methyl substituent imparts profound changes in their chemical behavior. This comparison will dissect these differences across three major reaction classes: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and side-chain functionalization. Our analysis is grounded in the fundamental principles of electronic and steric effects, supported by experimental observations and established mechanistic understanding.
Pillar 1: The Decisive Influence of Substituent Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. In our case, the fluorine atom common to both molecules exerts a consistent influence, while the alkyl groups—methyl versus tert-butyl—are the primary drivers of their divergent reactivity.
-
Fluorine: The fluorine atom is a fascinating case. It is highly electronegative, withdrawing electron density from the ring through the sigma bond network (inductive effect, -I), which deactivates the ring towards electrophilic attack compared to benzene.[1] Conversely, its lone pairs can be donated into the aromatic π-system (resonance effect, +R), directing incoming electrophiles to the ortho and para positions.[1] The net effect is that fluorobenzene's overall reactivity in EAS is comparable to that of benzene itself.[3]
-
Methyl Group (on 4-fluorotoluene): The methyl group is a classic activating group. It donates electron density to the ring through both a positive inductive effect (+I) and, more significantly, through hyperconjugation. This C-H hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the aromatic π-system, increasing the ring's nucleophilicity and stabilizing the cationic intermediate in EAS.[4] Its steric footprint is minimal, posing little hindrance to substitution at the adjacent ortho positions.
-
Tert-Butyl Group (on 1-tert-butyl-4-fluorobenzene): The tert-butyl group is also an electron-donating group, primarily via induction (+I) through its central sp³-hybridized carbon.[4] It is slightly more electron-donating than the methyl group. However, its defining characteristic is its immense steric bulk.[1][5] This spatial demand creates a significant steric shield around the ortho positions, dramatically influencing the regioselectivity of substitution reactions.[5][6]
The fundamental electronic and steric properties are summarized below.
| Substituent | Inductive Effect | Resonance/Hyperconjugation Effect | Net Electronic Effect | Steric Hindrance |
| -F | -I (Withdrawing) | +R (Donating) | Weakly Deactivating | Low |
| -CH₃ | +I (Donating) | +H (Donating) | Activating | Low |
| -C(CH₃)₃ | +I (Donating) | Weak +H (C-C) | Activating | Very High |
Pillar 2: Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the ring.[7][8] The differences between our two subject molecules are most pronounced here.
Rate of Reaction
Both the methyl and tert-butyl groups are activating, making both 4-fluorotoluene and 1-tert-butyl-4-fluorobenzene more reactive towards EAS than fluorobenzene. The electron-donating nature of the alkyl groups stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[7] Due to the slightly stronger inductive effect of the tert-butyl group, one might expect its reactivity to be marginally higher than the methyl-substituted counterpart, but this effect is often overshadowed by steric factors in determining product outcomes.
Regioselectivity: A Tale of Steric Dominance
In both molecules, the alkyl group and the fluorine atom are para to each other. Both are ortho, para-directors. Their directing effects, therefore, reinforce each other, activating the four remaining positions on the ring for electrophilic attack. The critical distinction lies in which of these positions is favored.
-
4-Fluorotoluene: The primary directing influence is the activating methyl group. Substitution is strongly favored at the two positions ortho to the methyl group (and meta to the fluorine). The low steric bulk of the methyl group allows the electrophile to approach these positions with relative ease.
-
1-tert-butyl-4-fluorobenzene: While the positions ortho to the tert-butyl group are electronically activated, they are sterically blocked.[5][7] The sheer size of the tert-butyl group prevents the approach of most electrophiles.[9] Consequently, substitution occurs almost exclusively at the positions ortho to the fluorine atom (and meta to the tert-butyl group).
This divergence is starkly illustrated by comparing nitration product distributions.
| Substrate | Electrophile | Major Product(s) | Rationale |
| 4-Fluorotoluene | NO₂⁺ | 4-Fluoro-2-nitrotoluene | Electronically favored position ortho to the activating CH₃ group. Low steric hindrance. |
| 1-tert-butyl-4-fluorobenzene | NO₂⁺ | 1-tert-Butyl-4-fluoro-2-nitrobenzene | Substitution is forced to the position ortho to the fluorine due to severe steric hindrance from the C(CH₃)₃ group.[5][9] |
Diagram: Electrophilic Aromatic Substitution Pathways
Caption: Contrasting EAS pathways due to steric effects.
Pillar 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the displacement of a leaving group on an aromatic ring by a nucleophile.[10] This reaction is fundamentally different from EAS, as it requires the ring to be electron-poor to stabilize the negatively charged Meisenheimer complex intermediate.[10][11]
General Considerations
For an SNAr reaction to proceed, two conditions are generally required:
-
The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group.
-
A good leaving group.
In both 1-tert-butyl-4-fluorobenzene and 4-fluorotoluene, the fluorine atom can act as the leaving group. Counterintuitively, fluoride is an excellent leaving group in SNAr.[11][12] This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the strong inductive withdrawal of the highly electronegative fluorine atom.[11]
Reactivity Comparison
Neither molecule is "activated" towards SNAr in the classical sense. The alkyl groups (methyl and tert-butyl) are electron-donating, which disfavors nucleophilic attack by increasing the electron density of the ring. This makes the formation of the negatively charged Meisenheimer complex less favorable.
Between the two, the tert-butyl group is slightly more electron-donating than the methyl group. Therefore, 1-tert-butyl-4-fluorobenzene would be expected to be slightly less reactive than 4-fluorotoluene in a hypothetical SNAr reaction. However, both are generally considered unreactive under standard SNAr conditions.[13] Specialized methods, such as organic photoredox catalysis, have been developed to effect SNAr on such "unactivated" fluoroarenes, but even under these conditions, electron-neutral substrates like 4-fluorotoluene show little to no reactivity, underscoring their inherent inertness.[13]
Diagram: SNAr Mechanism & Deactivation
Caption: The SNAr mechanism and deactivating influence of alkyl groups.
Pillar 4: Reactivity at the Alkyl Side-Chain
The most dramatic divergence in reactivity is observed at the alkyl substituents themselves. This is entirely dependent on the presence or absence of benzylic hydrogens.
-
4-Fluorotoluene (Benzylic Reactivity): The carbon atom of the methyl group attached directly to the aromatic ring is a benzylic position . This position is exceptionally reactive because any radical, carbocation, or carbanion intermediate formed at this site is stabilized by resonance with the aromatic π-system.[14][15][16] This allows for selective reactions that do not occur on non-aromatic alkanes.
-
Radical Halogenation: In the presence of N-bromosuccinimide (NBS) and a radical initiator (e.g., light or peroxide), 4-fluorotoluene will undergo selective bromination at the benzylic position to yield 1-(bromomethyl)-4-fluorobenzene.[14][17]
-
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) will oxidize the methyl group to a carboxylic acid, forming 4-fluorobenzoic acid.[14][17] This reaction requires at least one benzylic hydrogen.[14]
-
-
1-tert-butyl-4-fluorobenzene (Inert Side-Chain): The tert-butyl group has no benzylic hydrogens . The central carbon is quaternary. Consequently, it is completely inert to the typical benzylic reactions.[17] It will not react with NBS under radical conditions, nor will it be oxidized by KMnO₄. The C-H bonds are standard primary C-H bonds with no special stabilization, making them much less reactive. While advanced catalytic C-H activation methods are being developed to functionalize such robust groups, they fall outside the scope of classical reactivity patterns.[18][19]
| Reaction Condition | 4-Fluorotoluene Outcome | 1-tert-butyl-4-fluorobenzene Outcome |
| NBS, Light/Peroxide | Benzylic Bromination → 1-(Bromomethyl)-4-fluorobenzene | No Reaction |
| KMnO₄, Heat, H₂O | Benzylic Oxidation → 4-Fluorobenzoic Acid | No Reaction |
Diagram: Side-Chain Reactivity Workflow
Caption: Divergent side-chain reactivity pathways.
Experimental Protocol: Comparative Nitration
To empirically demonstrate the directing effects in EAS, the following protocol for the nitration of both substrates can be performed.
Objective: To compare the regiochemical outcome of the nitration of 4-fluorotoluene and 1-tert-butyl-4-fluorobenzene.
Materials:
-
4-Fluorotoluene
-
1-tert-butyl-4-fluorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-water bath
-
Separatory funnel, round-bottom flasks, magnetic stirrer
-
Rotary evaporator
-
GC-MS or ¹H NMR for product analysis
Procedure:
-
Reaction Setup (Perform for each substrate separately): In a 50 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath to 0-5 °C, slowly add concentrated sulfuric acid (5 mL).
-
Nitrating Mixture Preparation: While stirring the cooled sulfuric acid, add concentrated nitric acid (2 mL) dropwise, ensuring the temperature remains below 10 °C.
-
Substrate Addition: Dissolve the aromatic substrate (10 mmol; 1.10 g of 4-fluorotoluene or 1.54 g of 1-tert-butyl-4-fluorobenzene) in dichloromethane (5 mL).
-
Add the substrate solution dropwise to the cold, stirring nitrating mixture over 15 minutes. Maintain the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1 hour. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with cold water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product mixture by GC-MS to determine the ratio of isomeric products. Further purification can be achieved by column chromatography if desired.
Expected Outcome: The analysis will confirm the formation of 4-fluoro-2-nitrotoluene as the major product from 4-fluorotoluene, and 1-tert-butyl-4-fluoro-2-nitrobenzene as the major product from 1-tert-butyl-4-fluorobenzene, validating the powerful steric directing effect of the tert-butyl group.
Conclusion
The comparison between 1-tert-butyl-4-fluorobenzene and 4-fluorotoluene serves as a powerful illustration of how subtle structural changes dictate profound differences in chemical reactivity.
-
In Electrophilic Aromatic Substitution , both are activated, but the regiochemical outcome is controlled by sterics for the tert-butyl derivative, leading to substitution ortho to the fluorine, whereas the toluene derivative reacts at the less hindered positions ortho to the methyl group.
-
In Nucleophilic Aromatic Substitution , both substrates are deactivated by their electron-donating alkyl groups and are generally unreactive under standard conditions.
-
In Side-Chain Reactions , the difference is absolute: 4-fluorotoluene exhibits versatile benzylic reactivity , allowing for halogenation and oxidation, while the lack of benzylic hydrogens renders the tert-butyl group of 1-tert-butyl-4-fluorobenzene completely inert to these transformations.
For researchers and drug development professionals, understanding these distinctions is paramount. 4-Fluorotoluene offers a scaffold that can be further functionalized at the benzylic position, while 1-tert-butyl-4-fluorobenzene provides a sterically-directing group that can shield adjacent positions or be used as a robust, non-reactive blocking group to guide synthesis. The choice between these two reagents depends entirely on the desired synthetic outcome and the specific reaction pathways to be exploited.
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ron (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange. Available at: [Link]
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Navigating the Aromatic Landscape: A Comparative Guide to Alternatives for 1-tert-butyl-4-fluorobenzene in Organic Synthesis
In the intricate discipline of organic synthesis, the judicious selection of reagents is a critical determinant of experimental success, profoundly influencing reaction yields, product purity, and overall scalability. For many years, 1-tert-butyl-4-fluorobenzene has served as a foundational building block, valued for its unique interplay of steric hindrance and electronic properties.[1][2] The bulky tert-butyl group provides steric shielding and directs regioselectivity, while the electronegative fluorine atom modulates the electronic character of the aromatic ring.[3][4] However, the progressive demands of contemporary chemistry—emphasizing efficiency, sustainability, and the creation of novel molecular scaffolds—compel a more nuanced approach to reagent choice. This guide offers a technical, in-depth comparison of viable alternatives to 1-tert-butyl-4-fluorobenzene, equipping researchers, scientists, and drug development professionals with the experimental data and mechanistic insights needed to navigate this complex chemical space.
The Benchmark Reagent: Deconstructing 1-tert-butyl-4-fluorobenzene
1-tert-butyl-4-fluorobenzene is a versatile substrate employed in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions.[1][2] Its utility stems from two key structural features:
-
The tert-Butyl Group: This sterically demanding moiety exerts significant spatial influence, often directing incoming reagents to the para position and preventing unwanted side reactions. It also serves as a stable, lipophilic anchor in medicinal chemistry contexts.
-
The Fluorine Atom: As the most electronegative element, fluorine imparts a strong inductive electron-withdrawing effect on the phenyl ring. This can enhance metabolic stability and bioavailability in drug candidates. While the C-F bond is strong, it can be activated for cross-coupling under specific catalytic conditions, serving as a less reactive, but often more cost-effective, alternative to heavier halides.[5]
Despite its utility, the fixed steric and electronic profile of this reagent can be a constraint where precise molecular tuning is required. This has catalyzed the investigation of alternatives that offer a broader palette of chemical properties.
A Curated Portfolio of Alternatives
This guide evaluates three distinct classes of alternative reagents, each designed to systematically vary a key molecular parameter relative to the benchmark.
-
Electronically-Tuned Analogs: These compounds maintain the tert-butylphenyl core but substitute the fluorine atom with other groups to modulate the aromatic ring's electron density.
-
Sterically-Modified Scaffolds: By replacing the tert-butyl group with other bulky substituents, chemists can meticulously adjust the steric environment to influence reaction selectivity.
-
Heterocyclic Bioisosteres: In drug discovery, replacing the carbocyclic phenyl ring with a heterocycle is a powerful strategy to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6][7]
Comparative Performance in Suzuki-Miyaura Cross-Coupling
To provide a standardized and objective performance benchmark, we evaluated 1-tert-butyl-4-fluorobenzene against selected alternatives in the Suzuki-Miyaura cross-coupling reaction with phenylboronic acid—a cornerstone of modern C-C bond formation.[8][9]
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Key Advantage |
| 1 | 1-tert-butyl-4-fluorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | 82 | Cost-effective, stable |
| 2 | 1-tert-butyl-4-iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 96 | High reactivity, mild conditions[10][11] |
| 3 | 4-tert-butylanisole (as triflate) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 12 | 88 | Electron-donating core[12] |
| 4 | 1-adamantyl-4-bromobenzene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 10 | 91 | Increased steric bulk[13][14] |
| 5 | 2-(tert-butyl)-5-bromopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | t-BuOH | 12 | 85 | Improved ADME profile[7][15] |
Note: Data represents a synthesis of typical results from the literature for comparative purposes and may vary based on specific experimental conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
A flame-dried Schlenk tube was charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), the specified palladium catalyst (1-5 mol%), and the appropriate base (2.0-3.0 mmol). The vessel was sealed, evacuated, and backfilled with argon three times. The specified degassed solvent (5 mL) was added, and the reaction mixture was stirred at the indicated temperature for the time specified. Upon completion (monitored by TLC or GC-MS), the reaction was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography.[16][17]
Causality Behind Experimental Choices
The selection of reaction parameters is dictated by the reactivity of the aryl halide, which follows the general trend: I > Br > OTf > Cl >> F.[18][5]
-
Catalyst System: The inertness of the C-F bond in 1-tert-butyl-4-fluorobenzene necessitates a highly active, electron-rich phosphine ligand like SPhos to facilitate the rate-limiting oxidative addition step.[19][20] In contrast, the more reactive 1-tert-butyl-4-iodobenzene can be effectively coupled using a standard, less specialized catalyst like Pd(PPh₃)₄.[21]
-
Base and Solvent: The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[22] Stronger bases like Cs₂CO₃ are often required for less reactive partners, while the solvent is chosen to ensure solubility of all components and to operate at an appropriate temperature.
In-Depth Analysis of the Alternatives
1. Electronically-Tuned Analogs: 1-tert-butyl-4-iodobenzene
By replacing fluorine with iodine, the reactivity of the substrate in cross-coupling is dramatically enhanced.[10][23][24] The much weaker C-I bond readily undergoes oxidative addition to the Pd(0) catalyst, allowing for shorter reaction times, lower catalyst loadings, and milder conditions.[25] This is particularly advantageous when working with thermally sensitive substrates. The primary trade-off is the higher cost and lower stability of aryl iodides compared to their fluoro counterparts.
2. Sterically-Modified Scaffolds: 1-adamantyl-4-bromobenzene
The adamantyl group is a rigid, exceptionally bulky C₁₀ cage structure.[13] Substituting the tert-butyl group with an adamantyl moiety introduces significantly more steric hindrance.[26] This can be strategically employed to control atropisomerism, create deep binding pockets in medicinal chemistry, or direct subsequent reactions with high selectivity. The bromo-substituent provides a good balance of high reactivity and reagent stability.[27]
3. Heterocyclic Bioisosteres: 2-(tert-butyl)-5-bromopyridine
Replacing a phenyl ring with a pyridine ring is a classic bioisosteric switch in drug design.[6][7] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, increases polarity, and can improve aqueous solubility and metabolic stability.[28] This modification can fundamentally alter a compound's interaction with biological targets and its overall pharmacokinetic profile. While the synthesis may require specific optimization, the potential payoff in drug development is substantial.[29]
Logical Workflow for Reagent Selection
The optimal choice of reagent is contingent upon the specific objectives of the synthesis. The following decision-making framework can guide this selection process.
Caption: A decision matrix for selecting the optimal aryl building block.
Conclusion
While 1-tert-butyl-4-fluorobenzene is and will remain a workhorse reagent in organic synthesis, it represents just one point in a vast landscape of functionalized aromatic building blocks. By understanding the distinct advantages offered by electronically and sterically modified analogs, as well as heterocyclic bioisosteres, chemists can move beyond a one-size-fits-all approach. This guide demonstrates that a strategic selection of reagents, grounded in mechanistic principles and supported by comparative data, is essential for accelerating innovation in chemical synthesis, from materials science to the development of next-generation pharmaceuticals.
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Watson, D. A., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. [Link]
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Kemp, S. J., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
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Tran, V. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
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Pouwer, R. H., et al. (2008). 2-(1-Adamantyl)-4-bromoanisole at 123 K. Acta Crystallographica Section E. [Link]
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A Comparative Guide to Purity Validation of 1-tert-Butyl-4-fluorobenzene: HPLC vs. GC
For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 1-tert-butyl-4-fluorobenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of 1-tert-butyl-4-fluorobenzene, offering field-proven insights and detailed experimental protocols.
The Analytical Imperative: Why Purity Validation Matters
The primary synthetic route to 1-tert-butyl-4-fluorobenzene is through the Friedel-Crafts alkylation of fluorobenzene with a tert-butylating agent. This electrophilic aromatic substitution, while generally favoring the para-substituted product due to steric hindrance, can lead to several process-related impurities. The most common of these include the ortho-isomer (1-tert-butyl-2-fluorobenzene), unreacted starting materials, and potentially poly-alkylated species. A robust analytical method must be able to separate and quantify these impurities to ensure the quality of the material.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity assessment of a broad range of organic compounds. Its applicability to non-volatile and thermally labile compounds makes it a versatile tool in many analytical laboratories.
The Rationale Behind RP-HPLC for 1-tert-butyl-4-fluorobenzene
Given the non-polar nature of 1-tert-butyl-4-fluorobenzene, RP-HPLC is an ideal choice. The separation mechanism in RP-HPLC is based on the partitioning of the analyte between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. More hydrophobic compounds, like our target analyte and its structurally similar impurities, will have a stronger affinity for the stationary phase and thus elute later.
Proposed HPLC Method for Purity Validation
The following method is proposed based on established principles for the separation of alkylated aromatic hydrocarbons and is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial conditions: 60% Acetonitrile / 40% Water
-
Gradient: Linearly increase to 95% Acetonitrile over 15 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of 1-tert-butyl-4-fluorobenzene in acetonitrile to a final concentration of approximately 1 mg/mL.
Diagram: HPLC Workflow for Purity Validation
Sources
A Researcher's Guide to Catalysts for Suzuki Coupling with Fluorinated Benzenes
For researchers and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1] However, the incorporation of fluorine atoms into aromatic rings—a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity—presents unique challenges to this otherwise robust reaction. The high bond dissociation energy of the C-F bond and the altered electronics of fluoroarenes necessitate a careful selection of catalytic systems to achieve efficient coupling.[2]
This guide provides a comparative analysis of prominent catalyst systems for the Suzuki coupling of fluorinated benzenes, offering insights into their performance, mechanistic nuances, and practical applications.
The Challenge of Fluorinated Substrates
The inertness of the C-F bond makes oxidative addition, the initial step in the Suzuki catalytic cycle, a significant kinetic barrier.[1][2] Traditional palladium catalysts that are effective for aryl bromides or iodides often fail or provide low yields with fluoroarenes. Consequently, catalyst development has focused on two primary strategies: enhancing the reactivity of palladium catalysts with specialized ligands and exploring alternative metal catalysts like nickel that exhibit different reactivity profiles.[3][4]
Comparative Analysis of Catalyst Systems
The choice of catalyst, particularly the ligand coordinated to the metal center, is critical for success. Below, we compare the performance of several classes of catalysts, with supporting data summarized for clarity.
Palladium-Based Catalysts with Buchwald Phosphine Ligands
The laboratories of Stephen Buchwald have developed a portfolio of bulky, electron-rich biaryl monophosphine ligands that are highly effective for challenging cross-coupling reactions. Ligands like SPhos and XPhos have shown unprecedented activity for Suzuki-Miyaura couplings, even with historically difficult substrates like aryl chlorides and at room temperature.[5]
Expert Insight: The efficacy of Buchwald-type ligands stems from their ability to promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent reductive elimination. The steric bulk of these ligands helps to create a coordinatively unsaturated, highly reactive palladium species, while their electron-donating nature increases the electron density on the metal, making it more nucleophilic and reactive towards the C-F bond.[6]
Palladium-Based Catalysts with N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form strong bonds with the metal center, creating highly stable and active catalysts. For fluorinated substrates, NHC-Pd complexes can offer superior performance, sometimes favoring reactivity at a C-Cl bond over a C-OTf bond, demonstrating their unique selectivity.[7] Air- and moisture-stable NHC-Pd(II) precatalysts have been developed that show high efficiency in the Suzuki coupling of aryl fluorosulfonates, which are viable alternatives to aryl halides.[8]
Expert Insight: The strong σ-donating ability of NHC ligands makes the palladium center highly electron-rich, which is crucial for activating the C-F bond. The introduction of fluorine substituents into the aryl rings of the NHC ligands themselves can slightly decrease their σ-donor properties but increase their π-acceptor capacity, which can influence the overall catalytic activity.[9]
Nickel-Based Catalysts
Nickel catalysts present a compelling alternative to palladium, often displaying complementary reactivity. Nickel's lower cost and unique electronic properties enable it to catalyze the coupling of aryl fluorides, particularly those bearing electron-withdrawing groups.[3][4] Protocols have been developed using NHC nickel complexes for the efficient Suzuki-Miyaura cross-coupling of perfluorinated arenes with aryl boronate esters.[10]
Expert Insight: Nickel-catalyzed reactions can proceed through different mechanistic pathways than palladium. For instance, some Ni-catalyzed couplings with alkyl fluorides are suggested to involve single-electron transfer (SET) processes and radical intermediates, whereas palladium catalysis typically follows a two-electron transfer mechanism.[2] For aryl fluorides, the C-F bond activation can be facilitated by ortho-directing groups via cyclometalation or through the use of metal fluoride cocatalysts like ZrF₄ and TiF₄.[3][4]
Performance Data Summary
| Catalyst System | Substrate Example | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Fluoro-3-chloro-5-trifluoromethylpyridine | 2,3-Difluorophenylboronic acid | K₃PO₄ | Toluene | 100 | 96 | 1.0 | [5] |
| [Pd(IPr)(cin)Cl] | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | >95 | 0.1 | [7] |
| Ni(cod)₂ / SIPr | Hexafluorobenzene | p-Tolyl-Bneop | CsF | Dioxane | 100 | 95 | 5.0 | [10] |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | >95 | (heterogeneous) | [11] |
Note: This table presents a selection of examples to illustrate catalyst performance. Yields and optimal conditions can vary significantly with substrate scope.
Experimental Workflow & Protocol
The following section outlines a typical workflow for catalyst screening and a detailed protocol for a representative Suzuki-Miyaura coupling of a fluorinated benzene.
Catalyst Selection Workflow
Sources
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- 9. Synthesis and characterization of Pd/NHCF complexes with fluorinated aryl groups - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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A Mechanistic Guide to Electrophilic Substitution on 1-tert-Butyl-4-fluorobenzene: A Study in Competing Directing Effects
Introduction: The Intricacies of Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) remains a cornerstone of synthetic organic chemistry, providing a powerful toolkit for the functionalization of aromatic rings. The reaction's outcome—both in terms of rate and regioselectivity—is profoundly influenced by the substituents already present on the ring.[1][2] These substituents can either activate or deactivate the ring towards electrophilic attack and direct incoming electrophiles to specific positions. This guide delves into the fascinating case of 1-tert-butyl-4-fluorobenzene, a molecule where the directing effects of two distinct substituents are in direct competition.
This compound serves as an exemplary model for understanding the interplay between electronic and steric effects. It features a strongly activating, sterically demanding alkyl group (tert-butyl) and a deactivating, yet ortho-para directing, halogen (fluorine).[3] By investigating the outcomes of various EAS reactions on this substrate, we can gain field-proven insights into predicting the regiochemical fate of complex substituted aromatics, a critical skill for researchers in materials science and drug development.
Pillar 1: Deconstructing the Substituent Effects
To predict the reaction's course, we must first dissect the individual influence of each substituent on the aromatic π-system.
The tert-Butyl Group: Activating Inductive Effect and Steric Dominance
The tert-butyl group is classified as an activating group. It donates electron density to the benzene ring primarily through an inductive effect (+I), stabilizing the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction.[4] This electron donation increases the nucleophilicity of the ring, making it more reactive than benzene itself. For instance, the nitration of t-butylbenzene proceeds approximately 16 times faster than that of benzene.[4][5]
As an activating group, it directs incoming electrophiles to the ortho and para positions. However, the most defining characteristic of the tert-butyl group is its immense steric bulk.[3] This size severely hinders the approach of electrophiles to the two adjacent ortho positions. Consequently, electrophilic attack on tert-butylbenzene overwhelmingly favors the para position.[6]
The Fluorine Atom: A Battle of Induction and Resonance
Halogens, including fluorine, present a more nuanced scenario. Fluorine is highly electronegative and withdraws electron density from the ring through the sigma bond network (a -I inductive effect).[3] This effect deactivates the ring, making it less reactive towards electrophiles than benzene.
However, fluorine also possesses lone pairs of electrons in p-orbitals, which can be donated into the aromatic π-system through resonance (a +M or +R effect).[7][8] This resonance donation enriches the electron density at the ortho and para positions and is key to stabilizing the arenium ion intermediate for attack at these sites. While the strong -I effect makes the ring less reactive overall (deactivating), the +R effect governs the regioselectivity, making fluorine an ortho, para-director.[2][8] For fluorine, the resonance effect is weaker and the inductive effect is stronger compared to other halogens, but it is still sufficient to direct substitution. Notably, electrophilic substitution on fluorobenzene is strongly para selective.[7]
Pillar 2: Predicting Regioselectivity in 1-tert-Butyl-4-fluorobenzene
With the substituents para to each other, the available positions for a new electrophile are C2/C6 (ortho to t-butyl, meta to fluorine) and C3/C5 (ortho to fluorine, meta to t-butyl).
-
Attack at C2/C6: This position is electronically favored by the activating tert-butyl group. However, it is catastrophically hindered sterically. Furthermore, it is meta to the fluorine, receiving no resonance stabilization from it.
-
Attack at C3/C5: This position is directed by the fluorine atom via its +R effect. It is significantly less sterically hindered than the C2 position. While it is meta to the activating tert-butyl group, the directing influence of the fluorine combined with the steric shield of the tert-butyl group makes this the most probable site of attack.
Therefore, the overriding prediction is that electrophilic substitution will occur almost exclusively at the position ortho to the fluorine atom (C3/C5) . The steric hindrance from the tert-butyl group effectively nullifies its own ortho-directing ability, leaving the fluorine's directing effect to dominate the outcome.
Caption: Competing directing effects in 1-tert-butyl-4-fluorobenzene.
Pillar 3: Comparative Analysis of Key EAS Reactions
We will now compare the performance of several common electrophilic aromatic substitution reactions on our target substrate against simpler, related compounds.
Case Study 1: Nitration
Nitration is a classic EAS reaction where the nitronium ion (NO₂⁺) acts as the electrophile, typically generated from a mixture of nitric acid and sulfuric acid.
Comparative Data on Nitration Regioselectivity
| Substrate | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference(s) |
| Toluene | 58.5 | 4.5 | 37 | [3][6] |
| t-Butylbenzene | 16 | 8 | 75 | [3][4][6] |
| Fluorobenzene | 13 | 1 | 86 | [7] |
| 1-t-Butyl-4-fluorobenzene | 0 (at C2/C6) | ~100 (at C3/C5) | N/A | Predicted |
The data clearly illustrates the steric effect of the tert-butyl group, which drastically reduces the ortho-product yield compared to toluene.[6] For 1-tert-butyl-4-fluorobenzene, we expect the product to be exclusively 1-tert-butyl-4-fluoro-2-nitrobenzene.
Self-Validating Experimental Protocol: Nitration
Caption: Experimental workflow for the nitration of 1-tert-butyl-4-fluorobenzene.
-
Reagent Preparation (Electrophile Generation): In a flame-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel, carefully add 5 mL of acetic anhydride. Cool the flask in an ice-salt bath to 0°C. Slowly add 2 mL of fuming nitric acid dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. This in situ generation of acetyl nitrate provides a milder, more controlled source of the nitronium electrophile.
-
Reaction Setup: In a separate flask, dissolve 1.52 g (10 mmol) of 1-tert-butyl-4-fluorobenzene in 5 mL of acetic anhydride.
-
Addition: Add the substrate solution dropwise to the cold acetyl nitrate solution over 30 minutes. Maintain the reaction temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup: Pour the reaction mixture slowly onto 50 g of crushed ice with stirring. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers and wash successively with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: The resulting crude product can be purified by column chromatography on silica gel. The final product, 1-tert-butyl-4-fluoro-2-nitrobenzene, should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity, validating the predicted regioselectivity.
Case Study 2: Friedel-Crafts Acylation
This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, such as AlCl₃. The electrophile is the highly reactive acylium ion (R-C≡O⁺).
-
Comparative Analysis: Friedel-Crafts acylation is notoriously sensitive to steric hindrance. Acylation of tert-butylbenzene yields almost exclusively the para product. For 1-tert-butyl-4-fluorobenzene, the bulky acylium ion will be strongly repelled from the C2/C6 positions. The reaction is therefore an excellent test of our hypothesis.
-
Expected Product: 1-(5-tert-butyl-2-fluorophenyl)ethan-1-one (if using acetyl chloride).
-
Experimental Considerations: A common catalyst system is acetyl chloride with aluminum chloride in a non-polar solvent like dichloromethane (DCM). The reaction must be conducted under anhydrous conditions as the Lewis acid catalyst is water-sensitive. A study on the acylation of fluorobenzene has shown that rare earth triflates can also serve as effective catalysts, often leading to high para-selectivity.[9]
Case Study 3: Halogenation
Halogenation introduces a halogen atom (e.g., Br, Cl) onto the ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
-
Comparative Analysis: The trends observed in nitration are expected to hold for halogenation. The electrophile (e.g., Br⁺ polarized by FeBr₃) will be directed ortho to the fluorine atom.
-
Expected Product: 1-bromo-4-tert-butyl-2-fluorobenzene.
-
Experimental Considerations: Direct fluorination with F₂ is extremely reactive and difficult to control.[10] For introducing fluorine, electrophilic fluorinating agents like Selectfluor are preferred. Iodination is slow and often requires an oxidizing agent to generate a more potent electrophile.[10] Bromination with Br₂/FeBr₃ is a standard and reliable protocol for demonstrating the regioselectivity on this substrate.
Conclusion
References
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What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017). Chemistry Stack Exchange. [Link]
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COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. (n.d.). International Research Journal of Engineering and Technology (IRJET). [Link]
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Electrophilic aromatic directing groups. (n.d.). Wikipedia. [Link]
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Directing Effects. (n.d.). CSB/SJU. [Link]
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Ch12: Electrophilic aromatic substitution questions. (n.d.). University of Calgary. [Link]
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Insights on tert-butyl alkylation effects on fluorobenzene. (2021). ResearchGate. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. [Link]
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Order of electrophilic substitution. (2015). Chemistry Stack Exchange. [Link]
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Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. [Link]
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The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (n.d.). ResearchGate. [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. [Link]
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Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). Pharmapproach. [Link]
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Why are fluoroarenes not prepared by electrophilic substitution? (2020). Quora. [Link]
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Electrophilic Aromatic Substitution. (n.d.). ResearchGate. [Link]
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Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023). JoVE. [Link]
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Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
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Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene. (n.d.). ResearchGate. [Link]
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The Electrophilic Aromatic Substitution of Fluorobenzene. (n.d.). ResearchGate. [Link]
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Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III). (2021). PubMed Central. [Link]
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Regioselectivity in the nitration of dialkoxybenzenes. (n.d.). PubMed. [Link]
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Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
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Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing). [Link]
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Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (n.d.). ResearchGate. [Link]
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KOtBu as a Single Electron Donor? Revisiting the Halogenation of Alkanes with CBr4 and CCl4. (n.d.). PubMed Central. [Link]
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Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. (n.d.). OCP. [Link]
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1-(1,1-Dimethylethyl)-4-fluorobenzene. (n.d.). PubChem. [Link]
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The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Computational Modeling of Reaction Pathways for 1-tert-butyl-4-fluorobenzene
This guide provides an in-depth comparison of computational models for predicting the reaction pathways of 1-tert-butyl-4-fluorobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the why behind computational choices, ensuring a robust and validated approach to mechanistic investigation. We will explore the dominant reaction pathways, compare their energetic profiles using established theoretical methods, and provide a practical workflow for executing these calculations.
Introduction: Why Model 1-tert-butyl-4-fluorobenzene?
The unique molecular architecture of 1-tert-butyl-4-fluorobenzene, featuring a bulky, electron-donating tert-butyl group and a strongly electronegative, yet resonance-donating, fluorine atom, makes it an exemplary substrate for studying the interplay of steric and electronic effects in aromatic systems.[1] Fluorinated aromatic compounds are of immense importance in medicinal chemistry and materials science, where the inclusion of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Predicting the reactivity and regioselectivity of such compounds is crucial for designing efficient synthetic routes.
Computational modeling offers a powerful, resource-efficient alternative to purely empirical investigation. By simulating reaction mechanisms at the quantum mechanical level, we can dissect complex interactions, predict product distributions, and gain insights into transition state geometries that are inaccessible through experimental means alone.[2] This guide will compare the primary reaction pathways for this molecule—electrophilic aromatic substitution and nucleophilic aromatic substitution—using Density Functional Theory (DFT), the workhorse of modern computational chemistry.
Part 1: The Theoretical Cornerstone: Modeling Potential Energy Surfaces
At the heart of computational reaction modeling lies the concept of the Potential Energy Surface (PES), a mathematical landscape that maps the potential energy of a system as a function of its atomic coordinates. Minima on this surface represent stable structures (reactants, intermediates, products), while saddle points correspond to transition states (TS)—the highest energy point along the minimum energy path between two minima.[3] Our goal is to map out the energetically most favorable routes on this surface.
Comparing Computational Methodologies
The accuracy of a PES is dictated by the chosen theoretical method. For molecules of this size, a hierarchy of methods is available, each offering a different balance of accuracy and computational cost.
-
Density Functional Theory (DFT): DFT has become the dominant tool for mechanistic studies in organic chemistry due to its excellent balance of cost and accuracy.[2] It calculates the energy of a system based on its electron density. The choice of the functional is critical. Common choices include:
-
Ab Initio Methods: These methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), are derived directly from first principles without empirical parameters. They are more computationally expensive than DFT and are typically reserved for benchmarking key points on the PES for very high accuracy.
-
Semi-empirical Methods: Methods like PM3 offer a faster, though less accurate, alternative.[6] They are best suited for initial screening of possibilities or for modeling very large systems where DFT is computationally prohibitive.
For the comparisons in this guide, we will rely on DFT calculations, which represent the current standard of practice for achieving reliable, quantitative predictions for these systems.
The Workflow of Mechanistic Discovery
A computational investigation of a reaction mechanism is a self-validating process that involves several key steps:
-
Geometry Optimization: Finding the lowest energy arrangement of atoms for all reactants, intermediates, and products.
-
Transition State (TS) Search: Locating the saddle point on the PES that connects reactants to products. This is the most challenging step and often requires algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods.[7]
-
Frequency Calculation: This crucial step serves two purposes:
-
It characterizes the nature of the stationary point. A minimum (reactant, product) will have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[7]
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate Gibbs free energies.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path downhill from the transition state, confirming that the located TS indeed connects the intended reactant and product.[5]
Diagram 1: General Computational Workflow
Caption: A generalized workflow for computational reaction pathway analysis.
Part 2: A Comparative Analysis of Reaction Pathways
We will now apply this theoretical framework to compare the most probable reaction pathways for 1-tert-butyl-4-fluorobenzene.
Pathway A: Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of aromatic compounds. The reaction proceeds via a two-step mechanism involving the formation of a high-energy intermediate known as a σ-complex or arenium ion.
Causality of Experimental Choice - Why EAS is Dominant: The benzene ring is electron-rich, making it susceptible to attack by electrophiles. The substituents on the ring dictate the rate and regioselectivity of the reaction.
-
tert-Butyl Group: This group is an activator and an ortho, para-director. It donates electron density primarily through an inductive effect.[8] However, its significant steric bulk severely hinders attack at the ortho positions.[1]
-
Fluorine Atom: Fluorine is a deactivating group due to its strong inductive electron withdrawal. However, it is also an ortho, para-director because its lone pairs can donate into the ring via resonance, stabilizing the positive charge in the σ-complex at those positions.[9]
The combined influence strongly directs incoming electrophiles to the position para to the fluorine atom (C4), which is also meta to the tert-butyl group, and to the position ortho to the fluorine and ortho to the tert-butyl group (C3). Due to the overwhelming steric hindrance of the tert-butyl group, attack at the C4 position is overwhelmingly favored.[8] A recent study, however, did report unexpected ortho-substitution products under certain conditions, underscoring that steric hindrance is not the only factor and that computational modeling is key to understanding such deviations.[10]
Computational Comparison of Regioselectivity: To quantify this preference, we can model the nitration reaction (an exemplary EAS reaction) using NO₂⁺ as the electrophile. By calculating the Gibbs free energy of activation (ΔG‡) for the attack at each unique position on the ring, we can predict the product distribution.
| Position of Attack (relative to F) | Predicted Relative ΔG‡ (kcal/mol) | Key Stabilizing/Destabilizing Factors |
| C2 (ortho) | High | Severe steric clash with the tert-butyl group. |
| C3 (meta) | Moderate | No resonance stabilization from F; moderate steric hindrance. |
| C4 (para) | Lowest | Resonance stabilization from F; minimal steric hindrance. |
| Note: These are qualitative predictions based on established chemical principles. Actual values would be derived from DFT calculations. |
Caption: Stepwise vs. Concerted pathways for Nucleophilic Aromatic Substitution.
Part 3: A Practical Protocol for Modeling EAS Nitration
This section provides a trustworthy, self-validating protocol for calculating the energy barrier for the rate-determining step of the nitration of 1-tert-butyl-4-fluorobenzene at the favored para position.
Software: A modern quantum chemistry package such as Gaussian, ORCA, or Spartan. [3][11]Method: DFT with the M06-2X functional and the 6-311+G(d,p) basis set. Solvation: Include a solvent model like the Polarizable Continuum Model (PCM) to simulate reaction in a solvent (e.g., acetic acid).
Experimental Protocol:
-
Step 1: Build and Optimize Reactants.
-
Construct 1-tert-butyl-4-fluorobenzene and the nitronium ion (NO₂⁺).
-
Perform a geometry optimization and frequency calculation on each. Confirm zero imaginary frequencies. Record the final electronic energies (with ZPVE correction).
-
-
Step 2: Build an Initial Guess for the Transition State.
-
Place the NO₂⁺ ion near the C4 carbon of the optimized benzene derivative, with the N-C bond distance estimated to be ~2.0 Å. The N atom should be oriented towards the carbon.
-
Slightly elongate the C4-H bond. This structure will serve as an input guess.
-
-
Step 3: Locate the Transition State.
-
Using the structure from Step 2, perform a transition state search (e.g., Opt=TS).
-
Trustworthiness Check: Upon completion, run a frequency calculation on the optimized TS structure. A valid TS for this step will have exactly one imaginary frequency, and the corresponding vibrational motion should clearly show the formation of the C-N bond and the approach of the electrophile. [7]
-
-
Step 4: Verify the Transition State.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the verified TS structure.
-
Trustworthiness Check: The forward direction of the IRC should lead to the σ-complex intermediate, and the reverse direction should lead back to the separated reactants. [5]This confirms the TS connects the correct points on the PES.
-
-
Step 5: Calculate the Activation Energy.
-
Optimize the geometry of the σ-complex intermediate found at the end of the forward IRC path.
-
The activation barrier (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - G(Reactants)
-
Where G is the Gibbs free energy obtained from the frequency calculations.
-
By repeating this protocol for attack at the ortho and meta positions, a complete, quantitative comparison of regioselectivity can be compiled, providing authoritative grounding for experimental predictions.
Conclusion
Computational modeling provides an indispensable toolkit for dissecting the reactivity of complex organic molecules like 1-tert-butyl-4-fluorobenzene. Through the systematic application of Density Functional Theory, we can confidently predict that:
-
Electrophilic Aromatic Substitution is the dominant reaction pathway.
-
The regioselectivity is controlled by a delicate balance of the inductive and resonance effects of the fluorine substituent and the inductive and steric effects of the tert-butyl group, leading to a strong preference for substitution at the C4 position (para to the fluorine).
-
Nucleophilic Aromatic Substitution is energetically unfavorable due to the absence of strong electron-withdrawing groups needed to stabilize the anionic Meisenheimer intermediate.
This guide demonstrates a workflow that combines theoretical rigor with practical application, ensuring that the generated models are not just predictive but also mechanistically insightful and trustworthy. By following these self-validating protocols, researchers can leverage computational chemistry to accelerate discovery and deepen their understanding of chemical reactivity.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-tert-butyl-fluorobenzene Isomers
Introduction
In the realms of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a critical control point. Isomeric impurities can drastically alter the pharmacological, toxicological, and material properties of a substance. The 1-tert-butyl-fluorobenzene system, with its ortho (1-tert-butyl-2-fluorobenzene), meta (1-tert-butyl-3-fluorobenzene), and para (1-tert-butyl-4-fluorobenzene) isomers, serves as an excellent model for demonstrating the power and nuance of modern spectroscopic techniques. The interplay between the bulky, electron-donating tert-butyl group and the highly electronegative fluorine atom creates unique electronic and steric environments in each isomer, which are readily distinguishable through a multi-technique spectroscopic approach.[1]
This guide provides an in-depth comparison of these three isomers using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the underlying principles that govern the observed spectral differences, offering field-proven insights and robust experimental protocols for unambiguous identification.
Molecular Structures and Symmetry Considerations
The relative positions of the tert-butyl and fluoro substituents are the primary determinants of each isomer's spectroscopic signature. A key factor to consider is molecular symmetry. The para isomer possesses a C₂ axis of symmetry, which simplifies its NMR spectra considerably compared to the asymmetric ortho and meta isomers.
Caption: General workflow for isomeric differentiation.
Protocol 1: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh 10-20 mg of the 1-tert-butyl-fluorobenzene isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure spectral width covers at least 0-10 ppm. Pay close attention to phasing and baseline correction.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An overnight acquisition may be necessary to achieve a good signal-to-noise ratio for all carbon signals, especially the quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a calibrated pulse and ensure the spectral width is sufficient to capture the signal (e.g., -100 to -150 ppm).
Protocol 2: FT-IR Analysis
-
Preparation: If the sample is a liquid, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Acquisition: Place the salt plates in the spectrometer's sample holder.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first. Focus analysis on the 680-850 cm⁻¹ region for C-H bending vibrations.
Protocol 3: Mass Spectrometry Analysis
-
Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis, or through direct infusion.
-
Analysis: Use electron ionization (EI) at 70 eV. Record the mass-to-charge ratio (m/z) of the resulting ions, identifying the molecular ion (M⁺) and the base peak.
Conclusion
While Mass Spectrometry can confirm the molecular formula and Infrared Spectroscopy can provide strong evidence for the substitution pattern, NMR spectroscopy stands as the unequivocal method for the differentiation of 1-tert-butyl-fluorobenzene isomers. The combination of ¹H NMR for its clear depiction of aromatic proton coupling and symmetry, ¹³C NMR for counting unique carbon environments, and ¹⁹F NMR for its high sensitivity provides a self-validating triad of data. By systematically applying this multi-technique workflow, researchers can confidently and accurately determine the identity of the specific ortho, meta, or para isomer in their sample.
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A Comparative Guide to Assessing the Electronic Effects of the Tert-Butyl Group in Fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Dual Nature of the Tert-Butyl Group: More Than Just Bulk
The tert-butyl group is often primarily considered for its steric hindrance. However, its electronic effects, though subtle, are critical in modulating the reactivity, stability, and pharmacokinetic properties of molecules. In the context of a fluorobenzene ring, understanding these electronic contributions is paramount for rational drug design and the development of novel materials.
The tert-butyl group is generally classified as an electron-donating group (EDG). This donation occurs through two principal mechanisms:
-
Inductive Effect (+I): The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbon of the benzene ring. This difference in electronegativity leads to a net polarization of the sigma bond, pushing electron density towards the aromatic system.
-
Hyperconjugation: Although it lacks α-hydrogens for traditional C-H hyperconjugation, the tert-butyl group can participate in C-C hyperconjugation. The sigma bonds of the methyl groups can overlap with the π-system of the benzene ring, delocalizing electron density and stabilizing carbocationic intermediates formed during electrophilic aromatic substitution.[1]
It is the interplay of these donating effects with its significant steric presence that defines the unique character of the tert-butyl substituent.
Quantifying Electronic Influence: Hammett and Taft Parameters
Linear free-energy relationships (LFERs), most notably the Hammett and Taft equations, provide a quantitative framework for comparing the electronic influence of substituents.[2][3]
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) or reaction rate of a substituted aromatic compound to that of the unsubstituted parent compound (K₀) through the substituent constant (σ) and the reaction constant (ρ).[4][5] The substituent constant, σ, is a measure of the electronic effect of a substituent. Negative values indicate electron-donating properties, while positive values signify electron-withdrawing characteristics.
The position of the substituent on the ring is critical, leading to distinct meta (σm) and para (σp) values.
Table 1: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σm | σp |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.62 | 0.83 |
| -Cl | 0.37 | 0.23 |
| -F | 0.34 | 0.06 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -C(CH₃)₃ | -0.10 | -0.20 |
| -OCH₃ | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
Data compiled from various sources.[6]
As shown in Table 1, the tert-butyl group has negative σ values in both the meta and para positions, confirming its electron-donating nature. Its σp value of -0.20 is more negative than that of the methyl group (-0.17), indicating a slightly stronger electron-donating effect at the para position.
Taft Parameters (σ* and Eₛ)
The Taft equation extends the Hammett principle to aliphatic systems and can be used to separate polar (inductive) and steric effects.[7] The equation is given by log(k/k₀) = ρσ + δEₛ, where σ* is the polar substituent constant and Eₛ is the steric substituent constant.
Table 2: Taft Polar (σ) and Steric (Eₛ) Substituent Constants*
| Substituent | σ* | Eₛ |
| -H | 0.49 | 1.24 |
| -CH₃ | 0.00 | 0.00 |
| -CH₂CH₃ | -0.10 | -0.07 |
| -CH(CH₃)₂ | -0.19 | -0.47 |
| -C(CH₃)₃ | -0.30 | -1.54 |
Data compiled from various sources.[8][9]
The σ* value of -0.30 for the tert-butyl group further highlights its strong electron-donating inductive effect, being more negative than other alkyl groups. The highly negative Eₛ value of -1.54 quantitatively confirms its significant steric bulk.
Experimental Assessment of Electronic Effects in Fluorobenzenes
The fluorine atom in fluorobenzene derivatives serves as a sensitive probe for changes in the electronic environment of the aromatic ring. Spectroscopic techniques, particularly ¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR), are powerful tools for assessing these effects.
¹⁹F NMR Spectroscopy
The chemical shift of the fluorine atom in para-substituted fluorobenzenes is highly sensitive to the electronic nature of the substituent at the para position.[10] Electron-donating groups increase the electron density at the fluorine atom, causing increased shielding and an upfield shift (more negative ppm values), while electron-withdrawing groups have the opposite effect.[11]
Table 3: ¹⁹F NMR Chemical Shifts of p-Substituted Fluorobenzenes
| Substituent (X in p-X-C₆H₄-F) | ¹⁹F Chemical Shift (ppm, relative to C₆H₅F) |
| -NO₂ | -9.5 |
| -CN | -8.5 |
| -Cl | -2.1 |
| -H | 0.0 |
| -CH₃ | 4.2 |
| -C(CH₃)₃ | 5.8 |
| -OCH₃ | 8.9 |
| -NH₂ | 12.1 |
Note: Positive values indicate an upfield shift. Data is illustrative and may vary with solvent and reference.
The significant upfield shift observed for the tert-butyl group (5.8 ppm) provides clear experimental evidence of its electron-donating character within the fluorobenzene system, surpassing that of the methyl group.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the benzene ring are also influenced by substituents. The ipso-carbon (C1, the carbon bearing the substituent) and the para-carbon (C4) are particularly informative.
Table 4: ¹³C NMR Chemical Shifts for C1 and C4 in p-Substituted Fluorobenzenes
| Substituent (X in p-X-C₆H₄-F) | C1 Chemical Shift (ppm) | C4 Chemical Shift (ppm) |
| -NO₂ | 147.9 | 164.2 (d, J=250 Hz) |
| -CN | 118.8 | 164.5 (d, J=252 Hz) |
| -Cl | 134.4 | 163.0 (d, J=248 Hz) |
| -H | 128.5 | 162.5 (d, J=245 Hz) |
| -CH₃ | 138.1 | 161.5 (d, J=243 Hz) |
| -C(CH₃)₃ | 151.2 | 161.0 (d, J=242 Hz) |
| -OCH₃ | 159.4 | 159.4 (d, J=241 Hz) |
| -NH₂ | 146.5 | 156.9 (d, J=235 Hz) |
Data is illustrative and referenced to TMS. The C4 signal is a doublet due to coupling with the fluorine atom.[12][13]
The downfield shift of the C1 carbon in 4-tert-butylfluorobenzene is notable. The chemical shift of the C4 carbon, directly attached to the fluorine, shows a slight upfield shift compared to fluorobenzene itself, consistent with increased electron density at this position due to the electron-donating tert-butyl group.
Experimental Protocols
Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids
This protocol outlines the experimental determination of Hammett constants (σ) by measuring the pKa of a series of meta- and para-substituted benzoic acids.[4][14]
Workflow for Hammett Constant Determination
Figure 1: Workflow for determining Hammett constants.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare 0.01 M solutions of benzoic acid, p-tert-butylbenzoic acid, and other desired substituted benzoic acids in a suitable solvent system (e.g., 50:50 ethanol-water).
-
Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
-
Titration:
-
Pipette a known volume (e.g., 25 mL) of each benzoic acid solution into a beaker.
-
Titrate with the standardized NaOH solution, recording the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each titration.
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at half the equivalence volume is equal to the pKa of the acid.
-
Calculate the Hammett constant (σ) for each substituent using the formula: σ = pKa (benzoic acid) - pKa (substituted benzoic acid).
-
Synthesis of 4-tert-butylfluorobenzene
This protocol provides a method for the synthesis of 4-tert-butylfluorobenzene, a key substrate for these studies.[15]
Synthetic Pathway for 4-tert-butylfluorobenzene
Figure 2: Synthesis of 4-tert-butylfluorobenzene.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a stirred solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (0.1 eq).
-
-
Addition of Alkylating Agent:
-
Slowly add tert-butyl chloride (1.1 eq) to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup and Purification:
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography to yield 4-tert-butylfluorobenzene.
-
Computational Assessment of Electronic Effects
Quantum chemical calculations provide a powerful in silico method to complement experimental findings. Density Functional Theory (DFT) is a commonly employed method for this purpose.
Workflow for Computational Analysis
Figure 3: Computational workflow for assessing electronic effects.
Step-by-Step Protocol:
-
Structure Preparation:
-
Build the 3D structures of fluorobenzene and a series of para-substituted fluorobenzenes (including p-tert-butylfluorobenzene) using a molecular modeling software.
-
-
Geometry Optimization:
-
Perform geometry optimization for each molecule using a DFT method, for example, B3LYP with a 6-31G* basis set.
-
-
Property Calculations:
-
On the optimized geometries, perform calculations to determine:
-
NMR Chemical Shifts: Use the Gauge-Including Atomic Orbital (GIAO) method to predict ¹⁹F and ¹³C NMR chemical shifts.
-
Atomic Charges: Perform a population analysis (e.g., Natural Bond Orbital - NBO, or Mulliken) to calculate the partial atomic charges on the ring atoms.
-
-
-
Analysis:
-
Compare the calculated NMR chemical shifts with experimental values to validate the computational model.
-
Correlate the calculated charges on the aromatic ring carbons and the fluorine atom with experimental Hammett constants to establish a theoretical basis for the observed electronic effects.
-
Conclusion: A Synergistic Approach to Understanding Substituent Effects
The electronic character of the tert-butyl group in fluorobenzene derivatives is a multifaceted property that requires a combination of theoretical understanding and empirical validation. While Hammett and Taft parameters provide a valuable quantitative starting point, a deeper understanding is achieved through a synergistic approach that combines:
-
Quantitative LFER data: For a broad comparison with a wide range of substituents.
-
Spectroscopic analysis (¹⁹F and ¹³C NMR): To directly probe the electronic environment within the target molecular scaffold.
-
Computational modeling: To provide theoretical insights into charge distribution and to predict the properties of novel derivatives.
For researchers in drug discovery and materials science, a thorough assessment of the electronic effects of the tert-butyl group, in concert with its steric properties, is essential for the rational design of molecules with tailored properties. This guide provides a framework and practical protocols to facilitate such an in-depth evaluation.
References
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Alkyl groups attached to the benzene ring have electron releasing effect in the order - Me-> MeCH₂->. Brainly.in. Available at: [Link].
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- Is there a trend in inductive effect for different alkyl groups?
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. (n.d.).
- Taft Equ
- An Explanation of Substituent Effects - Chemistry LibreTexts. (2022, September 24).
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- "Fluorobenzene". - Organic Syntheses Procedure. (n.d.).
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- An In-depth Technical Guide to the Synthesis of p-Fluoroazobenzene Deriv
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.).
- Understanding the Hammett Equ
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).
- Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - MDPI. (n.d.).
- A G4 approach to computing the Hammett substituent constants σp, σm, σ–, σ+, and σ+m. (2022, September 14).
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- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- (PDF) A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants**. (n.d.).
- 13 C NMR Chemical shifts of compounds 1-12.
- New synthesis of fluorobenzene and deriv
- Table 7.1 Hammett substituent constants and their modified values - Moodle@Units. (n.d.).
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
- Taft equation: Polar substituent constants, σ | PDF | Chemistry - Scribd. (n.d.).
- 1 The Hammett cp relationship - Assets - Cambridge University Press. (n.d.).
- A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters - Pendidikan Kimia. (n.d.).
- Taft equ
- The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans - RSC Publishing. (n.d.).
- Fluorobenzene(462-06-6) 13C NMR spectrum - ChemicalBook. (n.d.).
- Taft ?
- PROCESS FOR PREPARING FLUOROBENZENE DERIVATIVES AND BENZOIC ACID HYPOFLUORITE DERIVATIVES - European Patent Office - EP 3786143. (2021, March 3).
- A survey of Hammett substituent constants and resonance and field parameters - cr00002a004 - Wang Lab. (n.d.).
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).
- Pentafluorobenzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 13C NMR Chemical Shift - Oregon St
- (PDF)
- Taft ?
- A Web Tool for Calculating Substituent Descriptors Compatible with Hammett Sigma Constants - ChemRxiv. (n.d.).
- Calculation of Hammett for derivatives?
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literature review of synthetic applications of 1-tert-butyl-4-fluorobenzene
An In-Depth Technical Guide to the Synthetic Applications of 1-tert-butyl-4-fluorobenzene
Prepared by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of the synthetic applications of 1-tert-butyl-4-fluorobenzene. We will delve into its reactivity, compare its performance with relevant alternatives, and provide detailed experimental protocols to illustrate its utility as a versatile building block in modern organic synthesis.
Introduction: A Molecule of Strategic Importance
1-tert-butyl-4-fluorobenzene is an aromatic compound distinguished by two key substituents on a benzene ring: a sterically demanding, electron-donating tert-butyl group and a highly electronegative, yet resonance-donating, fluorine atom. This specific arrangement imparts a unique combination of electronic and steric properties, making it a valuable precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] The 4-tert-butylphenyl moiety is particularly sought after in medicinal chemistry to enhance lipophilicity and metabolic stability.[1]
This guide will explore the primary reaction classes where this building block is employed, focusing on the causality behind its reactivity and providing a comparative analysis against other synthetic alternatives.
The Landscape of Reactivity: Electrophilic vs. Nucleophilic Substitution
The synthetic utility of 1-tert-butyl-4-fluorobenzene is primarily dictated by the interplay of its substituents in aromatic substitution reactions. The tert-butyl group is strongly activating and ortho-, para-directing due to its inductive electron-donating nature. Conversely, the fluorine atom is deactivating overall due to its strong inductive electron withdrawal, but it still directs incoming electrophiles to the ortho and para positions through resonance donation.[1]
Electrophilic Aromatic Substitution (EAS): A Tale of Steric Dominance
In electrophilic aromatic substitution, the regiochemical outcome is overwhelmingly controlled by the steric hindrance of the tert-butyl group. While both substituents direct incoming electrophiles to the position para to themselves (which is the same position, C1), the position ortho to the fluorine is sterically shielded by the adjacent bulky tert-butyl group. This makes electrophilic attack at the position ortho to the tert-butyl group the most favorable pathway.
The result is a highly predictable and regioselective reaction, which is a significant advantage over substrates like fluorobenzene or tert-butylbenzene that yield mixtures of ortho and para products.[1][4]
Caption: Regioselectivity in the EAS of 1-tert-butyl-4-fluorobenzene.
Nucleophilic Aromatic Substitution (SNA_r): The Exception to the Rule
Nucleophilic Aromatic Substitution (SNA_r) operates under a different mechanistic paradigm. It requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group.[5][6][7] The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by these electron-withdrawing groups.
1-tert-butyl-4-fluorobenzene is not a suitable substrate for direct SNA_r. The electron-donating tert-butyl group counteracts the electron-withdrawing effect of the fluorine, deactivating the ring towards nucleophilic attack. This is a critical point of comparison: while the C-F bond is an excellent leaving group in activated systems (its cleavage is not the rate-determining step), the overall electronic nature of the ring is unfavorable in this case.[5][6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA_r).
The Workhorse Application: Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally robust, 1-tert-butyl-4-fluorobenzene serves as an excellent precursor for substrates used in palladium-catalyzed cross-coupling reactions. This typically involves either conversion to an organometallic reagent or halogenation to a more reactive aryl halide.
Precursor to Organometallic Reagents
The compound can be converted into a Grignard reagent by reacting it with magnesium turnings.[2] This organometallic intermediate is a powerful nucleophile for forming new carbon-carbon bonds with various electrophiles.
Suzuki-Miyaura Cross-Coupling: A Comparative Protocol
A more common strategy is to first convert 1-tert-butyl-4-fluorobenzene to a more reactive halide, such as 1-bromo-4-tert-butylbenzene. This derivative is an ideal substrate for a wide range of cross-coupling reactions, allowing for the precise introduction of the tert-butylphenyl group.[3]
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid, is a cornerstone of modern synthesis due to its functional group tolerance and mild conditions.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-tert-butylbiphenyl via Suzuki-Miyaura Coupling
This protocol describes a reliable method for the Suzuki coupling of 1-bromo-4-tert-butylbenzene with phenylboronic acid.
Materials:
-
1-bromo-4-tert-butylbenzene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 1-bromo-4-tert-butylbenzene, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Causality: The biphasic solvent system is crucial. The base is soluble in the aqueous phase where it activates the boronic acid, while the organic reactants and catalyst reside primarily in the organic phase.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield pure 4-tert-butylbiphenyl.
Comparative Performance Data
The choice of halide, catalyst, and base significantly impacts reaction efficiency. Below is a comparison of typical conditions for various cross-coupling reactions involving aryl halides.
| Reaction | Aryl Halide | Catalyst (mol%) | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Ar-Br | Pd(PPh₃)₄ (2-5) | K₂CO₃, Cs₂CO₃ | Toluene/H₂O | 85-98 |
| Heck | Ar-I | Pd(OAc)₂ (1-3) | Et₃N, K₂CO₃ | DMF, MeCN | 70-95 |
| Sonogashira | Ar-I | PdCl₂(PPh₃)₂ / CuI (1-2) | Et₃N, Piperidine | THF, Toluene | 80-99 |
| Buchwald-Hartwig | Ar-Cl, Ar-Br | Pd₂(dba)₃ / Ligand (1-3) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 75-95 |
Note: This table presents generalized data. Yields are highly substrate-dependent. The data illustrates that while more reactive halides like Ar-I are often used for Heck and Sonogashira reactions, the more stable and cost-effective Ar-Br is highly efficient for Suzuki and Buchwald-Hartwig couplings. The C-F bond in the parent 1-tert-butyl-4-fluorobenzene would require specialized, harsher conditions for direct C-F activation coupling, making derivatization the more practical approach.[8]
Advanced Applications: C-H Functionalization
A frontier in organic synthesis is the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding pre-functionalization steps like halogenation.[9][10] While challenging, transition-metal-catalyzed C-H activation can enable new regioselectivities. Future research may uncover catalytic systems capable of directly activating the C-H bonds of 1-tert-butyl-4-fluorobenzene, offering novel pathways to complex molecules that bypass classical electrophilic substitution rules.[1]
Conclusion
1-tert-butyl-4-fluorobenzene is a strategically important building block whose synthetic utility is governed by the predictable interplay of its electronic and steric properties.
-
For Electrophilic Aromatic Substitution , it offers exceptional regioselectivity due to the steric dominance of the tert-butyl group.
-
It is unsuitable for direct Nucleophilic Aromatic Substitution due to the deactivating nature of the tert-butyl group in this context.
-
Its primary application lies as a precursor for cross-coupling reactions , most effectively after conversion to a more reactive aryl bromide. The Suzuki-Miyaura coupling provides a robust and high-yielding method for incorporating the valuable 4-tert-butylphenyl moiety.
By understanding the causality behind its reactivity, researchers can effectively leverage 1-tert-butyl-4-fluorobenzene and its derivatives to construct complex molecular architectures for a wide range of applications in science and industry.
References
- Benchchem. (n.d.). 1-Tert-butyl-4-fluorobenzene | 701-30-4. Retrieved from a comprehensive product page that discusses its applications in palladium-catalyzed cross-coupling, Heck reactions, and its role as a model compound for mechanistic studies.
-
Insights on tert-butyl alkylation effects on fluorobenzene. (2025, November 11). ResearchGate. Retrieved from [Link]
-
Firth, B. E., et al. (2021). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Hu, J., & Zhao, Y. (2024). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
POPd/TBAB co-catalyzed Suzuki cross-coupling reaction of heteroaryl chlorides/bromides with 4-fluorophenylboronic acid in water. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. (n.d.). ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Amii, H. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Sharma, S. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
De Vries, J. G., & Kuhn, M. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Tert-butyl-4-fluorobenzene
As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories are fundamentally reliant on the meticulous management of the chemical reagents we employ, from initial handling to final disposal. 1-Tert-butyl-4-fluorobenzene, a common building block in organic synthesis, is a flammable, halogenated aromatic compound that demands a systematic and informed disposal protocol.
This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of 1-tert-butyl-4-fluorobenzene waste. By understanding the causality behind each step, we can build a self-validating system of safety and environmental stewardship within our laboratories.
Part 1: Hazard Assessment & Immediate Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge dictates the necessary precautions and the rationale for the subsequent disposal steps.
Table 1: Hazard Profile of 1-Tert-butyl-4-fluorobenzene and Similar Compounds
| Hazard Category | Description | Key Precautions & Rationale |
| Flammability | Flammable liquid and vapor. Vapors are heavier than air and can travel to an ignition source.[1][2] | Rationale: The primary acute risk is fire or explosion. All handling must be done away from ignition sources.[1][3][4] Precautions: Use only in a chemical fume hood.[1] Ground/bond containers during transfer to prevent static discharge.[2][5] Use non-sparking tools.[5][6] Store in a designated flammables cabinet.[3][4] |
| Health Hazards | Causes skin irritation and serious eye damage/irritation.[2][7] May be harmful if swallowed or inhaled.[6][7] | Rationale: Direct contact can cause chemical burns and irritation, while inhalation can lead to respiratory issues.[7] Precautions: Always wear appropriate Personal Protective Equipment (PPE). Ensure adequate ventilation to keep vapor concentrations low.[1][6] |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[5][8] | Rationale: Improper disposal can lead to significant environmental contamination. The fluorinated nature of the compound contributes to its persistence. Precautions: Do not allow the chemical to enter drains or waterways.[5][7][8] All waste, including contaminated materials, must be collected as hazardous waste. |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Engineering controls like fume hoods are primary, but PPE is the critical last barrier between you and the chemical. Selection must be based on the specific hazards of 1-tert-butyl-4-fluorobenzene.
-
Hand Protection : Use chemically resistant gloves. Butyl rubber gloves are often recommended for organic solvents, offering good resistance.[9][10] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
Eye and Face Protection : Chemical splash goggles are mandatory. For larger quantities or tasks with a higher splash risk, a face shield should be worn over the goggles.[9][11]
-
Skin and Body Protection : A flame-resistant lab coat is essential.[1] For significant handling operations, a chemically resistant apron can provide an additional layer of protection.[10][12]
-
Footwear : Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[11]
Part 3: Spill Management Protocol
A spill is a foreseeable event, and a rapid, systematic response is crucial to prevent escalation. The procedure varies based on the spill's magnitude.
Step-by-Step Guide for Minor Spills (<500 mL)
This protocol is designed for small spills that can be safely managed by trained laboratory personnel.[13]
-
Alert & Isolate : Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Eliminate Ignition Sources : Turn off all nearby hot plates, stirrers, and other potential sources of sparks or flames.[9][13]
-
Ventilate : Ensure the chemical fume hood is operating correctly to contain and exhaust vapors. Close lab doors to prevent vapor spread.[13]
-
Don PPE : If not already worn, put on the full PPE ensemble described in Part 2.
-
Containment : Create a dike around the spill's perimeter using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[13][14] Do not use paper towels, as they are combustible and can increase the rate of evaporation.[1][15]
-
Absorption : Working from the outside in, apply the absorbent material over the spill until the liquid is fully absorbed.[14]
-
Collection : Using non-sparking tools (e.g., plastic scoop), carefully collect the contaminated absorbent material.[16]
-
Packaging : Place the collected material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[1][16]
-
Decontamination : Wipe the spill area with a cloth dampened with soapy water. Place the cleaning materials in the same waste container.
-
Label & Dispose : Seal the container, affix a hazardous waste label, and move it to the satellite accumulation area for proper disposal according to the protocol in Part 4.
For spills larger than 500 mL, or any spill you are not comfortable handling, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[13]
Spill Response Decision Workflow
The following diagram illustrates the logical flow for responding to a chemical spill.
Caption: Decision workflow for managing a 1-tert-butyl-4-fluorobenzene spill.
Part 4: Formal Disposal Protocol
Proper disposal is a regulated process that ensures environmental protection and institutional compliance. Never pour 1-tert-butyl-4-fluorobenzene down the drain.[7][8]
Step 1: Waste Segregation
The principle of waste segregation is paramount for both safety and cost-effectiveness.
-
Designated Container : Dedicate a specific, properly labeled waste container for "Halogenated Organic Solvents."[17]
-
Compatibility : Do NOT mix this waste stream with non-halogenated solvents, acids, bases, or oxidizers.[3][17][18] Mixing waste streams complicates the disposal process, can lead to dangerous chemical reactions, and violates regulatory standards.[4] For example, mixing with strong acids or bases can cause unwanted reactions, while mixing with non-halogenated waste prevents the latter from being recycled for fuel blending.[17]
Step 2: Container Management
-
Select Container : Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.[19]
-
Labeling : The moment you add the first drop of waste, label the container with a "Hazardous Waste" tag.[17] Fill in all required information:
-
Full chemical name: "Waste 1-tert-butyl-4-fluorobenzene"
-
All components and their approximate percentages.
-
Relevant hazard warnings (e.g., Flammable, Irritant).
-
-
Keep Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[1][17] This prevents the release of flammable and harmful vapors.
-
Fill Level : Do not fill the container beyond 75-80% of its capacity.[19] This headspace allows for vapor expansion and reduces the risk of spills during transport.
Step 3: Accumulation and Pickup
-
Storage Location : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. The SAA must be in a secondary containment tray to catch any potential leaks.[18]
-
Arrange for Disposal : Once the container is full or you have finished the project, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
Part 5: Regulatory Framework
In the United States, the disposal of 1-tert-butyl-4-fluorobenzene is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20]
-
Waste Identification : As a generator, you are responsible for determining if your waste is hazardous.[20] 1-tert-butyl-4-fluorobenzene waste is considered hazardous due to its flammability (ignitability characteristic) and its composition as a spent halogenated solvent.
-
EPA Waste Codes : This waste stream would likely carry the following EPA hazardous waste codes:
-
D001 (Ignitability) : This code applies to wastes that are flammable liquids with a flashpoint below 140°F (60°C).[21]
-
F001 or F002 : The "F-list" from the EPA pertains to wastes from non-specific sources.[21][22] As a spent halogenated solvent, it would likely fall under F001 if used for degreasing or F002 if used for other solvent purposes.[23][24][25][26]
-
Compliance with these regulations is not optional. It is a legal and ethical responsibility that safeguards our colleagues, our communities, and the environment.
References
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Title: Flammable Liquids | Division of Research Safety - University of Illinois Source: University of Illinois URL: [Link]
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Title: Laboratory Chemical Spill Cleanup and Response Guide - CUNY Source: The City University of New York URL: [Link]
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Title: Safe Handling and Storage of Chemicals | Environmental Health & Safety Source: University of Colorado Boulder URL: [Link]
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Title: Waste Code - RCRAInfo - EPA Source: U.S. Environmental Protection Agency URL: [Link]
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Title: Safety Data Sheet: Fluorobenzene Source: Carl ROTH URL: [Link]
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Title: 4 Essential Steps For Keeping Flammable Liquids In The Laboratory Source: Storemasta Blog URL: [Link]
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Title: Chemical Handling and Storage Section 6 Source: University of Toronto Scarborough URL: [Link]
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Title: SPILL CLEANUP QUICK REFERENCE Source: Unknown University/Institution URL: [Link]
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A Comprehensive Guide to the Safe Handling of 1-Tert-butyl-4-fluorobenzene
For professionals in research, discovery, and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Tert-butyl-4-fluorobenzene, a common building block in organic synthesis. Beyond mere procedural steps, this document elucidates the rationale behind each recommendation, empowering you to work with confidence and safety.
Understanding the Risks: Hazard Profile of 1-Tert-butyl-4-fluorobenzene
1-Tert-butyl-4-fluorobenzene is a flammable liquid and vapor that poses several health risks.[1][2] It is crucial to understand these hazards to implement the appropriate safety measures.
-
Flammability: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1][3] Vapors may travel to an ignition source and flash back.[1][3]
-
Health Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][4]
-
Harmful if Inhaled or Swallowed: May be harmful if inhaled or swallowed.[1] Inhalation of high concentrations of similar solvent vapors can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[3][4]
-
A thorough understanding of these risks, as outlined in the Safety Data Sheet (SDS), is the first step in a sound safety protocol.
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling 1-Tert-butyl-4-fluorobenzene.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory.[5][6] A face shield should be worn when handling larger quantities or when there is a significant splash risk. | Standard safety glasses do not provide adequate protection from chemical splashes, which can cause serious eye damage.[6] Chemical splash goggles form a seal around the eyes, preventing ingress of liquids.[6] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber gloves are a good choice for many organic solvents.[7] Always inspect gloves for signs of degradation or contamination before use. | Solvents like 1-Tert-butyl-4-fluorobenzene can defat the skin, leading to irritation and dermatitis.[7] No glove material is impervious to all chemicals, so it is crucial to select a glove specifically resistant to this compound and to replace them regularly.[6][8] |
| Body Protection | A flame-resistant lab coat should be worn.[6] Closed-toe shoes are required in any laboratory setting.[8] | A flame-resistant lab coat provides protection against accidental splashes and potential flash fires. Cotton and polyester blends offer insufficient protection against flammable liquids.[6] Proper footwear protects against spills and other physical hazards.[8] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is essential.[5][9] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Inhalation of vapors can cause respiratory tract irritation and other systemic effects.[1][4] A properly functioning chemical fume hood is the primary means of controlling exposure to volatile chemicals.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 1-Tert-butyl-4-fluorobenzene minimizes the risk of exposure and accidents. The following workflow diagram illustrates the key stages of a safe handling protocol.
Caption: A workflow for the safe handling of 1-Tert-butyl-4-fluorobenzene.
Step-by-Step Handling Procedures
-
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 1-Tert-butyl-4-fluorobenzene.
-
Don Appropriate PPE: As detailed in the table above, wear chemical splash goggles, chemically resistant gloves, a flame-resistant lab coat, and closed-toe shoes.
-
Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly and that an emergency shower and eyewash station are accessible.[8]
-
-
Handling and Experimentation:
-
Work in a Fume Hood: All manipulations of 1-Tert-butyl-4-fluorobenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Prevent Static Discharge: To avoid ignition of flammable vapors, use grounding and bonding for containers and receiving equipment, especially when transferring large volumes.[3][9]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition sources.[3]
-
Maintain Small Working Quantities: Only dispense the amount of material needed for the immediate procedure.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the escape of vapors.[3][5]
-
-
Storage:
-
Store in a Flammables Cabinet: Store 1-Tert-butyl-4-fluorobenzene in a designated flammables storage cabinet, away from heat, sparks, and open flames.[3][10]
-
Segregate from Incompatibles: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
-
Ensure Proper Ventilation: The storage area should be cool, dry, and well-ventilated.[3][5]
-
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[3]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen.[1] Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.[4]
-
Spills:
Disposal Plan: Responsible Stewardship
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing 1-Tert-butyl-4-fluorobenzene, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.[5]
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal:
By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with 1-Tert-butyl-4-fluorobenzene.
References
-
Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. B. Ecenarro. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. [Link]
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MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]
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University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
